molecular formula C22H21ClN2O2 B13965378 4-Fmoc-amino-benzylamine hydrochloride

4-Fmoc-amino-benzylamine hydrochloride

Cat. No.: B13965378
M. Wt: 380.9 g/mol
InChI Key: SDRBTOMMCXKUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fmoc-amino-benzylamine hydrochloride is a protected benzylamine derivative that serves as a critical building block in organic and medicinal chemistry research. This compound features a benzylamine core, a structure known for its utility as a masked ammonia equivalent and as a precursor in the industrial production of various pharmaceuticals . The primary amine is selectively protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, making this reagent particularly valuable for solid-phase synthesis using standard Fmoc deprotection protocols . Its specific application has been demonstrated in the construction of novel one-bead-one-compound (OBOC) and DNA-encoded libraries, where it was successfully used in proline-catalyzed asymmetric Mannich reactions to produce conformationally restricted chiral centers . The hydrochloride salt form enhances the compound's stability and shelf life. By providing a versatile scaffold for the introduction of a primary amine functionality after deprotection, 4-Fmoc-amino-benzylamine hydrochloride is an essential tool for researchers developing new peptidomimetics, bioactive small molecules, and diverse screening libraries aimed at drug discovery. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H21ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 4-(hydrazinylmethyl)benzoate;hydrochloride

InChI

InChI=1S/C22H20N2O2.ClH/c23-24-13-15-9-11-16(12-10-15)22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21,24H,13-14,23H2;1H

InChI Key

SDRBTOMMCXKUSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)CNN.Cl

Origin of Product

United States

Foundational & Exploratory

4-Fmoc-aminobenzylamine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

4-Fmoc-aminobenzylamine Hydrochloride: A Comprehensive Technical Guide on Properties, Reactivity, and Applications in Bioconjugation

Executive Summary

In the rapidly evolving landscape of drug development, targeted protein degraders (PROTACs), and antibody-drug conjugates (ADCs), the precision of molecular linkers is paramount. 4-Fmoc-aminobenzylamine hydrochloride (CAS: 1139884-47-1) serves as a premier orthogonal bifunctional linker. By leveraging the stark differential reactivity between an aliphatic benzylamine and an aromatic aniline, this molecule allows researchers to execute highly controlled, step-wise bioconjugations.

As an Application Scientist, I have structured this guide to move beyond basic specifications. Here, we will dissect the structural logic of the molecule, explore its field-proven applications, and provide self-validating experimental protocols designed to ensure high-fidelity synthesis.

Chemical Identity & Structural Logic

The utility of 4-Fmoc-aminobenzylamine hydrochloride lies in its asymmetric amine protection. The molecule consists of a highly nucleophilic aliphatic amine (benzylamine) and a poorly nucleophilic aromatic amine (aniline) that is masked by a Fluorenylmethyloxycarbonyl (Fmoc) group.

Quantitative Data Summary

To establish a baseline for experimental design, the core physicochemical properties of the linker are summarized below :

PropertySpecification
Chemical Name (9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate hydrochloride
Common Synonyms 4-Fmoc-aminobenzylamine HCl; Fmoc-p-aminobenzylamine HCl
CAS Number 1139884-47-1 (Hydrochloride salt) 1140067-27-1 (Free base)
Molecular Formula C₂₂H₂₁ClN₂O₂
Molecular Weight 380.87 g/mol (Salt) / 344.41 g/mol (Free base)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, NMP; Insoluble in non-polar solvents
Storage Conditions 2–8°C, inert atmosphere, desiccated
Mechanistic Insight: The Role of the Hydrochloride Salt

Why supply this linker as a hydrochloride salt rather than a free base? Free primary aliphatic amines are prone to air oxidation and readily react with atmospheric carbon dioxide to form carbamates, degrading the reagent over time. The HCl counterion protonates the benzylamine, rendering it inert during long-term storage and ensuring stoichiometric reliability when you are ready to initiate your coupling chemistry.

Orthogonal Reactivity Profile

The core advantage of this linker is its orthogonality . The unmasked benzylamine has a pKa of ~9.0, making it highly nucleophilic and ready to react with standard activated esters. Conversely, the aniline nitrogen has a pKa of ~4.6 and is sterically and electronically shielded by the Fmoc group.

Reactivity Substrate 4-Fmoc-aminobenzylamine Aliphatic Benzylamine (Free) High Nucleophilicity pKa ~9.0 Substrate->Aliphatic Aromatic Aniline (Fmoc-Protected) Low Nucleophilicity pKa ~4.6 Substrate->Aromatic Action1 Rapid Amide Coupling (Standard SPPS) Aliphatic->Action1 Action2 Requires Deprotection Then Strong Electrophiles Aromatic->Action2

Reactivity profile of 4-Fmoc-aminobenzylamine highlighting orthogonal amine nucleophilicity.

Applications in Drug Discovery
  • PROTAC Linker Engineering: The para-substituted benzene ring acts as a rigid, ~6 Å linear spacer. Unlike highly flexible PEG linkers, this rigidity reduces conformational entropy, which is often critical for stabilizing the ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Multicomponent Reactions (MCRs): Once the Fmoc group is removed, the exposed electron-rich aniline is an ideal substrate for Ugi-Smiles macrocyclizations, enabling the rapid synthesis of complex peptidomimetics .

Experimental Methodologies & Self-Validating Protocols

To guarantee experimental success, protocols must be self-validating. The following workflows detail the step-by-step causality of conjugating this linker.

Workflow Start 4-Fmoc-aminobenzylamine HCl (CAS: 1139884-47-1) Step1 Amide Coupling HATU, DIPEA, DMF Start->Step1 Intermediate Fmoc-Protected Conjugate (Aliphatic Amide Formed) Step1->Intermediate Selective reaction at benzylamine Step2 Fmoc Deprotection 20% Piperidine / DMF Intermediate->Step2 Aniline Free Aniline Intermediate (Aromatic Amine Exposed) Step2->Aniline E1cb elimination of Fmoc Step3 Secondary Functionalization (e.g., Ugi-Smiles, Acylation) Aniline->Step3 Final Final Bifunctional Conjugate (PROTAC/ADC Linker) Step3->Final Reaction at aniline

Step-by-step workflow for orthogonal bioconjugation using 4-Fmoc-aminobenzylamine HCl.

Protocol A: Amide Coupling of the Benzylamine Moiety

Objective: Conjugate the free aliphatic amine to a target carboxylic acid while preserving the Fmoc-protected aniline.

  • Pre-activation: Dissolve your target carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (to yield a 0.1 M solution). Stir for 5 minutes at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester, preventing racemization if chiral centers are present.

  • Substrate Addition: Add 4-Fmoc-aminobenzylamine HCl (1.0 eq) to the mixture.

  • Base Initiation: Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: The first equivalent of DIPEA strictly serves to neutralize the HCl salt, liberating the nucleophilic free benzylamine in situ. The remaining equivalents drive the formation of the active ester and neutralize the acidic byproducts of the coupling.

  • Reaction: Stir at room temperature for 1–2 hours.

  • System Validation (LC-MS): Monitor the reaction by LC-MS. Validate completion by confirming the disappearance of the linker mass (

    
     344.4 [M+H]⁺ for the free base) and the appearance of the target conjugate mass.
    
  • Workup: Quench with water, extract with EtOAc, wash with brine to remove DMF/HATU byproducts, dry over Na₂SO₄, and concentrate.

Protocol B: Fmoc Deprotection and Aniline Activation

Objective: Remove the Fmoc protecting group to expose the aromatic amine for secondary conjugation.

  • Deprotection: Dissolve the purified intermediate from Protocol A in a 20% Piperidine in DMF (v/v) solution (approx. 10 mL per gram of substrate).

  • Reaction: Stir at room temperature for 30 minutes.

    • Causality: Piperidine acts as a base to abstract the acidic proton at the 9-position of the fluorene ring. This initiates a base-catalyzed

      
       elimination, stripping the Fmoc group to form dibenzofulvene. Piperidine immediately scavenges the dibenzofulvene to form a stable adduct, preventing it from cross-reacting with your newly freed aniline.
      
  • System Validation (UV/Vis): Monitor the reaction via UV spectroscopy at 301 nm. The absorbance maximum of the dibenzofulvene-piperidine adduct provides a direct, quantifiable readout of deprotection efficiency.

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual piperidine.

  • Next Steps: The resulting free aniline is poorly nucleophilic compared to aliphatic amines. For subsequent coupling, you must use highly activated electrophiles (e.g., sulfonyl chlorides, isocyanates, or acyl chlorides) or utilize it in specialized multicomponent reactions.

References

  • Laval University. "Design et synthèse de bicycles peptidiques par réaction de Ugi-Smiles pour le développement de composés bioactifs". Corpus Ulaval. Available at:[Link]

The Strategic Role of 4-Fmoc-Aminobenzylamine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Bifunctional Scaffolding, Peptidomimetics, and Advanced Conjugation

Introduction

In the rapidly evolving landscape of peptide therapeutics and macrocyclic biomaterials, the demand for rigid, bifunctional spacers has outpaced the utility of simple flexible aliphatic diamines (like ethylenediamine). 4-aminobenzylamine —and specifically its Fmoc-protected derivatives—has emerged as a highly strategic building block in Solid-Phase Peptide Synthesis (SPPS).

By offering two distinct amine functionalities separated by a rigid aromatic core, this molecule provides a unique orthogonal reactivity profile. This whitepaper explores the mechanistic causality behind its reactivity, its advanced applications in peptidomimetics, and the optimized, self-validating protocols required to successfully integrate it into complex peptide architectures.

Chemical Anatomy and Regioisomeric Selection

The utility of 4-Fmoc-aminobenzylamine in SPPS is entirely dictated by the regiochemistry of its Fmoc protection. The parent molecule possesses two amines with a ~5 order of magnitude difference in basicity, which translates directly to their nucleophilicity:

  • Aliphatic Amine (Benzylamine): With a pKa of ~9.3, this amine is highly nucleophilic and reacts rapidly with standard activated esters.

  • Aromatic Amine (Aniline): With a pKa of ~4.6, the nitrogen's lone pair is delocalized into the aromatic pi-system. This severe dampening of nucleophilicity makes standard coupling conditions ineffective, requiring highly active uronium reagents.

Commercially, this building block is deployed in two primary regioisomeric forms to serve different synthetic strategies[1]:

  • Isomer A: 4-(N-Fmoc-aminomethyl)aniline (CAS 159790-81-5). Here, the Fmoc group protects the highly reactive aliphatic amine. This isomer is selected when the synthetic strategy requires anchoring the difficult aniline moiety to the solid support first—often achieved via specialized Ugi-Smiles multicomponent reactions or reductive amination—leaving the highly reactive aliphatic amine for subsequent rapid peptide elongation[2].

  • Isomer B: 4-Fmoc-amino-benzylamine (CAS 1139884-47-1). The Fmoc group protects the aniline. This is the preferred isomer for standard SPPS. The free aliphatic amine allows for rapid, quantitative coupling to a resin-bound C-terminal carboxylate, leaving the Fmoc-protected aniline available for carefully controlled chain elongation.

Regioisomers cluster_A Isomer A (CAS: 159790-81-5) cluster_B Isomer B (CAS: 1139884-47-1) A_Aniline Free Aniline (Low Nucleophilicity) A_Aliph Fmoc-Aliphatic Amine (Protected) Resin Solid Support (Peptide Chain) A_Aniline->Resin Difficult Anchoring (Ugi-Smiles) B_Aliph Free Aliphatic Amine (High Nucleophilicity) B_Aniline Fmoc-Aniline (Protected) B_Aliph->Resin Rapid Anchoring (DIC/Oxyma)

Fig 1: Regioisomeric reactivity logic of 4-aminobenzylamine derivatives in SPPS.

Core Applications in Advanced SPPS

3.1. Conformational Switches and Azobenzene Peptidomimetics 4-aminobenzylamine is a foundational scaffold for synthesizing photochromic peptides. By condensing the free amine with a nitroso or nitro derivative, researchers generate azobenzene linkages. For example, the photoswitch (4-aminomethyl)phenylazobenzoic acid (AMPB) is synthesized using 4-aminobenzylamine. Following Fmoc protection of the aliphatic amine, it is incorporated directly into β-turn model peptides via standard Fmoc/tBu SPPS[3]. This enables the creation of "smart" peptides that undergo reversible conformational changes upon UV/Vis irradiation.

3.2. Rigid Spacers for Macrocyclization and Helix-Threading Peptides In the design of RNA-binding Helix-Threading Peptides (HTPs), replacing flexible aliphatic chains with 4-aminobenzylamine provides a rigid aromatic core. This restricts conformational entropy, facilitating end-to-end macrocyclization and reducing non-selective electrostatic interactions with the RNA backbone[4]. Furthermore, its implementation in Successive Ring Expansion (SuRE) methodologies highlights its value in generating complex, medium-sized macrocyclic lactam libraries[5].

Experimental Workflows: Self-Validating Protocol for Isomer B Incorporation

The following protocol details the incorporation of 4-Fmoc-amino-benzylamine (Isomer B) into a growing peptide chain. It explicitly addresses the kinetic hurdles of aniline acylation, ensuring a self-validating workflow.

Step 1: Coupling the Aliphatic Amine to the Resin

  • Preparation: Swell the carboxyl-functionalized resin (e.g., Wang or 2-CTC resin pre-loaded with an amino acid) in DMF for 30 minutes.

  • Activation: Dissolve 3.0 eq of 4-Fmoc-amino-benzylamine hydrochloride, 3.0 eq of DIC, and 3.0 eq of OxymaPure in DMF. Add 4.0 eq of DIPEA to neutralize the hydrochloride salt.

  • Coupling: Add the mixture to the resin and agitate for 60 minutes at room temperature.

  • Validation: Perform a standard Kaiser test. A colorless/yellow bead indicates complete coupling (successful acylation of the highly reactive aliphatic amine).

Step 2: Fmoc Deprotection of the Aniline

  • Treat the resin with 20% piperidine in DMF (2 × 10 minutes). Wash extensively with DMF, DCM, and DMF.

Step 3: Acylating the Aromatic Amine (The Critical Bottleneck) Causality Check: Standard DIC/Oxyma will fail here due to the aniline's low nucleophilicity, leading to massive deletion sequences. We must force the reaction using a highly reactive 7-aza-benzotriazole uronium salt (HATU) and a strong base.

  • Activation: Dissolve 4.0 eq of the incoming Fmoc-Amino Acid and 3.9 eq of HATU in DMF. Add 8.0 eq of DIPEA. (Expert Note: HATU must be slightly sub-stoichiometric to the amino acid to prevent irreversible guanidinylation of the free aniline).

  • Coupling: Add to the resin and agitate for 2 to 3 hours at room temperature. For difficult sequences, utilize microwave-assisted SPPS (75°C for 15 minutes)[3].

  • Self-Validation (Crucial): Do not use the Kaiser test. Anilines often yield false negatives because they do not reliably form the deep blue Ruhemann's purple complex. Instead, use the Chloranil Test . A successful coupling is indicated by the transition from a dark green/blue bead (free aniline) to a colorless/yellow bead (acylated aniline).

Workflow Step1 1. Swell Resin & Deprotect Step2 2. Couple Free Aliphatic Amine (DIC / OxymaPure, 1 hr) Step1->Step2 Step3 3. Fmoc Deprotection of Aniline (20% Piperidine in DMF) Step2->Step3 Step4 4. Couple Next AA to Free Aniline (HATU / DIPEA, 2-3 hrs) Step3->Step4 Step5 5. Validate via Chloranil Test Step4->Step5 Note Standard Kaiser test fails for anilines. Use Chloranil to prevent false negatives. Note->Step5

Fig 2: Optimized SPPS workflow for overcoming aniline acylation bottlenecks.

Quantitative Data Summaries

To ensure predictable synthesis, the differential reactivity of the two amine groups must be strictly managed. Table 1 summarizes the optimized parameters required for each functional group.

Table 1: Reactivity Profile and Optimized Coupling Parameters

ParameterAliphatic Amine (Benzylamine)Aromatic Amine (Aniline)
Approximate pKa 9.34.6
Relative Nucleophilicity HighVery Low
Preferred Activator DIC / OxymaPureHATU / HOAt or COMU
Base Requirement DIPEA (Neutralization only)DIPEA (4-8 eq)
Reaction Time (RT) 45 - 60 minutes120 - 240 minutes
Microwave Compatibility Optional (50°C)Highly Recommended (75°C)
Validation Assay Kaiser TestChloranil Test
References
  • A Photochromic Azobenzene Peptidomimetic of a β-Turn Model Peptide Structure as a Conformational Switch, Frontiers in Chemistry. 3

  • Screening Helix-threading Peptides for RNA Binding Using a Thiazole Orange Displacement Assay, PMC / NIH. 4

  • Design et synthèse de bicycles peptidiques par réaction de Ugi-Smiles pour le développement de composés bioactifs, Université Laval. 2

  • Successive Ring Expansion (SuRE) in the synthesis of medium sized ring and macrocycle libraries, White Rose eTheses Online. 5

  • 4-Fmoc-amino-benzylamine hydrochloride for sale, Vulcanchem. 1

Sources

4-Fmoc-aminobenzylamine as a linker for C-terminal peptide modification

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: 4-Fmoc-aminobenzylamine as a Linker for C-Terminal Peptide Modification

Authored by: A Senior Application Scientist

Abstract

The functionalization of a peptide's C-terminus is a cornerstone of modern therapeutic and research peptide design, profoundly influencing stability, biological activity, and pharmacokinetic properties.[1][2][3] Among the most critical modifications is C-terminal amidation, which neutralizes the terminal carboxylate charge, often mimicking the structure of native bioactive peptides and enhancing resistance to enzymatic degradation.[4] This guide provides an in-depth technical exploration of 4-(Fmoc-aminomethyl)benzylamine as a versatile linker in solid-phase peptide synthesis (SPPS) for the express purpose of generating C-terminal peptide amides. We will dissect the underlying chemical principles, provide field-proven experimental protocols, and discuss the causal reasoning behind critical process steps, offering researchers a comprehensive resource for leveraging this powerful tool in peptide chemistry.

The Strategic Imperative for C-Terminal Modification

The C-terminus, or carboxyl terminus, of a peptide is the end of the amino acid chain with a free carboxyl group (-COOH).[4] While seemingly a simple terminus, its chemical nature is a critical determinant of the peptide's overall function. At physiological pH, this group is typically deprotonated (-COO⁻), imparting a negative charge that can influence receptor binding, membrane permeability, and susceptibility to carboxypeptidases.

C-terminal modification, particularly amidation, is a strategic choice to overcome these limitations.[1] By converting the C-terminal carboxyl group to a carboxamide (-CONH₂), the negative charge is eliminated. This modification is frequently essential for biological activity, as it can mimic the peptide bond present in natural hormone fragments and enhance hydrogen bonding with target receptors.[1] Furthermore, amidation significantly increases peptide stability by making it a poorer substrate for degradative enzymes.

The Synthesis Framework: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides is predominantly accomplished using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5] This revolutionary method involves anchoring the first amino acid to an insoluble polymer resin, allowing the peptide chain to be elongated in a stepwise fashion within a single reaction vessel.[6] Excess reagents and byproducts are simply washed away by filtration, which dramatically simplifies purification and allows for the use of excess reagents to drive reactions to completion.[6]

The core of the Fmoc strategy is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to temporarily protect the N-terminus of the amino acids.[7][8] The synthesis proceeds in a cyclical manner:

  • Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed with a mild base, typically a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[6]

  • Coupling: The next Fmoc-protected amino acid is activated with a coupling agent (e.g., HBTU, HCTU) and added to the resin to form a new peptide bond.[6][]

  • Washing: The resin is thoroughly washed to remove all excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The final functionality of the peptide's C-terminus is determined by the chemical nature of the linker—the molecular bridge connecting the peptide chain to the solid support.[7]

The 4-Fmoc-aminobenzylamine Linker: A Gateway to C-Terminal Amides

4-Fmoc-aminobenzylamine serves as a bifunctional "handle" or linker. It is not a resin itself but is designed to be attached to a base resin (e.g., aminomethyl polystyrene). Its structure is key to its function:

  • A carboxyl group (or a derivative that can be activated): This end allows for its covalent attachment to the amino groups of the solid support.

  • An Fmoc-protected amine: This is the crucial starting point for peptide synthesis. Once the linker is anchored to the resin, this Fmoc group is removed, revealing a primary amine onto which the first amino acid of the peptide sequence is coupled.

The critical feature of this linker is its acid lability. During the final cleavage step with strong acid (e.g., Trifluoroacetic Acid - TFA), the bond between the benzylamine moiety and the peptide's C-terminal carbonyl group is cleaved in a manner that directly yields a C-terminal amide. This mechanism is analogous to that of established amide-producing resins like Rink Amide resin.[7]

The Overall Synthesis Workflow

The use of the 4-Fmoc-aminobenzylamine linker follows a logical and validated progression, ensuring high-fidelity synthesis of the target peptide amide.

SPPS_Workflow cluster_prep Phase 1: Resin Preparation cluster_synthesis Phase 2: Peptide Elongation (Cyclical) cluster_final Phase 3: Cleavage & Isolation Resin Aminomethyl Resin CoupledResin Linker-Functionalized Resin Resin->CoupledResin Coupling (e.g., DIC/HOBt) Linker 4-Fmoc-aminobenzylamine Linker->CoupledResin Deprotection Fmoc Deprotection (Piperidine/DMF) CoupledResin->Deprotection Start Synthesis Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Deprotection->Coupling Exposes N-terminal amine Wash Washing (DMF) Coupling->Wash Wash->Deprotection Repeat for each AA Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash->Cleavage After Final AA Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Experimental workflow using the 4-Fmoc-aminobenzylamine linker.

Mechanism of Fmoc Deprotection

The selective removal of the Fmoc group is the linchpin of the entire synthesis strategy. It proceeds via a base-catalyzed β-elimination mechanism. Piperidine acts as the base, abstracting the acidic proton on the fluorenyl ring system. This initiates a cascade that results in the release of dibenzofulvene (DBF) and carbon dioxide, liberating the N-terminal amine for the next coupling step. The piperidine also serves as a scavenger, forming a stable adduct with the released DBF to prevent it from reacting with the peptide chain.[8][10]

Fmoc_Deprotection FmocPeptide Fmoc-NH-Peptide-Resin ProtonAbstraction Proton Abstraction FmocPeptide->ProtonAbstraction + Piperidine Anion Carbanion Intermediate ProtonAbstraction->Anion Elimination β-Elimination Anion->Elimination FreeAmine H₂N-Peptide-Resin Elimination->FreeAmine DBF_Adduct Dibenzofulvene-Piperidine Adduct Elimination->DBF_Adduct + Piperidine (Scavenger)

Caption: Mechanism of Fmoc deprotection by piperidine.

Field-Proven Experimental Protocols

The following protocols are provided as a robust starting point for a standard 0.1 mmol scale synthesis. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: Attachment of Linker to Aminomethyl Resin

This protocol describes the covalent attachment of the 4-Fmoc-aminobenzylamine linker to a standard aminomethyl-functionalized polystyrene resin.

  • Resin Swelling: Place aminomethyl resin (0.1 mmol, e.g., 100 mg of 1.0 mmol/g loading resin) into a peptide synthesis vessel. Swell the resin in DMF for 1 hour.[11] Drain the solvent.

  • Activation Mixture: In a separate vial, dissolve 4-Fmoc-aminobenzylamine (0.2 mmol, 2 eq.), HOBt (0.2 mmol, 2 eq.) in DMF.

  • Coupling: Add DIC (0.2 mmol, 2 eq.) to the activation mixture and vortex for 1-2 minutes. Immediately add the activated linker solution to the swollen resin.

  • Reaction: Agitate the reaction vessel for 4-6 hours at room temperature.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all unreacted reagents.

  • Capping (Optional but Recommended): To block any unreacted aminomethyl sites on the resin, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 30 minutes.[12] Wash thoroughly with DMF (5x).

Protocol 2: Standard Fmoc-SPPS Cycle

This cycle is repeated for each amino acid in the sequence.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.[6]

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.[7]

    • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq.) and an activator like HBTU (0.38 mmol, 3.8 eq.) in DMF.[6]

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.[6]

    • Agitate for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

    • Self-Validation: Perform a qualitative Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[11] If the test is positive, repeat the coupling step.

Protocol 3: Final Cleavage and Peptide Isolation

This step simultaneously cleaves the peptide from the linker and removes acid-labile side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under high vacuum for at least 4 hours.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard, non-malodorous cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) .[7] TIS and water act as scavengers to trap reactive cations generated during deprotection.

    • Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of peptide).

    • Agitate gently at room temperature for 2-3 hours.[7][13]

  • Peptide Isolation:

    • Filter the resin and collect the TFA filtrate into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether.[6][13]

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

Data Summary for Synthesis

The following table summarizes the key reagents and their roles in a typical 0.1 mmol synthesis.

Reagent/Component Purpose Typical Quantity / Concentration Phase
Aminomethyl ResinSolid support for synthesis100 mg (1.0 mmol/g loading)Preparation
4-Fmoc-aminobenzylamineLinker for C-terminal amide formation0.2 mmol (2 eq.)Preparation
Fmoc-Amino AcidsBuilding blocks of the peptide0.4 mmol (4 eq.) per couplingElongation
Piperidine/DMFFmoc deprotection agent20% (v/v)Elongation
HBTU / DIPEACoupling activator / Base3.8 eq. / 8 eq.Elongation
TFA/Water/TISCleavage and deprotection cocktail95:2.5:2.5 (v/v/v)Cleavage
Diethyl EtherPeptide precipitation solvent~10-fold volume of TFAIsolation

Conclusion

The use of 4-Fmoc-aminobenzylamine as a linker is a robust and highly effective strategy for the synthesis of C-terminal peptide amides via Fmoc-SPPS. By understanding the foundational principles of peptide modification, the mechanics of solid-phase synthesis, and the specific role of the linker, researchers can confidently produce high-quality, amidated peptides. The protocols described herein represent a self-validating system, incorporating in-process checks like the Kaiser test to ensure success at each step. This methodology provides the flexibility to use various base resins while reliably yielding the C-terminal amide, a modification that is often indispensable for achieving the desired biological activity and stability in peptide-based therapeutics and research tools.

References

  • Comprehensive Guide to Peptide C-Terminal Modifications. JPT Peptide Technologies. [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. U.S. National Library of Medicine, National Institutes of Health. [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. ResearchGate. [Link]

  • Peptide Modifications: N-Terminal, Internal, and C-Terminal. GenScript. [Link]

  • Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. U.S. National Library of Medicine, National Institutes of Health. [Link]

  • Recent advances in the synthesis of C-terminally modified peptides. Royal Society of Chemistry. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Acadechem. [Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Scicrus. [Link]

  • Solid-phase synthesis of C-terminal modified peptides. Academia.edu. [Link]

  • A VERSATILE LINKER STRATEGY TO C-TERMINALLY LABELED PEPTIDES. Iris Biotech. [Link]

  • Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. The Raj Group, Emory University. [Link]

  • Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. Royal Society of Chemistry. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1). Academia.edu. [Link]

  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. U.S. National Library of Medicine, National Institutes of Health. [Link]

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An In-Depth Technical Guide to the Applications of Benzylamine Derivatives in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

2005 Amino Acids, Peptides and Proteins in Organic Chemistry, Protection of Functional Groups, Synthesis: Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylamine derivatives represent a cornerstone in the art and science of peptide chemistry. Their versatility extends from serving as robust protecting groups for amino and side-chain functionalities to acting as foundational scaffolds for the construction of novel peptidomimetics. This technical guide provides a comprehensive exploration of the core applications of benzylamine derivatives, grounded in mechanistic principles and supported by field-proven protocols. We will delve into the strategic implementation of benzyl-based protecting groups in both Boc/Bzl and Fmoc solid-phase peptide synthesis (SPPS), detailing the causality behind their selection, application, and cleavage. Furthermore, this guide will illuminate the burgeoning role of benzylamine as a structural template in the design of peptidomimetics, a critical area in modern drug discovery.

The Benzyl Group: A Stalwart Protector in Peptide Synthesis

The synthesis of peptides is a meticulous process of sequential amide bond formation. To ensure the fidelity of the desired sequence, reactive functional groups—specifically the α-amino group and various amino acid side chains—must be reversibly masked or "protected".[1] The benzyl (Bzl) group and its derivatives, such as the benzyloxycarbonyl (Z or Cbz) group, have long been mainstays in the chemist's toolkit for this purpose.[2][3]

The utility of benzyl-based protecting groups stems from their stability across a wide range of reaction conditions, including the basic and nucleophilic environments of peptide coupling, while being susceptible to removal under specific, controlled conditions.[4][5] This stability is crucial for the integrity of the peptide chain during its step-wise assembly.

The Benzyloxycarbonyl (Cbz/Z) Group for α-Amino Protection

The benzyloxycarbonyl group is a classic urethane-type protecting group, particularly prominent in solution-phase peptide synthesis.[2][3]

Causality of Selection:

  • Stability: The Cbz group is stable to moderately acidic and basic conditions, preventing its premature removal during peptide synthesis.[5]

  • Racemization Suppression: Urethane-type protecting groups like Cbz are known to suppress racemization during the activation of the carboxylic acid for coupling.[6]

  • Ease of Introduction: It can be readily introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) or other activated reagents under alkaline conditions (pH 8-10).[7]

Benzyl-Based Side-Chain Protection

In the widely used Boc/Bzl strategy for SPPS, benzyl-based groups provide "permanent" or semi-permanent protection for reactive amino acid side chains.[1][8][9] This includes:

  • Benzyl ethers (Bzl) for the hydroxyl groups of Serine (Ser), Threonine (Thr), and Tyrosine (Tyr).[2][3]

  • Benzyl esters for the carboxylic acid side chains of Aspartic Acid (Asp) and Glutamic Acid (Glu).

  • Benzyloxycarbonyl (Z) derivatives , such as 2-chlorobenzyloxycarbonyl (2-Cl-Z), for the ε-amino group of Lysine (Lys).[2]

This protection scheme is considered "quasi-orthogonal" because both the temporary N-α-Boc group and the permanent side-chain benzyl groups are removed by acid, but at vastly different strengths. The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the more robust benzyl groups require very strong acids like anhydrous hydrogen fluoride (HF) for cleavage.[1][8]

The Mechanism and Practice of Deprotection

The removal of benzyl protecting groups is a critical final step in peptide synthesis. The choice of method depends on the stability of the peptide and the other functional groups present.

Catalytic Hydrogenolysis

This is the most common and cleanest method for removing Cbz groups and some benzyl ethers.[4] The reaction involves hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).[4][10]

Mechanism: The reaction proceeds via the cleavage of the carbon-heteroatom bond by hydrogen on the surface of the catalyst. The byproducts are toluene and carbon dioxide, which are volatile and easily removed, simplifying purification.[4][7]

dot

Caption: Mechanism of Cbz group removal via catalytic hydrogenolysis.

Transfer Hydrogenation: An alternative to using hydrogen gas involves a hydrogen donor like formic acid, ammonium formate, or cyclohexene in the presence of a Pd/C catalyst.[5][10][11][12] This method is often more convenient for laboratory scale as it avoids the need for a pressurized hydrogen gas apparatus.

Acidolysis

For the final cleavage in the Boc/Bzl SPPS strategy, strong acids are required to remove the side-chain benzyl protecting groups and cleave the peptide from the resin.[8][9]

  • Hydrogen Fluoride (HF): This is a highly effective but hazardous reagent that requires specialized equipment.

  • Trifluoromethanesulfonic acid (TFMSA): A strong acid that can be used as an alternative to HF.[13][14]

The mechanism of acidolytic cleavage can proceed through either an S_N1 or S_N2 pathway.[13][14] The S_N1 pathway involves the formation of a benzyl cation, which can lead to side reactions. The S_N2 pathway, favored by the addition of scavengers like dimethyl sulfide (DMS) and m-cresol, is milder and reduces the formation of these reactive carbocations.[13]

Experimental Protocols

Protocol: N-terminal Protection with Benzyloxycarbonyl (Cbz) Group

Objective: To protect the α-amino group of an amino acid using benzyl chloroformate.

Materials:

  • Amino Acid

  • Sodium Carbonate (Na₂CO₃) and Sodium Bicarbonate (NaHCO₃) buffer

  • Benzyl Chloroformate (Cbz-Cl)

  • Dioxane or THF

  • Ethyl Acetate

  • 1M HCl

Procedure:

  • Dissolve the amino acid in a 2:1 mixture of Na₂CO₃:NaHCO₃ buffer (to maintain pH 8-10).[7]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl), typically dissolved in dioxane, portion-wise while vigorously stirring. Monitor the pH and add additional base as needed to maintain alkalinity.

  • Allow the reaction to stir at room temperature for 2-4 hours after the addition is complete.

  • Wash the reaction mixture with ethyl acetate to remove unreacted Cbz-Cl.

  • Carefully acidify the aqueous layer to pH 2-3 with 1M HCl at 0°C. The N-Cbz protected amino acid will precipitate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product.[1]

Protocol: Deprotection via Catalytic Transfer Hydrogenolysis

Objective: To remove a Cbz protecting group from a peptide.

Materials:

  • Cbz-protected peptide

  • Methanol (or DMF)

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate or Formic Acid[11][12]

  • Celite

Procedure:

  • Dissolve the Cbz-protected peptide in methanol.[4]

  • Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).[5]

  • Add 2 to 4 equivalents of ammonium formate as the hydrogen donor.[4][5]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4][5]

  • Wash the Celite pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide.

Benzylamine Derivatives as Scaffolds in Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability against proteolytic degradation and better oral bioavailability.[15] Benzylamine derivatives serve as excellent scaffolds for constructing these mimetics.[16][17]

Rationale for Use:

  • Structural Rigidity: The benzene ring provides a rigid core to which amino acid side chains or other functional groups can be appended in a defined spatial orientation.

  • Synthetic Accessibility: A wide variety of substituted benzylamine derivatives are commercially available or readily synthesized.

  • Versatility: They can be used to create mimics of various peptide secondary structures, such as β-turns and α-helices.[18]

dot

cluster_1 Benzylamine as a Peptidomimetic Scaffold Scaffold Benzylamine Core R1 R1 Side Chain Mimic Scaffold:f0->R1 Attachment Point 1 R2 R2 Side Chain Mimic Scaffold:f0->R2 Attachment Point 2 R3 R3 Functional Group Scaffold:f0->R3 Attachment Point 3

Caption: Benzylamine core displaying functional groups to mimic a peptide.

For example, bis-, tris-, and tetrakis(bromomethyl)benzene derivatives can be used as scaffolds to display peptide fragments, creating bi- and tricyclic peptidomimetics with constrained conformations that can lead to increased binding affinity and selectivity.[17]

Data Summary

Protecting GroupTypical ApplicationCleavage ConditionsAdvantagesDisadvantages
Cbz (Z) N-α-amino (solution phase), Lys side chainH₂/Pd/C; HBr/AcOH; Na/liquid NH₃[3]Suppresses racemization, crystalline derivativesRequires strong acid or hydrogenation for removal
Benzyl (Bzl) Ether Ser, Thr, Tyr side chainsStrong acid (HF, TFMSA)[2][8]Stable to TFARequires harsh cleavage conditions
Benzyl (Bzl) Ester Asp, Glu side chainsStrong acid (HF, TFMSA), SaponificationStable to TFARequires harsh cleavage conditions
2-Cl-Z Lys side chainStrong acid (HF, TFMSA)[2]Increased acid stability over ZRequires harsh cleavage conditions

Conclusion and Future Outlook

Benzylamine derivatives are indispensable tools in peptide chemistry. Their role as robust and reliable protecting groups, particularly within the foundational Boc/Bzl SPPS strategy, is well-established. The predictable chemistry of their application and removal has enabled the synthesis of countless complex peptides. Looking forward, the application of benzylamine scaffolds in the design of peptidomimetics is a rapidly growing field.[15][19] As the demand for more stable and potent peptide-based therapeutics increases, the creative use of these versatile chemical entities will undoubtedly lead to the development of next-generation drugs targeting a wide array of diseases.

References

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242–5251. Retrieved from [Link]

  • Anwer, M. K., & Spatola, A. F. (1983). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381. Retrieved from [Link]

  • ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442–3444. Retrieved from [Link]

  • Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. (n.d.). CoLab.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Omizzur. Retrieved from [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews, 121(11), 6545–6669. Retrieved from [Link]

  • Albericio, F., & Kruger, H. G. (1996). p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS.Google Patents.
  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society. Retrieved from [Link]

  • D'Andrea, P., & Nannicini, L. (2013). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Organic Preparations and Procedures International, 45(6), 491-495. Retrieved from [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Pye, C. R., & Fairlie, D. P. (2012). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 17(12), 14649–14667. Retrieved from [Link]

  • Production of amino acid benzyl ester having high optical purity. (2000). Google Patents.
  • Pathak, T. P., & Sigel, A. (2007). Selective N-Benzylation of Amino Acids under Homogeneously Catalyzed Hydrogenation Conditions. Synlett, 2007(12), 1875-1878. Retrieved from [Link]

  • Rasmussen, M., et al. (2023). Antibacterial peptidomimetics via fragment display on small-molecule scaffolds. MedChemComm, 14(1), 123-131. Retrieved from [Link]

  • Chen, Y., et al. (2011). Synthesis of a novel benzyl-octahydropyrazino[1,2-a]pyrimidin-6-one derivative as a convenient internal bicyclic peptidomimetic. Molecules, 16(5), 4146–4155. Retrieved from [Link]

  • Vasilev, A. A., & Kananovich, D. G. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2794. Retrieved from [Link]

  • Potter, G. A., & Barrie, S. E. (2018). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 23(1), 166. Retrieved from [Link]

  • Guimarães, C. R. W., & Miranda, M. T. M. (2000). Kinetics of Synthesis and Swelling Studies of Highly Substituted Benzhydrylamine-Resins. Journal of the Brazilian Chemical Society, 11(5), 512-518. Retrieved from [Link]

  • Li, J., & Li, X. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews, 53(1), 159-191. Retrieved from [Link]

  • Kumar, A., & Bode, J. W. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Accounts of Chemical Research, 53(7), 1335–1348. Retrieved from [Link]

Sources

4-Fmoc-aminobenzylamine Hydrochloride in Advanced Peptide Amide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS) and peptidomimetic design, achieving absolute chemoselectivity during C-terminal modification is a persistent challenge. 4-Fmoc-aminobenzylamine hydrochloride (CAS: 1139884-47-1) has emerged as a critical bifunctional building block for the synthesis of complex peptide amides, protease inhibitors, and photochromic switches.

As a Senior Application Scientist, I have structured this guide to move beyond standard protocols. We will dissect the structural logic, thermodynamic causality, and self-validating workflows required to successfully integrate this reagent into your drug development pipelines.

Structural Logic & Chemoselectivity

The brilliance of 4-Fmoc-aminobenzylamine hydrochloride lies in the extreme electronic disparity between its two nitrogen centers. This molecule features an aliphatic benzylamine and an aromatic aniline, providing a naturally orthogonal reactivity profile that is further locked by Fmoc protection.

  • The Aliphatic Center (Benzylamine): With a pKa of ~9.3, this primary amine is highly nucleophilic. Once freed from its hydrochloride salt via a tertiary base, it rapidly attacks activated carboxylates.

  • The Aromatic Center (Aniline): With a pKa of ~4.6, the aniline nitrogen is inherently deactivated by the electron-withdrawing nature of the phenyl ring. By masking it with an Fmoc (Fluorenylmethyloxycarbonyl) group, we eliminate any risk of cross-linking or polymerization during aggressive coupling cycles.

G1 N1 4-Fmoc-aminobenzylamine HCl Salt N2 Aliphatic Benzylamine pKa ~9.3 Highly Nucleophilic (Coupling Target) N1->N2 Neutralized by DIPEA N3 Aromatic Aniline pKa ~4.6 Poorly Nucleophilic (Fmoc Protected) N1->N3 Unreactive during coupling

Figure 1: Chemoselective logic of 4-Fmoc-aminobenzylamine based on pKa and steric shielding.

Physicochemical Profile & Workflow Impact

To ensure experimental reproducibility, all quantitative data and their direct causality on the synthetic workflow are summarized below:

PropertyValueCausality / Impact on Workflow
Molecular Weight 380.87 g/mol (HCl salt)Used to calculate exact molar equivalents during coupling.
Free Base Mass 344.15 g/mol Expected mass shift (+326 Da) upon coupling to a peptide C-terminus.
Aliphatic Amine pKa ~9.3Highly nucleophilic; rapidly attacks HATU/HOAt-activated esters.
Aromatic Amine pKa ~4.6 (Free Aniline)Poorly nucleophilic; requires forcing conditions for downstream functionalization.
Fmoc Cleavage 20% Piperidine/DMFRapid, orthogonal deprotection without affecting standard peptide bonds.

Core Applications in Drug Development

The integration of a 4-aminobenzylamide motif at the C-terminus of a peptide is not merely a structural choice; it is a strategic maneuver in rational drug design.

A. Protease Inhibitors (Arg Mimetics)

The 4-aminobenzylamide moiety is a highly effective Arginine (Arg) mimetic. It is extensively utilized in the synthesis of Type II transmembrane serine protease (TMPRSS2) inhibitors, which are critical targets for blocking SARS-CoV-2 viral entry[1]. Furthermore, this motif is a cornerstone in the development of Factor VIIa inhibitors for antithrombotic therapies, where the benzylamide structure perfectly occupies the S1 specificity pocket of the protease[2].

B. Photochromic Peptidomimetics

In biophysics, 4-Fmoc-aminobenzylamine is condensed with 4-nitrophenylacetic acid derivatives to synthesize (4-aminomethyl)phenylazobenzoic acid (AMPB). This azobenzene amino acid is incorporated into peptide backbones (e.g.,


-turn models) to act as a light-activated conformational switch, allowing researchers to control peptide folding via UV-induced cis/trans isomerization[3].

Self-Validating Experimental Protocol

The following protocol details the C-terminal amidation of a resin-bound or solution-phase peptide. It is designed as a self-validating system , meaning each phase contains an analytical checkpoint to prevent the propagation of errors.

Workflow Methodology

Step 1: Carboxylate Activation

  • Action: Dissolve the N-protected amino acid or peptide fragment (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and HOAt (1.1 eq).

  • Causality: HATU generates a highly reactive O-At ester. HOAt is included to suppress enantiomerization (racemization) of the C-terminal chiral center during activation.

Step 2: Amine Neutralization & Coupling

  • Action: Add 4-Fmoc-aminobenzylamine hydrochloride (1.2 eq) to the mixture, immediately followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 2 hours at room temperature.

  • Causality: The reagent is supplied as an HCl salt to prevent atmospheric oxidation and extend shelf life. The 3.0 eq of DIPEA is mathematically critical: 1.0 eq neutralizes the HCl salt to free the benzylamine, while the remaining 2.0 eq drives the HATU-mediated coupling mechanism.

Step 3: Validation Checkpoint (LC-MS)

  • Action: Inject an aliquot into the LC-MS.

  • Validation: The coupling is successful if the primary mass peak shifts by exactly +326 Da (Addition of 344 Da free base minus 18 Da for the loss of

    
     during amide bond formation).
    

Step 4: Fmoc Deprotection

  • Action: Treat the intermediate with 20% piperidine in DMF for 20 minutes.

  • Causality: This removes the Fmoc group via an E1cB mechanism, exposing the free aniline for downstream functionalization (e.g., attachment to a solid support, fluorophore conjugation, or conversion to an active inhibitor).

G2 S1 1. Carboxylate Activation (Peptide-OH + HATU/HOAt) S3 3. Chemoselective Coupling (Yields Peptide-NH-CH2-C6H4-NH-Fmoc) S1->S3 S2 2. Amine Neutralization (4-Fmoc-aminobenzylamine HCl + DIPEA) S2->S3 S4 4. Fmoc Deprotection (20% Piperidine in DMF) S3->S4 S5 5. Downstream Functionalization (Free Aniline Modification) S4->S5

Figure 2: Step-by-step workflow for C-terminal amidation and subsequent aniline functionalization.

Analytical Validation & Troubleshooting

When utilizing 4-Fmoc-aminobenzylamine hydrochloride, standard peptide synthesis analytics must be adjusted:

  • Ineffectiveness of the Kaiser Test: After Fmoc deprotection (Step 4), you are left with a free aromatic amine (aniline). The standard Kaiser (ninhydrin) test is optimized for primary aliphatic amines and will yield a false negative or ambiguous brown color. Solution: Use the Chloranil test for secondary/aromatic amines, or rely strictly on LC-MS/HPLC monitoring.

  • Downstream Coupling Sluggishness: If you intend to couple another amino acid to the newly freed aniline, standard HATU/DIPEA chemistry will be excessively slow due to the low pKa (~4.6) of the aniline. Solution: Utilize symmetrical anhydrides, acid chlorides, or elevate the reaction temperature (e.g., microwave-assisted SPPS at 75°C) to force the acylation of the aromatic nitrogen.

References

  • The Transmembrane Protease TMPRSS2 as a Therapeutic Target for COVID-19 Treatment : Wettstein L, Kirchhoff F, Münch J. International Journal of Molecular Sciences, 2022.[Link]

  • A Photochromic Azobenzene Peptidomimetic of a

    
    -Turn Model Peptide Structure as a Conformational Switch : Nuti F, et al. Frontiers in Chemistry, 2019.[Link]
    
  • Factor VIIa inhibitors: European Patent Office - EP 1059302 A1.

Sources

Technical Guide: Strategic Linker Selection and Optimization in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In solid-phase peptide synthesis (SPPS), the linker is not merely an attachment point; it is the command center that dictates the C-terminal modification, solubility profile, and cleavage strategy of the final therapeutic candidate. For drug development professionals, understanding the physicochemical nuances of linker behavior is critical to minimizing side reactions such as diketopiperazine (DKP) formation and racemization. This guide provides an advanced technical analysis of Fmoc-compatible linkers, moving beyond basic textbook definitions to field-proven optimization strategies.

Part 1: The Mechanistic Role of Linkers

The Orthogonality Principle

The success of Fmoc chemistry relies on orthogonality : the ability to remove the N-terminal protecting group (Fmoc) with a base (typically piperidine) without disturbing the side-chain protection or the linker-resin bond. The linker must remain stable throughout repetitive basic cycles but cleave quantitatively under acidic conditions.

Mechanistic Insight: The linker acts as a benzyl ester or amide surrogate. Upon acidolysis, the linker-oxygen bond undergoes heterolytic cleavage.[1] The resulting carbocation remains on the resin (or in solution as a byproduct), while the peptide is released. The stability of this carbocation determines the acid sensitivity of the resin.

Orthogonality cluster_0 Fmoc Cycle (Basic) node_Fmoc Fmoc Removal (20% Piperidine) node_Coupling AA Coupling (DIC/Oxyma) node_Fmoc->node_Coupling Repetitive Cycle node_Coupling->node_Fmoc node_Linker Linker Stability (Must Survive Base) node_Coupling->node_Linker Anchored node_Cleavage Final Cleavage (TFA Acidolysis) node_Linker->node_Cleavage End of Synthesis node_Peptide Free Peptide (C-Term Modified) node_Cleavage->node_Peptide Release

Figure 1: The Orthogonality Principle in Fmoc-SPPS. The linker acts as the stability anchor during basic cycles (blue/green) and the release valve during the acidic trigger (red).

Part 2: Classification & Technical Specifications

Wang Resin (p-Alkoxybenzyl Alcohol)
  • Output: C-terminal Carboxylic Acid (-COOH).

  • Mechanism: Cleavage proceeds via an SN1 mechanism generating a p-alkoxybenzyl carbocation.

  • Constraints: Requires 95% TFA. Prone to DKP formation with Proline/Glycine at the C-terminus.

  • Expert Note: The generated quinone methide-like carbocation is highly reactive. Without adequate scavenging, it will re-alkylate Trp or Cys residues.

Rink Amide (RAM) / Knorr Resin
  • Output: C-terminal Amide (-CONH₂).

  • Mechanism: Relies on a benzhydryl (diphenylmethyl) linker. The additional methoxy groups stabilize the carbocation, allowing cleavage at slightly lower TFA concentrations than Wang, though 95% is standard.

  • Constraints: Sterically bulky; loading the first residue can be slower.

2-Chlorotrityl Chloride (2-CTC)[2][3][4]
  • Output: C-terminal Acid (Fully Protected Fragment potential).

  • Mechanism: Extremely acid-sensitive. The trityl cation is stabilized by three phenyl rings. Cleaves with 1% TFA/DCM.[2]

  • Key Advantage: The massive steric bulk of the trityl group prevents the nitrogen of the second amino acid from attacking the ester linkage, effectively eliminating DKP formation .

Comparative Technical Data
FeatureWang ResinRink Amide (RAM)2-Chlorotrityl (2-CTC)
C-Terminus Acid (-COOH)Amide (-CONH₂)Acid (-COOH)
Cleavage Condition 95% TFA95% TFA1% TFA (mild) or 95% TFA
Mechanism Benzylic CationBenzhydryl CationTrityl Cation
DKP Risk High (with Pro/Gly)ModerateNegligible (Steric protection)
Racemization Risk Moderate (during loading)LowLow (if loaded correctly)
Primary Use Standard PeptidesPeptide AmidesProtected Fragments / Cys-rich

Part 3: Strategic Selection & Scavenger Logic

Choosing the wrong linker leads to failed synthesis or difficult purification. Use the decision matrix below to guide your experimental design.

SelectionLogic Start Target Peptide Profile Q1 Desired C-Terminus? Start->Q1 Frag Protected Fragment? Start->Frag Amide Amide (-CONH2) Q1->Amide Acid Acid (-COOH) Q1->Acid Rink Rink Amide Resin Amide->Rink Q2 Contains Pro/Gly at C-Term or Cys-Rich? Acid->Q2 Yes Yes (High Risk) Q2->Yes No No (Standard) Q2->No CTC 2-CTC Resin (Prevents DKP/Racemization) Yes->CTC Wang Wang Resin No->Wang CTC2 2-CTC Resin (1% TFA Cleavage) Frag->CTC2

Figure 2: Linker Selection Decision Matrix. Note the critical branch for Proline/Glycine residues, where 2-CTC is mandatory to prevent yield loss.

The Role of Scavengers

During cleavage, the linker and side-chain protecting groups generate highly reactive carbocations (e.g., t-butyl, trityl, Pbf).[3] Without scavengers, these electrophiles will alkylate electron-rich residues (Trp, Cys, Met, Tyr).

Standard Scavenger Cocktail (Reagent K):

  • TFA (82.5%): Cleavage agent.[4][5]

  • Phenol (5%): Traps t-butyl cations (protects Tyr/Trp).

  • Thioanisole (5%): Accelerates removal of Pbf (Arg) and protects Met from oxidation.

  • Water (5%): General scavenger.[5]

  • EDT (2.5%): Critical for Cys/Met protection (prevents oxidation and alkylation).[5] Note: Dithiothreitol (DTT) or DODT can replace stinky EDT.

Part 4: Experimental Protocols

Protocol A: High-Fidelity Loading of 2-CTC Resin

Purpose: To load the first amino acid without racemization.

Materials:

  • 2-Chlorotrityl Chloride Resin (1.0–1.6 mmol/g)

  • Fmoc-Amino Acid (0.6–1.2 eq relative to resin)

  • DIPEA (Diisopropylethylamine) (2.0–4.0 eq)[6]

  • DCM (Anhydrous)[7]

  • Methanol (HPLC Grade)

Step-by-Step:

  • Swelling: Place resin in a reactor and swell with DCM (10 mL/g) for 30 mins. Drain.

  • Coupling: Dissolve Fmoc-AA in DCM. Add DIPEA. Crucial: Do not use DMF here if possible, as it promotes racemization during esterification.

  • Reaction: Add solution to resin. Agitate gently for 1–2 hours at room temperature.

  • Capping (Critical): Add Methanol (1 mL/g resin) and DIPEA directly to the reaction mixture. Agitate for 20 mins. This caps unreacted chloride sites as methyl ethers, preventing future nonspecific binding.

  • Washing: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[6]

  • Loading Check: Dry a sample and perform a UV-Fmoc test to determine substitution level (mmol/g).

Protocol B: Universal Cleavage (Reagent K)

Purpose: Global deprotection and cleavage for complex sequences.

Materials:

  • TFA, Phenol, Water, Thioanisole, EDT (or DODT).

  • Cold Diethyl Ether (-20°C).[8]

Step-by-Step:

  • Preparation: Wash peptide-resin with DCM (3x) to remove DMF traces (DMF + TFA = formylation of N-terminus). Dry under N₂.

  • Cocktail: Prepare Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT: 82.5/5/5/5/2.5).

  • Reaction: Add 10–20 mL cocktail per gram of resin. Agitate for 2–3 hours. Note: Arginine-rich peptides may require 4+ hours.

  • Precipitation: Filter resin and drop filtrate slowly into 10 volumes of ice-cold ether.

  • Isolation: Centrifuge (3000 rpm, 5 min). Decant ether. Wash pellet 2x with cold ether.[9]

  • Lyophilization: Dissolve pellet in 10% Acetic Acid/Water and freeze-dry.

Part 5: Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield (C-Term Pro) Diketopiperazine (DKP) formation. The N-terminus of the 2nd residue attacks the ester bond.Switch to 2-CTC resin. The bulky trityl group sterically blocks this back-biting attack.
Racemization (C-Term) Base-catalyzed proton abstraction during loading (especially Cys, His).Use DIPEA/DCM for loading (no DMF). Keep loading time <2 hours. Use 2-CTC (prevents oxazolone formation).
Trp Alkylation (+56 Da) t-Butyl carbocations attacking the indole ring during cleavage.Ensure Reagent K is used.[5][10] Increase scavenger volume. Add TIS (Triisopropylsilane) as an auxiliary scavenger.[3][4]
Incomplete Cleavage Hydrophobic aggregation preventing TFA penetration.Use DCM in the cleavage cocktail (e.g., 50% TFA/DCM) to swell the polystyrene core better.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups and Linkers in the Solid-Phase Synthesis of Peptide Conjugates. Chemical Reviews. Retrieved from [Link]

Sources

Technical Guide: Safety, Handling, and Application of 4-Fmoc-aminobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide for 4-Fmoc-aminobenzylamine hydrochloride , structured for researchers and drug development professionals.

Executive Summary & Chemical Identity

4-Fmoc-aminobenzylamine hydrochloride is a bifunctional linker widely used in Solid-Phase Peptide Synthesis (SPPS), PROTAC linker design, and peptidomimetic development. It serves as a rigid aromatic spacer, providing a free benzylamine for coupling and an Fmoc-protected aniline for chain extension.

Critical Handling Distinction: Unlike standard amino acids, this reagent is supplied as a hydrochloride salt . This imparts specific stability benefits but introduces a critical "neutralization step" requirement during synthesis that, if mishandled, can lead to premature Fmoc deprotection.

Chemical Profile
PropertySpecification
Chemical Name 4-(9-Fluorenylmethoxycarbonylamino)benzylamine hydrochloride
Structure Fmoc-NH-C₆H₄-CH₂-NH₂[1] · HCl
CAS Number 1140067-27-1 (Free Base Reference)
Molecular Weight ~380.87 g/mol (HCl salt); 344.41 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility High: DMF, DMSO, NMP
Acidity Acidic in solution (due to HCl salt on benzylamine)

Risk Assessment & Safety Profile (E-E-A-T)

While the Fmoc group mitigates the volatility and direct corrosivity of the parent aniline, the benzylamine moiety (even as a salt) retains significant irritation potential.

Hazard Classification (GHS)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Toxicology Insights
  • Inhalation Risk: The hydrochloride salt is often a fine, electrostatic powder. Inhalation can cause severe respiratory irritation due to the acidic nature of the salt upon contact with mucous membranes.

  • Skin Contact: Prolonged contact can lead to dermatitis. The lipophilic Fmoc group facilitates skin absorption, potentially carrying the reactive amine payload into the dermis.

Personal Protective Equipment (PPE) Matrix
ZoneRequired PPERationale
Weighing (Solid) N95/P2 Respirator + Nitrile Gloves (Double)Prevents inhalation of fine dust; double gloving protects against micro-tears when handling spatulas.
Solubilization Safety Goggles + Face ShieldSplash protection is critical when dissolving in polar aprotic solvents (DMF/DMSO) which enhance skin permeability.
Synthesis Lab Coat (Buttoned) + Standard NitrileStandard protection against organic solvent splashes.

Handling & Storage Protocol

This section details the causal link between the chemical state (HCl salt) and the required handling procedures.

A. Storage Logic[2][3]
  • Temperature: Store at -20°C .

    • Reasoning: Low temperature inhibits slow hydrolysis of the carbamate (Fmoc) linkage and oxidation of the benzylamine.

  • Atmosphere: Store under Argon or Nitrogen .

    • Reasoning: Benzylamines are prone to forming carbamates with atmospheric CO₂. The HCl salt protects against this, but any free base present (due to equilibrium) is vulnerable.

  • Desiccation: Mandatory.

    • Reasoning: The HCl salt is hygroscopic. Moisture uptake leads to caking and hydrolysis risks.

B. Operational Workflow (Visualization)

The following diagram outlines the critical path from storage to reaction, highlighting the "Neutralization Trap."

HandlingWorkflow cluster_warning Safety Check Storage Storage (-20°C, Desiccated) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing (Static Control) Equilibration->Weighing Dry N2 Atm Solubilization Solubilization (DMF/DMSO) Weighing->Solubilization Vortex Neutralization Neutralization (CRITICAL STEP) Solubilization->Neutralization Add DIPEA Coupling Coupling Reaction Neutralization->Coupling Immediate Use Warning Do NOT use Piperidine here! (Cleaves Fmoc) Neutralization->Warning

Caption: Operational workflow emphasizing the critical neutralization step where Fmoc stability is at risk.

C. The "Neutralization Trap" (Expert Insight)

Because the reagent is an HCl salt, the benzylamine is protonated (


) and non-nucleophilic . It will not react until neutralized.
  • The Error: Researchers often add piperidine (standard Fmoc deprotection base) to "neutralize" the system.

  • The Consequence: Piperidine is a secondary amine and a strong base that will cleave the Fmoc group from the aniline end immediately, leading to polymerization or double coupling.

  • The Protocol: Use a tertiary non-nucleophilic base such as DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) . These bases remove the proton from the benzylamine HCl without attacking the Fmoc group.

Emergency Response & Disposal

This decision tree guides immediate action in the event of a spill or exposure.

EmergencyResponse Incident Incident Detected Type Type of Exposure? Incident->Type SpillSolid Dry Powder Spill Type->SpillSolid Powder SpillLiq Solution Spill (DMF) Type->SpillLiq Liquid SkinContact Skin Contact Type->SkinContact Person ActionSolid 1. Avoid Dust Generation 2. Cover with wet paper towel 3. Scoop to HazWaste SpillSolid->ActionSolid ActionLiq 1. Absorb with Vermiculite 2. Do NOT use water (spreads DMF) 3. Incinerate Waste SpillLiq->ActionLiq ActionSkin 1. Wash with soap/water (15m) 2. Do NOT use alcohol (enhances absorption) 3. Seek Medical Aid SkinContact->ActionSkin

Caption: Emergency decision logic. Note: Alcohol is contraindicated for skin washing as it solubilizes Fmoc compounds.

Experimental Application Notes

Solubility & Preparation[4][5][6]
  • Preferred Solvent: DMF (Dimethylformamide) or NMP.

  • Concentration: Typically 0.1 M to 0.5 M.

  • Dissolution: The HCl salt dissolves slower than the free base. Mild sonication is safe, but avoid heating above 40°C to prevent Fmoc thermal degradation.

Synthesis Protocol (Coupling to Carboxylic Acid)

To couple 4-Fmoc-aminobenzylamine HCl to a carboxylic acid (R-COOH):

  • Activate R-COOH: Use HATU/HOAt or DIC/Oxyma in DMF.

  • Prepare Amine: Dissolve 4-Fmoc-aminobenzylamine HCl in DMF.

  • Neutralize (In Situ): Add 2.0 - 2.5 equivalents of DIPEA to the amine solution.

    • Note: 1.0 eq neutralizes the HCl; the excess ensures the amine is free for coupling.

  • Combine: Add the neutralized amine solution to the activated acid.

  • Monitor: Check pH (wet pH paper should read 8-9). If acidic, add small aliquots of DIPEA.

Quality Control
  • TLC: 50% Ethyl Acetate / Hexanes. (Fmoc group is UV active).

  • NMR Verification: Look for the diagnostic Fmoc doublet at ~4.2-4.5 ppm and the benzylamine methylene singlet at ~3.8-4.0 ppm.

References

  • PubChem. (2025). 4-Fmoc-amino-benzylamine (Compound Summary). National Library of Medicine. [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Aminobenzylamine.[2] Thermo Fisher Scientific. [Link]

Sources

Methodological & Application

protocol for coupling 4-Fmoc-aminobenzylamine to resin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Solid-Phase Anchoring of 4-Fmoc-aminobenzylamine to 2-CTC Resin

Introduction & Strategic Rationale

For researchers and drug development professionals, the synthesis of C-terminal modified peptides or specialized small-molecule spacers often requires the use of bifunctional building blocks. 4-Fmoc-aminobenzylamine (IUPAC: (9H-fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate) is a highly versatile linker designed for this exact purpose. The molecule possesses two distinct amine functionalities: a highly nucleophilic, free aliphatic primary amine (benzylamine) and an Fmoc-protected aromatic amine (aniline).

To utilize this building block in Solid-Phase Peptide Synthesis (SPPS), the free benzylamine must be anchored to a solid support. The 2-Chlorotrityl chloride (2-CTC) resin is the premier choice for this application[1]. 2-CTC resin allows for direct nucleophilic substitution without the need for coupling reagents, prevents diketopiperazine (DKP) formation due to its massive steric bulk, and features extreme acid lability, permitting the cleavage of the final construct under very mild conditions (e.g., 1% TFA)[1].

Expert Insights: Mechanistic Causality in Experimental Design

A robust protocol is not merely a sequence of steps, but a series of chemically justified decisions. To ensure high fidelity and yield, the following mechanistic principles must dictate your workflow:

  • Solvent Selection (The DCM vs. DMF Rule): Anchoring the benzylamine to the 2-CTC resin must be performed in anhydrous Dichloromethane (DCM)[1]. If N,N-Dimethylformamide (DMF) is used during the loading phase, it can react with the highly electrophilic trityl chloride groups to form formamidine derivatives, permanently capping the resin and drastically reducing your loading capacity[2].

  • The Necessity of End-Capping: After the initial anchoring, unreacted trityl chloride sites remain on the resin. If left uncapped, these sites will irreversibly scavenge the next amino acid during the elongation phase, leading to truncated sequences and a complex purification profile. Capping with a Methanol/DIPEA mixture converts these active chlorides into inert trityl methyl ethers[1],[3].

  • The Aniline Acylation Challenge: The most critical point of failure in this workflow occurs after Fmoc deprotection. Removing the Fmoc group exposes an aromatic amine (aniline). Unlike aliphatic amines, anilines are notoriously poor nucleophiles because their nitrogen lone pair is delocalized into the aromatic ring. Standard carbodiimide chemistry (DIC/HOBt) will fail here. To overcome this electronic hindrance, you must use high-efficiency uronium/aminium salts (like HATU) combined with a strong base and extended coupling times (2–4 hours)[2],[4].

Experimental Workflow Visualization

Workflow Start Dry 2-CTC Resin Swell Resin Swelling (Anhydrous DCM, 30 min) Start->Swell Couple Amine Anchoring (4-Fmoc-aminobenzylamine + DIPEA) Swell->Couple Nucleophilic Substitution Cap End-Capping (DCM / MeOH / DIPEA) Couple->Cap Quench Active Chlorides Wash Stringent Washing (DCM -> DMF) Cap->Wash Deprotect Fmoc Removal (20% Piperidine in DMF) Wash->Deprotect Expose Aniline Elongate Aniline Acylation (HATU / DIPEA / Fmoc-AA-OH) Deprotect->Elongate Overcome Steric/ Electronic Hindrance

Caption: Workflow for coupling 4-Fmoc-aminobenzylamine to 2-CTC resin and subsequent aniline acylation.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry and Function

Reagent Equivalents Function
2-CTC Resin 1.0 eq (Ref) Solid support; acid-labile anchor (typical loading 1.0–1.6 mmol/g).
4-Fmoc-aminobenzylamine 1.5 eq Bifunctional linker; the aliphatic amine acts as the nucleophile.
DIPEA (Anchoring) 3.0 eq Non-nucleophilic base; neutralizes HCl generated during substitution.
Methanol (Capping) Excess Quenches unreacted trityl chloride sites to prevent side reactions.
20% Piperidine/DMF Excess Reagent for the base-catalyzed β-elimination of the Fmoc group.
Fmoc-AA-OH (Elongation) 4.0 eq The next building block in the desired peptide sequence.
HATU 4.0 eq High-efficiency coupling reagent required for unreactive anilines.

| DIPEA (Elongation) | 8.0 eq | Base required for the in situ activation of the carboxylic acid. |

Table 2: Reaction Parameters

Process Step Solvent System Time Temperature
Resin Swelling Anhydrous DCM 30 min Ambient (20-25°C)
Amine Anchoring Anhydrous DCM 2 hours Ambient (20-25°C)
End-Capping DCM:MeOH:DIPEA (17:2:1) 20 min Ambient (20-25°C)
Fmoc Deprotection 20% Piperidine in DMF 5 min + 15 min Ambient (20-25°C)

| Aniline Acylation | DMF | 2 - 4 hours | Ambient (20-25°C) |

Step-by-Step Experimental Protocol

Step 1: Resin Preparation and Swelling

  • Weigh the desired amount of 2-CTC resin (e.g., 1.0 g, assuming a loading of 1.2 mmol/g) into a fritted SPPS reaction vessel[2].

  • Add 10 mL of anhydrous DCM to the vessel.

  • Agitate gently via nitrogen bubbling or a mechanical shaker for 30 minutes to fully swell the polystyrene matrix, maximizing the exposure of the reactive trityl chloride sites[1].

  • Drain the DCM completely.

Step 2: Anchoring the Benzylamine

  • In a separate dry flask, dissolve 1.5 equivalents of 4-Fmoc-aminobenzylamine in a minimal amount of anhydrous DCM (approx. 8–10 mL per gram of resin)[3].

  • Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Transfer this mixture to the reaction vessel containing the swollen 2-CTC resin.

  • Agitate the mixture at room temperature for 2 hours[1].

Step 3: End-Capping of Unreacted Trityl Groups

  • Do not drain the anchoring solution. Directly add a capping cocktail consisting of DCM/MeOH/DIPEA in a 17:2:1 (v/v/v) ratio (approx. 5 mL per gram of resin)[1],[3].

  • Agitate for an additional 20 minutes at room temperature.

  • Drain the reaction vessel and subject the resin to stringent washing: Wash 3× with DCM, 3× with DMF, and 3× with DCM to remove all unreacted linker and capping reagents[2].

Step 4: Fmoc Deprotection

  • Add 10 mL of 20% (v/v) piperidine in DMF to the resin[2],[4].

  • Agitate for 5 minutes, then drain.

  • Add a fresh 10 mL aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group from the aniline nitrogen[4].

  • Drain and wash the resin extensively: 5× with DMF, 3× with DCM, and 3× with DMF[2].

Step 5: First Amino Acid Coupling (Aniline Acylation) Self-Validating Note: Standard Kaiser tests are ineffective for detecting aromatic amines. To ensure a self-validating system, rely on the Chloranil test for secondary/aromatic amines, and employ a mandatory double-coupling strategy to guarantee >99% conversion.

  • Dissolve 4.0 equivalents of the next Fmoc-protected amino acid (Fmoc-AA-OH) and 4.0 equivalents of HATU in a minimal volume of DMF[1].

  • Add 8.0 equivalents of DIPEA to the mixture. The solution should immediately undergo a color change (often turning yellow/orange), indicating the formation of the active ester[2].

  • Add the activated amino acid solution to the resin.

  • Agitate at room temperature for 2 to 4 hours.

  • Drain, wash 3× with DMF, and repeat the coupling (Step 5.1 - 5.4) with fresh reagents for an additional 2 hours to overcome the poor nucleophilicity of the aniline.

  • Drain and wash the resin 5× with DMF. The resin is now ready for standard iterative Fmoc-SPPS elongation[4].

References

  • Source: uci.
  • Source: benchchem.
  • Source: aapptec.
  • Source: creative-peptides.

Sources

Application Note: Optimized TFA Cleavage Cocktails for 4-Fmoc-Aminobenzylamine Linkers in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Mechanistic Principles of Aminobenzyl Linker Cleavage

The 4-Fmoc-aminobenzylamine linker and its structural derivatives are highly specialized tools utilized in Fmoc solid-phase peptide synthesis (SPPS) to generate C-terminal modified peptides, such as peptide-4-aminobenzylamides, or to construct complex, light-responsive peptidomimetics[1].

In the standard Fmoc/tBu orthogonal protection strategy, the final and most critical step requires the simultaneous removal of side-chain protecting groups and the heterolytic cleavage of the peptide from the polymeric support[2]. This global deprotection relies on high concentrations of Trifluoroacetic Acid (TFA).

The Causality of Alkylation Impurities: When the 4-aminobenzyl-peptide bond is cleaved by TFA, the 4-aminobenzyl moiety forms a highly stable carbocation due to resonance stabilization from the aromatic ring and the amine group. If these potent electrophilic species are not immediately quenched, they will rapidly re-attach to the peptide. Specifically, the electron-rich thioether of Methionine (Met) and the nucleophilic indole ring of Tryptophan (Trp) are highly susceptible to irreversible alkylation by the cations generated at the linker during the cleavage reaction.

Mechanism A Peptide-Resin (Aminobenzyl Linker) B TFA Cleavage (Protonation) A->B 95% TFA C Free Peptide (Target) B->C Release D Reactive Carbocations (Linker/Protecting Groups) B->D Generation E Scavengers (TIPS, EDT, Phenol) D->E Captured by G Side-chain Alkylation (Impurity) D->G If unquenched F Quenched Byproducts E->F Neutralization

Fig 1: Mechanistic pathway of TFA cleavage and the critical role of scavengers in preventing alkylation.

The Causality of Scavenger Selection

To prevent the target peptide from acting as a nucleophilic sink for cleaved protecting groups and linker cations, specific scavengers must be formulated into the TFA cocktail. The selection is not arbitrary; it is a direct consequence of the peptide's specific amino acid composition.

  • Triisopropylsilane (TIPS): Acts as a bulky hydride donor. Because the 4-aminobenzyl cation is highly stable, a potent hydride donor is non-negotiable. TIPS is exceptionally efficient at quenching trityl and benzyl-type cations and is less volatile than other silanes.

  • 1,2-Ethanedithiol (EDT): A soft, highly reactive dithiol. It is mandatory when the sequence contains Cys, Met, or Trp, as it competitively intercepts t-butyl cations before they can attack the peptide.

  • Phenol: Serves as a competitive aromatic sink, protecting Tyrosine residues from electrophilic aromatic substitution.

  • Water: A universal, mild nucleophile that rapidly hydrolyzes t-butyl cations into volatile t-butanol, aiding in the deprotection of the Pbf group on Arginine.

Table 1: Scavenger Selection Matrix
Amino Acid PresentRequired ScavengerMechanistic Rationale
Cys, Met, Trp EDT (2.5 - 5%)Soft nucleophile; prevents alkylation of thioethers and indole rings by t-butyl cations.
Arg, Asn, Gln Water (2.5 - 5%)Hydrolyzes highly reactive cations; critical for the efficient removal of Pbf protecting groups.
Tyr Phenol (5%)Aromatic sink; prevents electrophilic aromatic substitution on the phenolic ring of Tyrosine.
All Sequences TIPS (1 - 2.5%)Bulky hydride donor; highly efficient at quenching benzyl-type cations generated by the linker.
Table 2: Standard Cleavage Cocktail Formulations
Cocktail NameFormulation (v/v or w/v)Best Suited For
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)Complex sequences containing multiple sensitive residues (Cys, Met, Trp, Tyr).
Reagent B TFA (95%), Water (2.5%), TIPS (2.5%)Standard sequences lacking Cys and Met.
Modified Reagent TFA (94%), TIPS (1%), EDT (2.5%), Water (2.5%)Sequences with Cys/Met but lacking Tyr (avoids the use of foul-smelling thioanisole/phenol).

Self-Validating Experimental Protocol

Every robust protocol must be a self-validating system. The following methodology incorporates a "mini-cleavage" step to empirically validate the cocktail's efficacy before committing the entire synthetic yield to the cleavage reaction.

Workflow Step1 1. Resin Preparation Wash with DCM/DMF Dry under vacuum Step2 2. Cocktail Formulation Mix TFA, TIPS, H2O (Add EDT/Phenol if needed) Step1->Step2 Step3 3. Cleavage Reaction Incubate 2-3 hours at Room Temperature Step2->Step3 Step4 4. Filtration & Concentration Filter resin, concentrate filtrate under N2 Step3->Step4 Step5 5. Ether Precipitation Add cold diethyl ether Centrifuge at 4°C Step4->Step5 Step6 6. Lyophilization Dissolve in H2O/MeCN Freeze-dry Step5->Step6

Fig 2: Step-by-step workflow for the cleavage and isolation of synthetic peptides from solid support.

Phase 1: Resin Preparation
  • Transfer the synthesized peptide-resin to a fritted polypropylene syringe or reaction vessel.

  • Wash the resin sequentially with DMF (3 × 5 mL) and DCM (3 × 5 mL).

    • Causality: Residual DMF can react with TFA to form formylating agents, while residual DCM dilutes the TFA, reducing the efficiency of the heterolytic cleavage.

  • Dry the resin under a gentle stream of nitrogen or under vacuum for 30 minutes until free-flowing.

Phase 2: Self-Validating Mini-Cleavage
  • Transfer ~5 mg of dried resin to a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the selected cleavage cocktail (e.g., Reagent B) based on Table 1.

  • Incubate for 2 hours at room temperature.

  • Precipitate with 1 mL of cold diethyl ether, centrifuge, decant, and dissolve the pellet in 50% Acetonitrile/Water.

  • Analyze via LC-MS.

    • Causality: This step definitively validates that the 2-hour timeframe is sufficient for complete deprotection and that the chosen scavengers effectively prevent side-chain alkylation.

Phase 3: Bulk Cleavage & Isolation
  • Add the optimized cleavage cocktail to the bulk resin (typically 10 mL of cocktail per gram of dry resin).

  • Agitate gently on an orbital shaker for 2 to 3 hours at room temperature.

  • Filter the cleavage mixture into a round-bottom flask or a 50 mL centrifuge tube. Wash the depleted resin twice with 1-2 mL of neat TFA to maximize peptide recovery.

  • Concentrate the filtrate under a gentle stream of nitrogen to approximately 20% of its original volume.

    • Causality: Reducing the TFA volume minimizes the amount of cold ether required for precipitation and significantly increases the final yield of the precipitated peptide.

  • Add a 10-fold volume of ice-cold diethyl ether to the concentrated filtrate.

    • Causality: The low dielectric constant of diethyl ether at 4°C forces the highly polar peptide to precipitate, while non-polar scavengers (like TIPS) and cleaved hydrophobic protecting groups remain soluble.

  • Centrifuge at 4,000 rpm for 5 minutes at 4°C. Carefully decant the supernatant.

  • Wash the pellet twice more with cold ether, centrifuging and decanting each time.

  • Dissolve the final pellet in a suitable aqueous buffer (e.g., 20% Acetonitrile in Water) and lyophilize to obtain the crude peptide powder.

References

  • Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis". Journal of Peptide Science. URL:[Link]

  • Rizzolo, F., et al. (2019). "A Photochromic Azobenzene Peptidomimetic of a β-Turn Model Peptide Structure as a Conformational Switch". Frontiers in Chemistry. URL:[Link]

Sources

Application Note: Synthesis of Peptide Drug Conjugates via 4-Fmoc-aminobenzylamine Linker

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of Peptide Drug Conjugates (PDCs) utilizing the 4-(Fmoc-aminomethyl)aniline linker (often referred to as 4-Fmoc-aminobenzylamine ). This specific linker strategy is critical for designing prodrugs that release amide-functionalized payloads or for creating stable, enzyme-cleavable spacers that undergo self-immolation upon protease activation.

Executive Summary

The development of Peptide Drug Conjugates (PDCs) requires precise linker technologies that balance systemic stability with efficient intratumoral release.[1] The 4-(Fmoc-aminomethyl)aniline linker (CAS: 159790-81-5) serves as a bifunctional spacer enabling the conjugation of a targeting peptide to a cytotoxic payload.

Unlike standard p-aminobenzyl alcohol (PAB-OH) linkers which release drugs via a carbamate linkage (generating amines), the 4-aminobenzylamine scaffold is uniquely suited for releasing carboxamide-containing drugs or forming urea linkages. Upon enzymatic cleavage of the peptide-aniline bond by tumor-associated proteases (e.g., Cathepsin B), the linker undergoes 1,6-elimination to release the payload.[1]

Key Advantages[2]
  • Amide Release Capability: Enables the delivery of drugs where the primary functional group is an amide (e.g., certain tubulysins or kinase inhibitors).

  • High Stability: The anilide bond formed between the peptide and linker is stable in plasma but sensitive to lysosomal proteases.

  • Versatile Conjugation: The Fmoc-protected benzyl amine allows for orthogonal coupling of carboxyl- or activated carbonate-containing payloads.

Chemical Strategy & Mechanism

The core of this technology is the Self-Immolative Elimination mechanism.[] The linker acts as a "spacer" between the protease-sensitive peptide sequence (e.g., Val-Cit, Val-Ala) and the drug.[]

Mechanism of Action[4][5]
  • Internalization: The PDC enters the tumor cell via receptor-mediated endocytosis.

  • Enzymatic Cleavage: Lysosomal Cathepsin B recognizes the specific dipeptide sequence (e.g., Citrulline-Aniline bond) and hydrolyzes the amide bond.[][3]

  • 1,6-Elimination: The resulting free aniline species is electronically unstable. It undergoes a spontaneous 1,6-elimination (aza-quinone methide formation), ejecting the drug attached at the benzylic position.

  • Release: The drug is released in its native form (as an amide or amine, depending on original linkage).

DOT Diagram: Cleavage & Release Pathway

CleavageMechanism PDC Intact PDC (Peptide-Aniline-Linker-Drug) Intermediate Unstable Intermediate (H2N-Ph-CH2-NH-Drug) PDC->Intermediate Hydrolysis of Anilide Bond Enzyme Cathepsin B (Lysosome) Enzyme->PDC Elimination 1,6-Elimination (Spontaneous) Intermediate->Elimination Electronic Rearrangement Product1 Aza-Quinone Methide Elimination->Product1 Product2 Active Drug (Released) Elimination->Product2 Payload Liberation

Caption: Mechanism of Cathepsin B-mediated cleavage and self-immolative release of the payload from the 4-aminobenzylamine linker.

Detailed Experimental Protocol

Phase A: Materials & Reagents[6]
  • Linker: 4-(Fmoc-aminomethyl)aniline (HCl salt often preferred for stability).

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Recommended for "Hybrid" synthesis).

  • Coupling Agents: HATU, HOAt (essential for aniline coupling), DIC, Oxyma.

  • Solvents: DMF (Peptide grade), DCM, Diethylamine (for Fmoc removal).

  • Cleavage Cocktail: TFA, TIPS, Water (95:2.5:2.5).[4]

Phase B: Synthesis Workflow

The most robust method involves a Hybrid Strategy : synthesizing the protected peptide on-resin, cleaving it with mild acid to retain side-chain protection, and then coupling the linker and drug in solution. This avoids the low yields often associated with coupling anilines to resin-bound peptides.

Step 1: Synthesis of Protected Peptide Fragment
  • Loading: Load the first amino acid (e.g., Fmoc-Cit-OH or Fmoc-Val-OH depending on sequence) onto 2-CTC resin.

    • Note: Use standard Fmoc SPPS cycles.

  • Elongation: Synthesize the targeting peptide sequence (e.g., Fmoc-Val-Cit-OH).

  • N-Terminal Protection: Ensure the N-terminus is protected (e.g., with Boc or Acetyl) if it is not the conjugation site, or leave Fmoc on if it will be removed later. Crucial: The N-terminus must be stable to the subsequent linker coupling conditions.

  • Mild Cleavage: Treat resin with 1% TFA in DCM (5 x 2 min).

    • Purpose: Cleaves the peptide from the resin while keeping side-chain protecting groups (e.g., Pbf, tBu) intact.

    • Neutralization: Collect filtrate into pyridine/methanol to neutralize TFA.

    • Isolation: Concentrate and precipitate in cold ether.

Step 2: Coupling of Linker (The "Aniline Coupling")

This is the critical bottleneck. Anilines are weak nucleophiles.

  • Dissolution: Dissolve the Protected Peptide-COOH (1.0 eq) and 4-(Fmoc-aminomethyl)aniline (1.2 eq) in dry DMF.

  • Activation: Add HATU (1.2 eq) and HOAt (1.2 eq).

  • Base: Add DIEA (N,N-Diisopropylethylamine) (4.0 eq).

  • Reaction: Stir at Room Temperature for 12–24 hours. Monitor by HPLC/MS.

    • Success Criterion: Disappearance of the peptide acid peak and appearance of the hydrophobic Peptide-Aniline-Fmoc adduct.

Step 3: Fmoc Deprotection of the Linker
  • Reaction: Treat the purified Peptide-Aniline-Fmoc intermediate with 20% Diethylamine (DEA) in DMF for 30 minutes.

    • Why DEA? Piperidine can sometimes form adducts with sensitive linkers; DEA is easier to remove.

  • Workup: Evaporate solvent/base under high vacuum. The product is Peptide-Aniline-NH2 (benzyl amine free).

Step 4: Drug Conjugation

Scenario: Conjugating a Drug-COOH (e.g., Methotrexate, or a derivatized toxin).

  • Activation: Activate the Drug-COOH (1.0 eq) with NHS/EDC or HATU/DIEA in DMF.

  • Coupling: Add the Peptide-Aniline-NH2 (1.0 eq) to the activated drug.

  • Reaction: Stir for 4–16 hours.

  • Purification: Semi-preparative HPLC is recommended at this stage to isolate the Protected-PDC.

Step 5: Global Deprotection
  • Cocktail: Dissolve the Protected-PDC in TFA/TIPS/H2O (95:2.5:2.5) .

  • Time: Stir for 2–3 hours (depending on side-chain protecting groups like Pbf).

  • Precipitation: Precipitate in ice-cold diethyl ether.

  • Final Purification: Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Quantitative Data & QC Standards

Typical Yields & Specifications
StepExpected YieldQC MethodKey Parameter
Peptide Synthesis (2-CTC) >90%HPLC/MSPurity >95% before cleavage
Aniline Coupling 60–80%LC-MSShift in retention time (hydrophobic shift)
Fmoc Removal >95%LC-MSMass shift (-222 Da)
Drug Conjugation 50–70%LC-MSAppearance of conjugate mass
Final Purity N/AHPLC>98% required for biological assays
Troubleshooting Guide
  • Issue: Incomplete Aniline Coupling.

    • Cause: Steric hindrance or low nucleophilicity of the aniline.

    • Solution: Switch to EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) as the coupling agent, or convert the peptide acid to a symmetrical anhydride before adding the aniline.

  • Issue: Premature Cleavage.

    • Cause: Instability of the linker during TFA deprotection.

    • Solution: Ensure the cleavage cocktail is cold (0°C) initially. Verify drug stability in TFA.

Visual Workflow

SynthesisWorkflow Start Start: 2-CTC Resin Step1 1. Build Protected Peptide (Fmoc-SPPS) Start->Step1 Step2 2. Mild Acid Cleavage (1% TFA -> Peptide-COOH) Step1->Step2 Step3 3. Solution Coupling (Peptide-COOH + H2N-Ph-CH2-NHFmoc) Step2->Step3 Critical Step: Aniline Activation Step4 4. Linker Deprotection (Remove Fmoc -> Free Benzyl Amine) Step3->Step4 Step5 5. Drug Conjugation (Amide/Urea Bond Formation) Step4->Step5 Step6 6. Global Deprotection (95% TFA) Step5->Step6 End Final Purified PDC Step6->End

Caption: Step-by-step hybrid synthesis workflow for PDCs using the 4-Fmoc-aminobenzylamine linker.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24747814, 4-(N-Fmoc-aminomethyl)aniline. Retrieved from [Link]

  • Dal Corso, A., et al. (2016). A Self-Immolative Linker for the pH-Responsive Release of Amides. Chemistry – A European Journal. Retrieved from [Link]

  • Firestone, R. A., & Dubowchik, G. M. (2002). Lysosomal enzymes as targets for prodrug design. In Prodrugs: Challenges and Rewards. Retrieved from [Link]

Sources

on-resin cyclization of peptides using a benzylamine linker

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic On-Resin Cyclization of Peptides Utilizing Backbone Amide Linker (BAL) Chemistry

Introduction & Strategic Rationale

The synthesis of head-to-tail cyclic peptides is a cornerstone of modern drug discovery, offering enhanced metabolic stability, membrane permeability, and receptor selectivity compared to linear analogs. While solution-phase cyclization is traditional, it suffers from the "pseudo-dilution" requirement (to avoid oligomerization) and solubility challenges.

On-resin cyclization circumvents these issues but presents a topological paradox: standard Solid Phase Peptide Synthesis (SPPS) anchors the C-terminus to the resin, blocking the very group required for head-to-tail ring closure.

This guide details the Backbone Amide Linker (BAL) strategy. By anchoring the peptide chain via a backbone nitrogen (a benzylamine linkage) rather than the C-terminus, the BAL strategy leaves both the N- and C-termini available for on-resin manipulation. This "safety-catch" approach allows for the synthesis of difficult cyclic sequences that lack trifunctional amino acids (like Asp, Glu, or Lys) required for side-chain anchoring.

Mechanism of Action: The BAL Cycle

The BAL handle (typically a tris-alkoxy-benzyl backbone) relies on the acid-lability of the benzyl-nitrogen bond. Crucially, the linker is attached to the nitrogen of an amino acid, not the carboxyl.

Key Mechanistic Stages:
  • Anchoring: Reductive amination of a resin-bound aldehyde with the C-terminal amino acid (protected as an ester).[1]

  • Elongation: Acylation of the resulting secondary amine (the bottleneck step) followed by standard Fmoc SPPS.

  • Cyclization: Orthogonal deprotection of the C-terminal ester (e.g., Allyl) and N-terminal Fmoc, followed by amide bond formation.

  • Cleavage: TFA treatment cleaves the benzyl-nitrogen bond, releasing the peptide and restoring the native amide bond, leaving no trace of the linker (traceless synthesis).

BAL_Mechanism Resin Aldehyde Resin (Resin-CHO) Loading 1. Loading (Reductive Amination) Resin->Loading + H-AA1-OAllyl + NaBH3CN SecAmine Secondary Amine (Resin-CH2-NH-AA1-CO2Allyl) Loading->SecAmine Acylation 2. Acylation (Critical Step) SecAmine->Acylation + Fmoc-AA2-OH + HATU/HOAt Elongation 3. Elongation (Standard SPPS) Acylation->Elongation Fmoc-AA(2..n)-...-N(R)-CH2-Resin Deprotection 4. Orthogonal Deprotection (Pd0 Allyl Removal) Elongation->Deprotection Remove Fmoc & Allyl Cyclization 5. Cyclization (Head-to-Tail) Deprotection->Cyclization PyBOP/DIEA Cleavage 6. Cleavage (TFA Acidolysis) Cyclization->Cleavage 95% TFA Final Cyclic Peptide (Traceless Release) Cleavage->Final

Figure 1: The BAL Strategy Workflow.[2] Note the critical "Acylation" step where the steric hindrance of the secondary amine must be overcome.

Detailed Experimental Protocols

Phase 1: Resin Loading (Reductive Amination)

Objective: Anchor the first amino acid (AA1) to the BAL aldehyde resin. AA1 must have its C-terminus protected orthogonally (e.g., Allyl ester).

Materials:

  • BAL-PEG-PS resin (aldehyde functionalized).[1]

  • H-AA1-OAllyl (HCl or Tosylate salt).

  • Sodium cyanoborohydride (NaBH3CN).[3]

  • Solvent: DMF/MeOH (1:1 v/v) + 1% Acetic Acid.

Protocol:

  • Swell Resin: Swell 200 mg of BAL resin in DMF for 30 min. Drain.

  • Imine Formation: Dissolve H-AA1-OAllyl (5-10 equiv) in DMF/MeOH (1:1) containing 1% AcOH. Add to resin.[4][5] Shake for 1 hour.

    • Insight: The addition of AcOH catalyzes imine formation.

  • Reduction: Add NaBH3CN (5-10 equiv) directly to the mixture. Shake overnight (12–16 h) at room temperature.

  • Wash: Drain and wash with DMF (3x), MeOH (3x), DCM (3x).

  • QC Check: The resin should now contain a secondary amine. A chloranil test will be positive (blue), but standard Kaiser tests may be inconclusive.

Phase 2: The Critical Acylation (Bottleneck)

Objective: Acylate the sterically hindered secondary amine with the second amino acid (Fmoc-AA2-OH). This is the most difficult step in the entire synthesis.

Protocol:

  • Activation: Use HATU/HOAt or PyAOP (7-azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate).

    • Recipe: Dissolve Fmoc-AA2-OH (5 equiv), HATU (5 equiv), and HOAt (5 equiv) in DMF. Add DIEA (10 equiv).

  • Coupling: Add activated mixture to resin. Double couple (2 x 2 hours) or triple couple if AA2 is bulky (e.g., Val, Ile).

    • Alternative: Use symmetric anhydrides (10 equiv Fmoc-AA-OH + 5 equiv DIC) for extremely difficult cases.

  • Capping: Acetylate any unreacted secondary amines using Ac2O/Pyridine to prevent deletion sequences.

Phase 3: Elongation & Orthogonal Deprotection

Objective: Build the linear chain and expose the termini for cyclization.

  • Elongation: Proceed with standard Fmoc SPPS (HBTU/DIEA) for the remaining residues.

  • Allyl Removal (C-term):

    • Wash resin with DCM (dry).

    • Add Pd(PPh3)4 (0.1 equiv) and Phenylsilane (PhSiH3, 10 equiv) in dry DCM.

    • Shake for 30 min under Argon/Nitrogen. Repeat 2x.

    • Wash: Extensive washing with DCM, DMF, and 0.5% sodium diethyldithiocarbamate (in DMF) is mandatory to remove Palladium traces which poison cyclization.

  • Fmoc Removal (N-term): Standard 20% Piperidine/DMF.

Phase 4: On-Resin Cyclization

Objective: Form the peptide bond between the N- and C-termini.[4][6]

Protocol:

  • Reagents: Use PyBOP or Oxyma/DIC . Avoid HATU if racemization of the C-terminal residue is a concern (though less risky in head-to-tail than segment condensation).

  • Conditions: PyBOP (3 equiv), HOBt (3 equiv), DIEA (6 equiv) in DMF.

  • Reaction Time: Shake for 4–12 hours. Monitor by Kaiser test (should go from positive to negative).

Phase 5: Cleavage & Isolation

Objective: Detach the peptide from the benzylamine anchor.

Protocol:

  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Reaction: Shake for 2–3 hours. The high acid concentration is required to protonate the nitrogen and cleave the benzyl-N bond.

  • Workup: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Troubleshooting & Optimization (Expert Insights)

The success of BAL chemistry hinges on two specific failure modes: Diketopiperazine (DKP) formation and incomplete acylation.

Data Table: Optimization Parameters
ParameterStandard ConditionOptimized Condition (BAL)Rationale
Resin Loading NaBH3CN / MeOHNaBH3CN / MeOH / AcOH Acid catalysis accelerates imine formation.
First Coupling HBTU / DIEAHATU / HOAt or PyAOP Standard reagents fail to acylate the hindered secondary amine.
Dipeptide Stage Standard FmocTrityl (Trt) Protection Prevents DKP formation (see below).
Allyl Removal Pd(PPh3)4 / MorpholinePd(PPh3)4 / PhSiH3 Phenylsilane is a more efficient scavenger than morpholine.
Decision Matrix: Handling DKP Formation

DKP formation occurs when the N-terminal amine of the second residue attacks the C-terminal ester (AA1-OAllyl) before the third residue is coupled, cleaving the dipeptide off the resin prematurely.

DKP_Prevention Start Risk Assessment: Is AA2 Proline or Glycine? Decision High Risk? Start->Decision Standard Standard Fmoc Protocol (Rapid Coupling of AA3) Decision->Standard No Mitigation Use Trityl-AA2-OH instead of Fmoc Decision->Mitigation Yes Step1 Couple Trt-AA2-OH Mitigation->Step1 Step2 Selective Detritylation (1% TFA in DCM) Step1->Step2 Step3 Immediate Coupling of AA3 (In situ Neutralization) Step2->Step3

Figure 2: Strategy to prevent Diketopiperazine (DKP) formation. Using Trityl protection allows deprotection under mild acidic conditions that do not catalyze DKP formation as easily as basic Fmoc removal.

References

  • Jensen, K. J., Alsina, J., Songster, M. F., Vagner, J., Albericio, F., & Barany, G. (1998). Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides. Journal of the American Chemical Society, 120(50), 12990–12991. Link

  • Alsina, J., & Albericio, F. (2003). Solid-Phase Synthesis of C-Terminal Modified Peptides. Biopolymers, 71(4), 454–477. Link

  • Bourne, G. T., Meutermans, W. D., & Smythe, M. L. (1999). Evaluation of the Backbone Amide Linker (BAL) for the Synthesis of Cyclic Peptides. Tetrahedron Letters, 40(39), 7271–7274. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Application Notes and Protocols for Postsynthetic Modification of Peptides on a 4-Fmoc-aminobenzylamine Handle

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Approach to Advanced Peptide Functionalization

For researchers, medicinal chemists, and drug development professionals, the ability to introduce specific modifications into a peptide sequence is paramount for enhancing therapeutic efficacy, modulating biological activity, and developing novel diagnostic tools. Postsynthetic modification offers a powerful avenue to achieve this, and the choice of a versatile chemical handle is critical to the success of this strategy. This guide provides a comprehensive overview and detailed protocols for the use of a 4-Fmoc-aminobenzylamine handle in solid-phase peptide synthesis (SPPS) to create a unique point for selective, on-resin functionalization.

The 4-Fmoc-aminobenzylamine handle provides a strategically placed, orthogonally protected primary amine, which can be selectively deprotected on the solid support after peptide chain elongation. This unmasked amine serves as a versatile nucleophile for a wide array of chemical transformations, allowing for the introduction of reporter groups, cytotoxic payloads, or moieties that enhance pharmacokinetic properties. The workflows and protocols detailed herein are designed to provide a robust and reproducible methodology for the synthesis of complex, modified peptides.

Core Principles and Workflow Overview

The central principle of this methodology lies in the orthogonal protection strategy afforded by the Fmoc group on the aminobenzylamine handle, which is stable to the standard piperidine treatment used for Nα-Fmoc deprotection during peptide synthesis when employed under carefully controlled conditions. This allows for the standard assembly of the peptide chain, followed by the selective deprotection of the handle's Fmoc group, and subsequent on-resin modification.

workflow cluster_resin_prep Resin Preparation cluster_spps Peptide Synthesis cluster_modification Postsynthetic Modification cluster_cleavage Final Cleavage Resin 1. Start with a suitable solid support (e.g., Wang resin) Handle_Coupling 2. Couple 4-Fmoc-aminobenzylamine handle to the resin Resin->Handle_Coupling Standard coupling reagents SPPS 3. Standard Fmoc-SPPS of the desired peptide sequence Handle_Coupling->SPPS Begin peptide synthesis Selective_Deprotection 4. Selective deprotection of the handle's Fmoc group SPPS->Selective_Deprotection Peptide synthesis complete OnResin_Modification 5. On-resin modification of the deprotected amine Selective_Deprotection->OnResin_Modification Exposed primary amine Cleavage 6. Cleavage of the modified peptide from the resin OnResin_Modification->Cleavage Modification complete

Caption: Overall workflow for postsynthetic peptide modification.

Part 1: Incorporation of the 4-Fmoc-aminobenzylamine Handle onto the Solid Support

The initial step involves the covalent attachment of the 4-Fmoc-aminobenzylamine handle to a suitable solid-phase resin. The choice of resin will dictate the C-terminal functionality of the final peptide (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide). The following protocol details the coupling of the handle to Wang resin.

Protocol 1: Attachment of 4-Fmoc-aminobenzylamine to Wang Resin

Objective: To covalently link the 4-Fmoc-aminobenzylamine handle to Wang resin via an ester bond.

Materials:

  • Wang resin (100-200 mesh, ~1.0 mmol/g loading)

  • 4-Fmoc-aminobenzylamine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Swell the Wang resin (1 g, 1 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the DMF.

  • Handle Activation: In a separate flask, dissolve 4-Fmoc-aminobenzylamine (3 equivalents, 3 mmol) and DMAP (0.1 equivalents, 0.1 mmol) in DMF (10 mL).

  • Coupling Reaction: Add the handle solution to the swollen resin. Then, add DIC (3 equivalents, 3 mmol) to the resin slurry.

  • Reaction Agitation: Agitate the reaction mixture at room temperature for 12-16 hours.

  • Capping of Unreacted Sites: Drain the reaction mixture. To cap any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DMF and agitate for 1 hour.

  • Washing: Drain the capping solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: Determine the loading of the handle on the resin using a spectrophotometric method to quantify the Fmoc group.

Part 2: Solid-Phase Peptide Synthesis on the Handle-Modified Resin

Once the handle is successfully attached to the resin, the desired peptide sequence can be assembled using standard Fmoc-based solid-phase peptide synthesis protocols. The presence of the handle does not interfere with the standard coupling and deprotection cycles.

Protocol 2: Standard Fmoc-SPPS

Objective: To synthesize the desired peptide sequence on the 4-Fmoc-aminobenzylamine-functionalized resin.

Materials:

  • Handle-loaded resin from Protocol 1

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the handle-loaded resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15 minutes to remove the Fmoc group from the first amino acid attached to the handle.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

  • Final N-terminal Fmoc Group: After the last amino acid coupling, the N-terminal Fmoc group can either be left on or removed depending on the desired final product. For subsequent on-resin modification of the handle, it is often advantageous to leave the N-terminal Fmoc group on to protect the N-terminus.

Part 3: Selective Deprotection of the Handle and Postsynthetic Modification

This is the key step where the orthogonally protected amine on the handle is unmasked, providing a site for specific modification. The conditions for this deprotection must be carefully chosen to avoid premature cleavage of the peptide from the resin or removal of side-chain protecting groups.

Protocol 3: Selective On-Resin Deprotection of the 4-Fmoc-aminobenzylamine Handle

Objective: To selectively remove the Fmoc group from the aminobenzylamine handle while the peptide remains attached to the resin and other protecting groups are intact.

Materials:

  • Peptide-resin from Protocol 2

  • 1-5% (v/v) Trifluoroacetic acid (TFA) in DCM

  • DCM, peptide synthesis grade

  • DMF, peptide synthesis grade

  • DIPEA

Rationale for Reagent Choice: A very dilute solution of TFA is used to selectively cleave the highly acid-labile Fmoc group from the benzylic amine of the handle. Standard acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the Wang resin linkage are stable to these mild acidic conditions for a short treatment time.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Selective Deprotection: Treat the resin with a freshly prepared solution of 1% TFA in DCM for 2 minutes. Repeat this treatment 5-10 times.

  • Neutralization and Washing: Wash the resin with DCM (3 x 10 mL), followed by a neutralization wash with 10% DIPEA in DMF (2 x 10 mL), and finally with DMF (5 x 10 mL).

  • Confirmation of Deprotection: A small sample of the resin can be subjected to a chloranil test to confirm the presence of a free primary aromatic amine.

Protocol 4: On-Resin Acylation of the Deprotected Handle

Objective: To attach a carboxylic acid (e.g., a fluorescent dye, biotin) to the deprotected primary amine of the handle.

Materials:

  • Deprotected peptide-resin from Protocol 3

  • Carboxylic acid to be coupled (e.g., Biotin, 5(6)-Carboxyfluorescein)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • DIPEA

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF.

  • Activation of Carboxylic Acid: In a separate vial, dissolve the carboxylic acid (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

  • Coupling Reaction: Add the activated carboxylic acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring the Reaction: Monitor the completion of the reaction using a suitable test (e.g., a negative chloranil test).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

modification_scheme cluster_deprotection Selective Deprotection cluster_modification_step On-Resin Modification start Resin-Peptide-(Handle-Fmoc) intermediate Resin-Peptide-(Handle-NH2) start->intermediate 1% TFA in DCM final_product Resin-Peptide-(Handle-NH-CO-R) intermediate->final_product reagent R-COOH + Coupling Reagents reagent->final_product

Application Note: Advanced Solid-Phase Synthesis of Peptide Hydrazides Utilizing Benzylamine and Hydrazinobenzoyl Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical synthesis of proteins has been revolutionized by Native Chemical Ligation (NCL). Traditionally, NCL relies on C-terminal peptide thioesters; however, thioesters are inherently unstable to the repetitive nucleophilic conditions (e.g., 20% piperidine) required during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Peptide hydrazides have emerged as highly stable, easily accessible thioester surrogates[1].

This application note details the mechanistic principles, comparative linker strategies, and self-validating protocols for synthesizing peptide hydrazides. While the canonical approach utilizes 4-Fmoc-hydrazinobenzoic acid , we also detail specialized workflows utilizing 4-Fmoc-aminobenzylamine to generate peptide anilides that undergo subsequent hydrazinolysis[2].

Mechanistic Principles & Linker Causality (E-E-A-T)

The Causality of the Hydrazide Surrogate

The fundamental advantage of the peptide hydrazide lies in its orthogonal chemical stability. During Fmoc SPPS, the hydrazide moiety is completely inert to both the basic conditions of Fmoc deprotection (piperidine) and the highly acidic conditions of global cleavage (95% TFA)[3].

The activation of the hydrazide relies on a precise redox mechanism. When exposed to sodium nitrite (


) at a strictly controlled acidic pH (3.0–4.0), the hydrazide is rapidly oxidized into a highly reactive acyl azide[4]. This acyl azide is subsequently trapped by an exogenous aryl thiol (e.g., 4-mercaptophenylacetic acid, MPAA) at pH 6.0 to form the active thioester required for NCL[1].
Linker Selection: Hydrazinobenzoic Acid vs. Aminobenzylamine

The choice of linker dictates the synthetic trajectory and the physical behavior of the growing peptide chain:

  • 4-Fmoc-hydrazinobenzoic acid: The canonical linker. It is coupled directly to an aminomethyl or Rink amide resin. The terminal hydrazine acts as the starting point for peptide elongation.

  • 4-Fmoc-aminobenzylamine (4-Fmoc-ABA): A specialized alternative. When attached to a resin, it allows the synthesis of a peptide 4-aminobenzylamide (an anilide). Because the steric bulk of the benzylamine linker disrupts secondary structure formation, it is highly advantageous for synthesizing aggregation-prone sequences. Post-cleavage, the anilide is converted to a hydrazide via targeted hydrazinolysis[2].

Quantitative Comparison of Linker Strategies

Table 1: Comparative Data for Peptide Hydrazide Linker Systems

Linker SystemLoading CapacitySPPS CompatibilityCleavage / ConversionCrude PurityDownstream NCL Efficiency
4-Fmoc-hydrazinobenzoic acid 0.4 – 0.6 mmol/gExcellent (Fmoc/tBu)95% TFA (Direct)>85%High (Direct Oxidation)
Fmoc-hydrazine-CTC Resin 0.3 – 0.8 mmol/gGood (Prone to over-acylation)1% TFA (Direct)>90%High (Direct Oxidation)
4-Fmoc-aminobenzylamine 0.2 – 0.5 mmol/gModerate (Steric hindrance)95% TFA + Hydrazinolysis60 – 75%Moderate (Requires purification)

Process Visualization

PeptideHydrazideWorkflow cluster_spps Solid-Phase Synthesis (SPPS) cluster_ncl Activation & Ligation (NCL) N1 Resin Functionalization (4-Fmoc-hydrazinobenzoic acid or 4-Fmoc-aminobenzylamine) N2 Iterative Fmoc-SPPS (Amino Acid Assembly) N1->N2 N3 Global Deprotection & Cleavage (95% TFA Cocktail) N2->N3 N4 Peptide Hydrazide Intermediate (Mass Shift: +14.03 Da vs Acid) N3->N4 N5 NaNO2 Oxidation (pH 3.0, -10°C) Acyl Azide Formation N4->N5 N6 Thiolysis (MPAA, pH 6.0) Thioester Generation N5->N6 N7 Native Chemical Ligation (Target Protein) N6->N7

Workflow of peptide hydrazide synthesis, activation, and Native Chemical Ligation (NCL).

Detailed Experimental Methodologies

Protocol A: Resin Preparation and First Amino Acid Coupling

Causality Note: The terminal nitrogen of the hydrazine moiety is a highly potent nucleophile due to the alpha-effect. Standard coupling conditions (e.g., excess HATU) will cause over-acylation, resulting in the attachment of two amino acids[1]. To prevent this, the first coupling must be strictly controlled.

  • Resin Swelling: Swell 1.0 g of Aminomethyl ChemMatrix resin in Dichloromethane (DCM) for 30 minutes.

  • Linker Coupling: Dissolve 3.0 eq of 4-Fmoc-hydrazinobenzoic acid (or 4-Fmoc-aminobenzylamine for the anilide route) and 3.0 eq of PyBOP in DMF. Add 6.0 eq of DIEA. React for 2 hours at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash extensively with DMF and DCM.

  • First Amino Acid Coupling (Critical Step):

    • Dissolve 2.0 eq of the first Fmoc-AA-OH and 1.9 eq of HATU in DMF.

    • Add 4.0 eq of DIEA and pre-activate for exactly 1 minute at 0°C.

    • Add to the resin and react for 2 hours at room temperature.

    • Self-Validation: Perform a standard Kaiser test. A negative result (yellow) confirms complete functionalization without over-acylation.

Protocol B: Iterative SPPS and Cleavage
  • Elongation: Perform standard iterative Fmoc-SPPS using 4.0 eq Fmoc-AA-OH, 3.9 eq HATU, and 8.0 eq DIEA.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v) for 2.5 hours at room temperature.

  • Precipitation: Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether. Centrifuge and lyophilize.

  • Hydrazinolysis (Only for 4-Fmoc-aminobenzylamine route): If the aminobenzylamine linker was used, dissolve the resulting peptide anilide in 5% hydrazine hydrate in DMF and stir for 4 hours to convert the anilide to the final peptide hydrazide[5].

Self-Validating Checkpoint (Analytical ESI-MS): Analyze the lyophilized crude product via RP-HPLC and ESI-MS. A successful peptide hydrazide synthesis must exhibit a characteristic mass shift of exactly +14.03 Da compared to its theoretical free peptide acid (


).
  • If

    
    , the linker hydrolyzed prematurely.
    
  • If

    
    , incomplete hydrazinolysis or a side-reaction occurred.
    
Protocol C: Hydrazide Activation and Native Chemical Ligation

Causality Note: The pH during


 oxidation is the most critical parameter. If the pH drops below 3.0, the risk of irreversible nitrosylation of Tryptophan (Trp) or Tyrosine (Tyr) residues increases exponentially. If the pH exceeds 4.0, the oxidation rate is too slow to be practically viable[4].
  • Oxidation: Dissolve the peptide hydrazide (2.0 mM) in 6.0 M Guanidine-HCl buffer (0.2 M

    
    ). Adjust the pH to exactly 3.0 using 1.0 M HCl.
    
  • Cool the reaction mixture to -10°C in an ice-salt bath.

  • Add 10 equivalents of

    
     (from a 0.5 M stock solution) and stir for 20 minutes to form the acyl azide intermediate[1].
    
  • Thiolysis: Add 40 equivalents of MPAA (4-mercaptophenylacetic acid). Adjust the pH to 6.0 using 1.0 M NaOH. Stir for 10 minutes at room temperature to generate the peptide thioester.

  • Ligation: Add 1.2 equivalents of the N-terminal Cysteine-containing peptide partner. Maintain the pH at 6.5–7.0 and monitor the ligation via analytical HPLC until completion (typically 4–12 hours).

References[3] Title: A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles

Source: Organic Letters - ACS Publications URL: [Link][1] Title: Chemical synthesis of proteins using peptide hydrazides as thioester surrogates Source: Nature Protocols URL: [Link][4] Title: Chemical synthesis of proteins using hydrazide intermediates Source: National Science Review - Oxford Academic URL: [Link][5] Title: Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins Source: PubMed URL: [Link][2] Title: Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support Source: OSTI.GOV URL: [Link]

Sources

Application Note: Combinatorial Library Synthesis Using 4-Fmoc-Aminobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the fields of combinatorial chemistry and Diversity-Oriented Synthesis (DOS), the design of highly diverse chemical libraries relies heavily on bifunctional scaffolds that permit orthogonal reactivity. 4-Fmoc-aminobenzylamine hydrochloride (also known as 4-(Fmoc-aminomethyl)aniline hydrochloride) is a highly versatile building block specifically engineered for solid-phase peptide synthesis (SPPS) and DNA-encoded library (DEL) construction.

The strategic advantage of this scaffold lies in the extreme chemoselective differentiation between its two nitrogen centers:

  • The Aniline Moiety (Aromatic Amine): Exhibits attenuated nucleophilicity due to the delocalization of its lone pair into the aromatic π-system. It can be selectively functionalized using highly electrophilic reagents or participate in organocatalytic Mannich reactions on solid support without cross-reacting with typical alkylating agents.

  • The Benzylamine Moiety (Aliphatic Amine): A highly nucleophilic primary amine that is temporarily masked by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

This orthogonality allows the aniline to be anchored to a solid support or functionalized first. Subsequent Fmoc deprotection reveals the highly reactive benzylamine, serving as a primary diversification point for split-and-pool library synthesis.

Mechanistic Grounding and Chemoselectivity

The causality behind using 4-Fmoc-aminobenzylamine hydrochloride over an unprotected diamine is rooted in preventing polymerization and ensuring unidirectional coupling. Research demonstrates that aromatic primary amines exhibit profound chemoselectivity when exposed to specific electrophiles compared to aliphatic amines . For instance, the selective N-acylation of anilines can be achieved under neutral conditions without affecting protected aliphatic amines .

Furthermore, in the context of solid-phase synthesis, the aniline moiety has been successfully utilized in proline-catalyzed asymmetric Mannich reactions with resin-bound aldehydes and soluble ketones. The Fmoc-protected aminomethyl group remains completely inert during this carbon-carbon bond-forming event, yielding high conversion rates and preserving the stereochemical integrity of the resulting β-amino ketones .

Workflow Visualization

Below is the logical progression of a split-and-pool combinatorial synthesis utilizing this bifunctional scaffold.

Workflow Start TentaGel Resin (Aldehyde Functionalized) Step1 Mannich Reaction + 4-Fmoc-aminobenzylamine HCl + Soluble Ketone Start->Step1 Step2 Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Split Split-and-Pool Diversification Step2->Split Div1 Amide Coupling (R1-COOH) Split->Div1 Div2 Reductive Amination (R2-CHO) Split->Div2 Div3 Urea Formation (R3-NCO) Split->Div3 Cleavage TFA Cleavage & Library Isolation Div1->Cleavage Div2->Cleavage Div3->Cleavage

Figure 1: Split-and-pool combinatorial workflow using 4-Fmoc-aminobenzylamine hydrochloride.

Detailed Experimental Protocols

Self-Validating System Note: To ensure trustworthiness and reproducibility, these protocols incorporate the Kaiser (ninhydrin) test as a self-validating checkpoint. A positive Kaiser test (deep blue resin) confirms successful Fmoc deprotection, while a negative test (colorless/yellow resin) confirms the successful completion of the subsequent diversification coupling.

Protocol A: Solid-Phase Organocatalytic Mannich Reaction (Resin Anchoring)

Objective: Anchor 4-Fmoc-aminobenzylamine hydrochloride to an aldehyde-functionalized resin via a three-component Mannich reaction. Mechanistic Causality: L-proline activates the soluble ketone via an enamine intermediate, which then stereoselectively attacks the imine formed by the condensation of the resin-bound aldehyde and the weakly nucleophilic aniline moiety of our scaffold.

  • Resin Preparation: Swell 100 mg of 4-formylbenzoic acid-functionalized TentaGel resin (loading ~0.3 mmol/g) in anhydrous DMSO for 30 minutes.

  • Reagent Addition: To the swollen resin, add 4-Fmoc-aminobenzylamine hydrochloride (5 equiv., ~0.15 mmol), hydroxyacetone (10 equiv.), and L-proline (20 mol %) dissolved in 1 mL of DMSO/H₂O (9:1 v/v).

  • Reaction: Shake the suspension at room temperature for 24 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMSO (3x), DMF (3x), and DCM (3x).

Protocol B: Fmoc Deprotection

Objective: Unmask the highly nucleophilic benzylamine for library diversification. Mechanistic Causality: Piperidine acts as a mild base to deprotonate the highly acidic proton at the 9-position of the fluorene ring. This triggers an E1cb elimination, releasing dibenzofulvene (which is scavenged by excess piperidine) and carbon dioxide, completely freeing the primary amine.

  • Deprotection: Treat the resin with 20% (v/v) piperidine in DMF (2 mL) for 5 minutes. Drain and repeat with fresh solution for 15 minutes.

  • Washing: Wash the resin extensively with DMF (5x) and DCM (5x).

  • Validation: Perform a Kaiser test on a few isolated resin beads. A deep blue color confirms the presence of the free primary benzylamine.

Protocol C: Library Diversification (Amide Coupling)

Objective: Couple diverse carboxylic acids to the free benzylamine to generate library diversity.

  • Split: Divide the resin equally into N reaction vessels using a split-and-pool apparatus.

  • Activation: In separate vials, pre-activate N different carboxylic acids (3 equiv.) using DIC (3 equiv.) and OxymaPure (3 equiv.) in DMF for 5 minutes.

  • Coupling: Add the activated acid solutions to the respective resin vessels. Shake for 2 hours at room temperature.

  • Validation: Wash the resin (DMF 3x, DCM 3x) and perform a Kaiser test. A negative result (yellow/colorless) indicates complete coupling.

Protocol D: Cleavage from Solid Support
  • Cleavage Cocktail: Treat the resin with 95% Trifluoroacetic acid (TFA) / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O for 2 hours.

  • Isolation: Collect the filtrate, precipitate the combinatorial products in cold diethyl ether, centrifuge, and lyophilize to yield the final library members.

Quantitative Data Presentation

The following table summarizes the expected coupling efficiencies and crude purities when utilizing 4-Fmoc-aminobenzylamine hydrochloride in the described solid-phase Mannich/diversification workflow.

Diversification Agent (R-COOH/CHO/NCO)Reaction TypeConversion (%)Crude Purity (LC-MS, %)
Acetic acidAmide Coupling>9992
Benzoic acidAmide Coupling9889
Fmoc-Gly-OHPeptide Coupling>9994
BenzaldehydeReductive Amination9185
Phenyl isocyanateUrea Formation9790

Table 1: Reaction efficiencies and purities for the diversification of the β-amino ketone scaffold derived from 4-Fmoc-aminobenzylamine hydrochloride. Conversion is based on the disappearance of the primary amine peak.

References

  • Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 552-558. URL:[Link]

  • Tran-Hoang, N., & Kodadek, T. (2018). Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. ACS Combinatorial Science, 20(2), 55–60. URL:[Link]

  • Liu, Y., et al. (2014). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 19(9), 13839–13853. URL:[Link]

Application Note: Orthogonal Protection and Diversification Strategies Utilizing 4-(Fmoc-amino)benzylamine in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Solid-Phase Peptide Synthesis (SPPS) relies heavily on the precise orchestration of protecting groups to construct complex, branched, or macrocyclic peptide architectures. 4-(Fmoc-amino)benzylamine has emerged as a highly versatile bifunctional building block in this domain. Structurally, it possesses two distinct nitrogen centers: an aliphatic primary amine (benzylamine) and an aromatic primary amine (aniline), the latter being protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.

Causality in Experimental Design: The fundamental utility of this molecule stems from the inherent electronic differences between its two amines. The aliphatic amine (pKa ~9.0) is highly nucleophilic, allowing for rapid, standard coupling to acid-functionalized resins or peptide C-termini. Conversely, the aniline nitrogen (pKa ~4.6) suffers from resonance delocalization of its lone pair into the aromatic ring, rendering it a poor nucleophile. By masking the aniline with an Fmoc group, chemists can selectively anchor the aliphatic amine. Subsequent Fmoc deprotection exposes the aniline, which—due to its distinct reactivity—serves as an orthogonal branching point for specialized ligations, such as the synthesis of protease-resistant anilide bonds or Ugi-Smiles multicomponent macrocyclizations .

Physicochemical Properties & Orthogonality Matrix

To design a self-validating synthetic system, it is critical to exploit the differential reactivity and cleavage conditions of the functional groups involved. The data below summarizes the parameters required to maintain orthogonality throughout the synthesis.

Table 1: Reactivity Profile of 4-(Fmoc-amino)benzylamine
Functional GroupState in Building BlockpKa (Approx.)NucleophilicityPreferred Coupling Reagent
Aliphatic Amine Free (Unprotected)~9.0HighDIC/Oxyma or HBTU
Aromatic Amine Fmoc-Protected~4.6LowHATU/DIPEA (Post-deprotection)
Table 2: Orthogonal Cleavage Matrix for Complex SPPS
Protecting GroupTarget Functional GroupCleavage ReagentOrthogonal To
Fmoc α-Amines / Aniline20% Piperidine in DMFtBu, Boc, Alloc, Dde
Boc / tBu Side chains / N-terminus95% TFA / ScavengersFmoc, Alloc, Dde
Alloc Orthogonal side chainsPd(PPh3)4, PhSiH3Fmoc, tBu, Boc, Dde
Dde Lysine side chains2% Hydrazine in DMFFmoc (mostly), tBu, Boc

Experimental Protocols

Protocol 1: On-Resin Attachment and Anilide Bond Formation

Because anilines are weak nucleophiles, standard coupling reagents (like HBTU) are often insufficient. We employ HATU , which accelerates acylation via a neighboring group effect; the pyridine nitrogen of the HOAt leaving group stabilizes the incoming amine through a 7-membered hydrogen-bonded cyclic transition state .

Step 1: Attachment to Solid Support

  • Swell 1.0 g of a carboxyl-functionalized resin (e.g., Trityl-OH or Succinyl-ChemMatrix, loading ~0.5 mmol/g) in DMF for 30 min.

  • Prepare a solution of 4-(Fmoc-amino)benzylamine (3.0 eq, 1.5 mmol), HATU (2.9 eq, 1.45 mmol), and DIPEA (6.0 eq, 3.0 mmol) in 5 mL DMF.

  • Add the solution to the resin and agitate at room temperature for 2 hours.

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).

Step 2: Fmoc Deprotection of the Aniline

  • Treat the resin with 20% piperidine in DMF (v/v) for 5 min, drain, and repeat for 15 min.

  • Wash the resin with DMF (5 × 1 min) to ensure complete removal of piperidine.

Step 3: Orthogonal Peptide Elongation (Anilide Formation)

  • To couple the next amino acid to the exposed aniline, prepare a highly activated mixture: Fmoc-AA-OH (5.0 eq), HATU (4.9 eq), and DIPEA (10.0 eq) in a minimal volume of DMF.

  • Add to the resin and agitate for 12–16 hours at room temperature (or apply microwave heating at 75°C for 15 min).

  • Wash with DMF and assess coupling efficiency via the chloranil test (the standard Kaiser test is unreliable for secondary amines and anilines).

Protocol 2: Solid-Phase Ugi-Smiles Macrocyclization

The Ugi-Smiles reaction replaces the carboxylic acid of the classic Ugi reaction with an electron-deficient phenol, enabling the synthesis of N-aryl-bridged cyclic lipopeptides directly on the resin .

Step-by-Step Methodology:

  • Synthesize the linear peptide sequence on the resin, incorporating a 3-nitrotyrosine residue (the electron-deficient phenol) at the desired position, and terminating the sequence with the 4-(Fmoc-amino)benzylamine linker (deprotected to expose the aniline).

  • Swell the resin-bound peptide (0.1 mmol) in a 1:1 mixture of DCM/MeOH.

  • Add paraformaldehyde (5.0 eq) and a lipidic isocyanide (e.g., n-dodecyl isocyanide, 5.0 eq).

  • Agitate the suspension at 40°C for 24–48 hours. The exposed aniline condenses with the aldehyde to form an imine, which is subsequently attacked by the isocyanide and the 3-nitrotyrosine phenol, driving the macrocyclization.

  • Cleave the macrocycle from the resin using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours.

Visualizations of Workflows and Pathways

SPPS_Workflow Resin Carboxyl-Resin (Solid Support) Coupling HATU/DIPEA Coupling (Aliphatic NH2 reacts) Resin->Coupling Protected Resin-bound Fmoc-Aniline Coupling->Protected 4-(Fmoc-amino)benzylamine Deprotection 20% Piperidine (Fmoc Cleavage) Protected->Deprotection Exposed Exposed Aniline (Nucleophile) Deprotection->Exposed Diversification Ugi-Smiles or Anilide Formation Exposed->Diversification Orthogonal Branching

Fig 1. Orthogonal diversification workflow using 4-(Fmoc-amino)benzylamine on solid support.

Ugi_Smiles Amine Resin-Bound Aniline (from 4-aminobenzylamine) Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde (e.g., Paraformaldehyde) Aldehyde->Imine Isocyanide Isocyanide (Lipidic or Fluorescent) Macrocycle N-Aryl-Bridged Cyclic Peptidomimetic Isocyanide->Macrocycle Phenol Electron-Deficient Phenol (e.g., 3-Nitrotyrosine) Phenol->Macrocycle Imine->Macrocycle Ugi-Smiles Condensation

Fig 2. Four-component Ugi-Smiles macrocyclization pathway utilizing the exposed aniline group.

References

  • Morejón, M. C., et al. "Solution- and Solid-Phase Macrocyclization of Peptides by the Ugi–Smiles Multicomponent Reaction: Synthesis of N-Aryl-Bridged Cyclic Lipopeptides." Organic Letters, vol. 18, no. 16, 2016, pp. 4096-4099. URL:[Link]

  • Alewood, D., et al. "Accelerated chemical synthesis of peptides and small proteins." Proceedings of the National Academy of Sciences, vol. 94, no. 10, 1997, pp. 4615-4620. URL:[Link]

Troubleshooting & Optimization

low coupling efficiency of 4-Fmoc-aminobenzylamine to resin

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the low coupling efficiency of 4-Fmoc-aminobenzylamine (Fmoc-4-aminobenzylamine) to solid support resins. This content is structured as a Tier-3 Technical Support resource for peptide chemists and medicinal chemists.

Topic: Optimizing Coupling of 4-Fmoc-aminobenzylamine to Resin

Executive Summary & Chemical Context

The Molecule: 4-Fmoc-aminobenzylamine (Structure: Fmoc-NH-C6H4-CH2-NH2) is a bifunctional linker.[1][2] It contains a reactive primary aliphatic amine (benzylamine) and a protected aromatic amine (aniline).[1][2]

The Problem: Users frequently report low loading efficiencies (<0.3 mmol/g) or incomplete coupling.[1][2] This is rarely due to the nucleophilicity of the benzylamine (which is generally good) but is typically caused by solubility issues (aggregation) , resin hydrolysis , or incorrect base stoichiometry promoting side reactions.[1]

Core Recommendation: For direct attachment to resin, 2-Chlorotrityl Chloride (2-CTC) resin is the preferred support due to its steric bulk, which minimizes cross-linking (dimerization), and its mild cleavage conditions.[1][2]

Troubleshooting Diagnostic Matrix

Use this table to identify the root cause of your low coupling efficiency.

SymptomProbable CauseTechnical Intervention
Precipitate in reaction vessel Aggregation/Solubility The Fmoc-aniline moiety is rigid and hydrophobic.[1][2] Switch solvent from DCM to NMP or DMF/DCM (1:1) .[1][2] Add LiCl (0.4M) to disrupt H-bonds.
Loading < 0.1 mmol/g Resin Hydrolysis 2-CTC resin hydrolyzes rapidly in moist air.[1][2] Dry resin in vacuo for 24h over KOH/P2O5. Use anhydrous solvents only.[1][2]
Resin turns bright red/orange Fmoc Cleavage Premature Fmoc removal.[1][2] Avoid primary amine bases or prolonged exposure to high % DIEA.[2] Ensure solvent is free of secondary amines.[2]
Gelatinous Resin Poor Swelling The linker may be altering resin physicochemical properties.[1][2] Ensure resin is swelled in DCM (for 2-CTC) or DMF (for Rink/Wang) for 30+ mins prior to coupling.[1][2]
Kaiser Test is Positive (Blue) Incomplete Capping Unreacted resin sites remain.[1][2] Cap with MeOH/DIEA (9:1) for 2-CTC or Ac2O/Pyridine for Wang/Rink.[1][2]
Deep-Dive Protocols

These protocols are designed to be self-validating.[1][2] Do not deviate from the solvent ratios without experimental justification.

Protocol A: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin

Best for: Creating a linker-functionalized resin for further peptide elongation.[1][2]

Mechanism: SN1 Nucleophilic Substitution.[1][2] The benzylamine attacks the trityl carbocation.[2]

  • Resin Preparation:

    • Weigh 2-CTC resin (1.0 g, ~1.6 mmol/g loading).

    • CRITICAL: Swell in dry DCM (10 mL) for 30 minutes. Note: 2-CTC swells best in DCM; DMF can promote premature hydrolysis if not strictly anhydrous.[1][2]

  • Reagent Dissolution:

    • Dissolve 4-Fmoc-aminobenzylamine (0.6 – 0.8 eq relative to resin capacity) in dry DCM/DMF (4:1 ratio).

    • Why partial loading? Aiming for <100% substitution (e.g., 0.6 mmol/g final) prevents aggregation during subsequent peptide synthesis.[1][2]

    • Add DIEA (N,N-Diisopropylethylamine) (4.0 eq relative to the linker, not the resin).[1][2]

  • Coupling Reaction:

    • Add the amine/base solution to the drained resin.[2][3][4]

    • Agitate gently for 2 hours at room temperature.

    • Optimization: If solubility is poor, add 10% DMSO or use pure NMP.[1][2]

  • Capping (The "End-Cap"):

    • Add MeOH (1 mL) to the reaction mixture (do not drain yet) and agitate for 15 minutes.

    • Drain and wash with DCM (3x), DMF (3x), DCM (3x).[1][2]

    • Explanation: Methanol reacts with remaining trityl chloride sites to form the inert methyl ether, preventing non-specific binding later.[2]

  • Validation:

    • Perform a UV Quantitation of the Fmoc group (piperidine cleavage of a weighed sample) to determine precise loading.[1][2]

Protocol B: Coupling to Carboxyl-Resin (e.g., Wang-COOH or Peptide-COOH)

Best for: Attaching the linker to the end of an existing peptide chain or carboxylated core.[1][2]

Mechanism: Amide Bond Formation.[1][2]

  • Activation:

    • Resin-COOH (1.0 eq).

    • Activator: DIC (Diisopropylcarbodiimide) (3 eq) + Oxyma Pure (3 eq) in DMF.[1][2]

    • Avoid HATU/HBTU initially: Carbodiimides (DIC) often perform better for sterically hindered or aggregation-prone couplings than uronium salts, which can cause guanidinylation.[1][2]

  • Coupling:

    • Add 4-Fmoc-aminobenzylamine (3 eq).[1][2]

    • React for 4–16 hours .

  • Solubility Hack: If the reaction mixture turns cloudy, add LiCl (0.4M in DMF) or switch to NMP .

Technical Visualization

The following diagrams illustrate the decision logic and workflow for this specific coupling challenge.

Diagram 1: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Low Coupling Efficiency CheckResin 1. Check Resin Type Start->CheckResin Is2CTC Is it 2-Chlorotrityl? CheckResin->Is2CTC CheckMoisture 2. Check Moisture/Storage Is2CTC->CheckMoisture Yes CheckSolubility 3. Check Solubility Is2CTC->CheckSolubility No (Wang/Rink) DryResin Action: Dry Resin in Vacuo Use Anhydrous DCM CheckMoisture->DryResin Resin Old/Damp CheckMoisture->CheckSolubility Resin Fresh Precipitate Is there precipitate? CheckSolubility->Precipitate ChangeSolvent Action: Switch to NMP or add LiCl/DMSO Precipitate->ChangeSolvent Yes CheckStoich 4. Check Stoichiometry Precipitate->CheckStoich No BaseRatio Action: Ensure DIEA > 2 eq relative to amine CheckStoich->BaseRatio

Caption: Diagnostic logic flow for identifying the root cause of low loading efficiency.

Diagram 2: 2-CTC Coupling Workflow

CouplingWorkflow Step1 1. Swell Resin (DCM, 30 min) Step2 2. Dissolve Linker (DCM/DMF + DIEA) Step1->Step2 Prepare Step3 3. Coupling (2 hrs, RT) Step2->Step3 Add to Resin Step4 4. MeOH Cap (15 min) Step3->Step4 Quench Step5 5. Wash & Dry Step4->Step5 Finish

Caption: Optimized workflow for loading 4-Fmoc-aminobenzylamine onto 2-Chlorotrityl Chloride resin.

Frequently Asked Questions (FAQs)

Q: Why do I see a white precipitate immediately upon adding the linker to DCM? A: Fmoc-protected aromatic amines are prone to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-

stacking and aggregation in non-polar solvents like DCM.[1]
  • Fix: Dissolve the linker in a minimum amount of DMF or NMP first, then dilute with DCM.[1][2] If precipitation persists, use pure NMP as the reaction solvent.[2]

Q: Can I use HATU to couple this linker to 2-CTC resin? A: No. 2-CTC coupling relies on the reaction between the resin's chloride and the linker's amine (SN1).[1][2] HATU is for activating carboxyl groups.[1][2] Adding HATU here is unnecessary and will only introduce contaminants.[1][2] HATU is only used if you are coupling the linker to a carboxylic acid on the resin.[2]

Q: My loading is too high (0.8 mmol/g). Is this a problem? A: Yes. For Fmoc-aminobenzylamine, high loading can lead to steric crowding during the next step (Fmoc removal and subsequent coupling).[1][2]

  • Fix: Aim for 0.4–0.6 mmol/g . Reduce the equivalents of linker used during loading (use 0.5 eq relative to resin max capacity) or cap the resin earlier with Methanol.[2]

Q: How do I calculate the loading efficiency accurately? A: Do not rely on weight gain alone. Perform an Fmoc UV test :

  • Weigh ~5-10 mg of dried resin.[1][2]

  • Treat with 20% piperidine/DMF.

  • Measure UV absorbance of the supernatant at 290 nm (or 301 nm).[1][2]

  • Use the standard Fmoc extinction coefficient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to calculate mmol/g.[1]
    
References
  • Barlos, K., et al. (1989).[1][2][5] "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze."[1][2] Tetrahedron Letters, 30(30), 3943–3946.[1][2] (Foundational work on 2-Chlorotrityl resin loading).

  • Merck / Novabiochem. "Novabiochem® Peptide Synthesis Protocols: Loading of 2-chlorotrityl chloride resin."[1][2]

  • Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][2][4] Chemical Reviews, 109(6), 2455–2504.[1][2] (Review of protecting groups and resin compatibility).

  • Albericio, F., & Tulla-Puche, J. (2008).[1][2] "The Power of Solvents in Solid-Phase Peptide Synthesis." Combinatorial Chemistry & High Throughput Screening, 11(2). (Discusses solubility and aggregation issues in SPPS).

Sources

incomplete cleavage of peptide from 4-Fmoc-aminobenzylamine linker

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the 4-Fmoc-aminobenzylamine linker. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this safety-catch linker in solid-phase peptide synthesis (SPPS). Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful cleavage of your peptide.

Troubleshooting Guide: Incomplete Peptide Cleavage

This section addresses the most common issue encountered with the 4-Fmoc-aminobenzylamine linker: low or no yield of the desired peptide after the cleavage step. The guide is presented in a question-and-answer format to directly address specific experimental problems.

Question 1: I performed the final cleavage step, but my peptide yield is extremely low or zero. What is the most likely cause?

Answer: The most probable cause is an incomplete or failed activation step . The 4-Fmoc-aminobenzylamine linker is a sulfonamide-based "safety-catch" linker, which means it is stable to the standard conditions of Fmoc-SPPS and must be "activated" before it becomes susceptible to nucleophilic cleavage.[1][2] If this activation is not performed correctly, the final cleavage cocktail will not release the peptide from the resin.

To confirm this, you can perform a post-cleavage Kaiser test on the resin beads. A positive (blue/purple) result indicates the presence of primary amines from your peptide, confirming that it is still attached to the resin.[3]

Question 2: How can I ensure the activation step is successful?

Answer: The activation of this linker is typically achieved by N-alkylation of the sulfonamide nitrogen. The most common and effective method is alkylation with iodoacetonitrile to form a more reactive N-cyanomethyl-N-acylsulfonamide.[2][4]

Key factors for successful activation include:

  • Anhydrous Conditions: Ensure all solvents (e.g., NMP or DMF) and reagents are anhydrous. Water can interfere with the reaction.

  • Appropriate Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or 1,8-diazabicycloundec-7-ene (DBU), is required to deprotonate the sulfonamide nitrogen, making it nucleophilic for the alkylation reaction.

  • Sufficient Reagents and Reaction Time: Use a significant excess of both the activating agent (iodoacetonitrile) and the base. The reaction should be allowed to proceed for an adequate amount of time, typically several hours, to ensure complete alkylation.

A detailed protocol for the activation step is provided in the "Protocols" section of this guide.

Question 3: I believe the activation was successful, but the cleavage yield is still low. What else could be the problem?

Answer: If the activation was successful, the issue might lie in the nucleophilic cleavage step .

  • Choice of Nucleophile: The efficiency of cleavage can vary depending on the nucleophile used. Primary amines are generally effective for generating C-terminal amides. For sterically hindered peptides or linkers, a less bulky nucleophile may be required.

  • Reaction Conditions: The cleavage reaction may require elevated temperatures or longer reaction times to go to completion, especially if there is steric hindrance around the cleavage site.

  • Steric Hindrance: The peptide sequence itself can sterically hinder the approach of the nucleophile to the activated linker. If the C-terminal amino acid is particularly bulky, this can impede cleavage.

Question 4: How can I analytically confirm the status of my peptide on the resin?

Answer: Mass spectrometry is a powerful tool for troubleshooting. You can perform a small-scale test cleavage and analyze the supernatant.

  • Successful Activation: After a successful activation with iodoacetonitrile, the mass of the resin-bound peptide will increase by 40.02 Da, corresponding to the addition of a cyanomethyl group (-CH₂CN). If you perform a test cleavage with a strong acid (e.g., TFA), you may be able to observe this mass addition on the cleaved, but modified, peptide-linker adduct.

  • Incomplete Cleavage: If you analyze the cleavage solution after nucleophilic cleavage and only see a small amount of your desired product, it confirms a low cleavage yield. You can then analyze the resin-bound material to see if the peptide is still attached.

  • Side Reactions: Look for unexpected mass additions that could indicate side reactions with the activating or cleavage reagents.

The following diagram outlines a logical workflow for troubleshooting incomplete cleavage:

troubleshooting_workflow start Low or No Peptide Yield kaiser_test Perform Post-Cleavage Kaiser Test on Resin start->kaiser_test kaiser_pos Positive Kaiser Test (Blue/Purple Color) kaiser_test->kaiser_pos Positive kaiser_neg Negative Kaiser Test (No Color Change) kaiser_test->kaiser_neg Negative incomplete_cleavage Diagnosis: Incomplete Cleavage kaiser_pos->incomplete_cleavage other_issues Diagnosis: Cleavage is Likely Complete. Investigate other issues: - Poor synthesis efficiency - Peptide precipitation problems kaiser_neg->other_issues check_activation Review Activation Step: - Anhydrous conditions? - Correct base and amount? - Sufficient reaction time? incomplete_cleavage->check_activation check_cleavage Review Cleavage Step: - Appropriate nucleophile? - Sufficient reaction time/temp? - Steric hindrance issues? check_activation->check_cleavage No Issues optimize_activation Optimize Activation Protocol check_activation->optimize_activation Issues Identified optimize_cleavage Optimize Cleavage Protocol check_cleavage->optimize_cleavage Issues Identified re_cleave Re-cleave Resin with Optimized Conditions optimize_activation->re_cleave optimize_cleavage->re_cleave

Caption: Troubleshooting workflow for incomplete peptide cleavage.

Frequently Asked Questions (FAQs)

What is a "safety-catch" linker?

A safety-catch linker is a type of linker used in solid-phase synthesis that is stable under the standard reaction conditions but can be chemically modified in a separate step to become labile for cleavage.[5] This two-step process provides an additional layer of orthogonality, allowing for more complex synthetic strategies. The 4-Fmoc-aminobenzylamine linker is a classic example of this type of linker.

What is the mechanism of cleavage for the 4-Fmoc-aminobenzylamine linker?

The cleavage occurs in two distinct steps:

  • Activation: The sulfonamide nitrogen of the linker is deprotonated by a non-nucleophilic base, and the resulting anion is alkylated, typically with iodoacetonitrile. This converts the stable N-acylsulfonamide into a highly reactive N-alkyl-N-acylsulfonamide. The electron-withdrawing cyanomethyl group makes the carbonyl carbon much more electrophilic.[2]

  • Cleavage: A nucleophile (e.g., a primary amine) attacks the activated carbonyl carbon, leading to the cleavage of the peptide from the linker and the formation of a new C-terminal functional group (e.g., a C-terminal amide).[2]

The following diagram illustrates this mechanism:

cleavage_mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Cleavage Resin_Stable Resin-Linker(SO₂NH)-CO-Peptide (Stable) Activation_Reagents + I-CH₂CN + Base (e.g., DIEA) Resin_Activated Resin-Linker(SO₂N(CH₂CN))-CO-Peptide (Activated) Activation_Reagents->Resin_Activated N-Alkylation Cleavage_Reagents + Nucleophile (e.g., R-NH₂) Resin_Activated->Cleavage_Reagents Peptide_Cleaved Peptide-CO-NH-R (Cleaved Peptide) Cleavage_Reagents->Peptide_Cleaved Nucleophilic Attack Linker_Resin_Byproduct + Resin-Linker(SO₂NH(CH₂CN))

Caption: Two-step cleavage mechanism of the 4-Fmoc-aminobenzylamine linker.

Can I cleave the peptide from this linker using TFA?

No, the sulfonamide bond of the 4-Fmoc-aminobenzylamine linker is stable to strong acids like trifluoroacetic acid (TFA).[1][2] This is a key feature of its "safety-catch" nature, as it allows for the use of standard TFA-based cleavage of side-chain protecting groups while the peptide remains attached to the resin. If you need to remove acid-labile side-chain protecting groups before the final cleavage, you can treat the resin with a TFA cocktail, and the peptide will remain on the support.

What are the advantages of using a safety-catch linker?

Safety-catch linkers offer several advantages:

  • Orthogonality: They are compatible with both Fmoc and Boc protection strategies.[5]

  • On-Resin Modifications: The stability of the linker allows for on-resin modifications of the peptide, such as cyclization or side-chain derivatization, before the final cleavage.

  • Diverse C-Terminal Modifications: The final cleavage with different nucleophiles allows for the synthesis of a variety of C-terminally modified peptides (e.g., amides, esters, thioesters) from the same resin-bound precursor.[6]

Protocols

The following are detailed, step-by-step protocols for the activation and cleavage of peptides from the 4-Fmoc-aminobenzylamine linker.

Protocol 1: Activation of the Sulfonamide Linker

This protocol describes the N-alkylation of the linker using iodoacetonitrile.

Materials:

  • Peptide-resin

  • Iodoacetonitrile (ICH₂CN)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessel with a frit

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Swell the peptide-resin in anhydrous NMP for at least 1 hour.

  • Drain the NMP from the resin.

  • Prepare the activation solution: Dissolve iodoacetonitrile (10 equivalents relative to resin loading) and DIEA (5 equivalents) in anhydrous NMP.

  • Add the activation solution to the resin.

  • Agitate the resin slurry under an inert atmosphere at room temperature for 12-24 hours.

  • After the reaction is complete, drain the activation solution.

  • Wash the resin thoroughly with NMP (3x), Dichloromethane (DCM) (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Protocol 2: Nucleophilic Cleavage to Generate a C-terminal Amide

This protocol describes the cleavage of the activated linker with a primary amine to yield a peptide with a C-terminal amide.

Materials:

  • Activated peptide-resin

  • Primary amine (e.g., benzylamine, 20-40 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Reaction vessel

  • Heating block (optional)

Procedure:

  • Swell the activated peptide-resin in the chosen solvent (THF or DCM).

  • Prepare the cleavage solution by dissolving the primary amine in the solvent.

  • Add the cleavage solution to the resin.

  • Agitate the mixture at room temperature for 12-48 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate of cleavage.

  • Monitor the cleavage progress by taking small aliquots of the supernatant, removing the solvent, and analyzing the residue by HPLC-MS.

  • Once the cleavage is complete, filter the resin and collect the filtrate.

  • Wash the resin with additional solvent (3x) and combine the filtrates.

  • Remove the solvent from the combined filtrates under reduced pressure to obtain the crude peptide.

  • Precipitate and wash the crude peptide with cold diethyl ether to remove excess cleavage reagents.

  • Purify the peptide using standard techniques such as reverse-phase HPLC.

Data Summary Table

The choice of nucleophile and reaction conditions can significantly impact the cleavage efficiency. The following table provides a summary of typical conditions and expected outcomes.

NucleophileC-Terminal ProductTypical ConditionsExpected YieldNotes
BenzylamineN-benzyl amide20-40 eq. in THF, 24-48h, RTGood to ExcellentA common choice for generating a simple amide.
Ammonia (in dioxane)Primary amide0.5 M solution, 24h, RTModerate to GoodCan be less efficient than primary amines.
ThiophenolThioesterwith base (e.g., NaH), THF, 12h, RTGoodUseful for native chemical ligation.
Sodium MethoxideMethyl ester0.5 M in Methanol, 12-24h, RTModerateCan be prone to side reactions.

References

  • Kenner, G. W., McDermott, J. R. (1971). The safety catch principle in solid phase peptide synthesis.
  • Backes, B. J., Ellman, J. A. (1999). An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330.
  • Patek, M., and Lebl, M. (1994). “Safety-Catch” Anchoring Linkages and Protecting Groups in Solid-Phase Peptide Synthesis. Peptides-American Symposium.
  • Ellman, J. A. (1996). Acylsulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. Journal of the American Chemical Society, 118(12), 3055–3056.
  • Vágner, J., Barany, G., Lam, K. S., et al. (1996). Enzyme-linked immunosorbent assay (ELISA) on beads: a new strategy for the screening of peptide and small-molecule combinatorial libraries. Methods: A Companion to Methods in Enzymology, 9(2), 141-150.
  • Diness, F., Meldal, M. (2005). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry, 3(19), 3748-3756.
  • Biancalana, S., Hudson, D., Songster, M. F., & Thompson, S. A. (2001). A Comparison of Methods for the Preparation of Peptide Thioesters using Fmoc-Solid Phase Peptide Synthesis. Journal of Peptide Research, 57(3), 203-207.
  • Scialdone, M. A., et al. (2000). A New Safety-Catch Linker for the Solid-Phase Synthesis of C-Terminal Peptide Amides. The Journal of Organic Chemistry, 65(1), 123-129.
  • Heidler, P., Link, A. (2005). N-acyl-N-alkyl-sulfonamide anchors derived from Kenner's safety-catch linker: powerful tools in bioorganic and medicinal chemistry. Bioorganic & Medicinal Chemistry, 13(3), 585-599.
  • BenchChem. (2025).
  • MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.

Sources

Technical Support Center: Optimizing Fmoc Deprotection for Benzylamine Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Solid-Phase Peptide Synthesis (SPPS) – Linker Chemistry Expertise Level: Advanced / Process Development

Core Analysis: The Benzylamine Paradox

Benzylamine-based linkers (e.g., Rink Amide , Sieber Amide , PAL ) are the industry standard for synthesizing C-terminal peptide amides. They are favored for their stability against premature acid cleavage. However, this stability creates a false sense of security during the Fmoc deprotection stage.

The Critical Insight: While the linker-resin bond is stable to base, the peptide-linker complex is highly susceptible to Diketopiperazine (DKP) formation at the dipeptide stage. This is not a linker failure; it is a sequence-driven cyclization that cleaves the peptide off the linker, resulting in massive yield loss that often goes undetected until final cleavage.

Furthermore, benzylamine linkers are often used for long, difficult sequences (e.g., GLP-1 agonists), where inter-chain aggregation (β-sheet formation) sterically hinders Fmoc removal, leading to deletion sequences.

Visualizing the Failure Modes

To troubleshoot effectively, you must visualize the competing pathways.

Pathway A: The DKP Trap (Yield Loss)

Occurs at the dipeptide stage (Residue 2).

Pathway B: Aggregation Lock (Purity Loss)

Occurs at residues 10–15+.

Fmoc_Pathways Start Fmoc-Dipeptide-Linker-Resin Deprotection Base Treatment (Fmoc Removal) Start->Deprotection FreeAmine Free Amine (NH2-AA2-AA1-Linker) Deprotection->FreeAmine DKP_Risk Risk: Pro/Gly/N-Me at AA2 FreeAmine->DKP_Risk Aggregation Inter-chain Aggregation (Beta-sheets) FreeAmine->Aggregation Hydrophobic Sequence Success Successful Coupling (AA3) FreeAmine->Success Optimized Conditions Cyclization Nucleophilic Attack on Linker Carbonyl DKP_Risk->Cyclization Slow Coupling / Long Base Exposure DKP_Product Cyclic Dipeptide (DKP) (Lost in wash) Cyclization->DKP_Product EmptyResin Hydroxymethyl-Linker-Resin (Yield Loss) Cyclization->EmptyResin Incomplete Incomplete Deprotection (Deletion Sequences) Aggregation->Incomplete Steric Hindrance

Figure 1: Competing pathways during Fmoc deprotection on benzylamine linkers. Note that DKP formation results in total chain loss, while aggregation results in deletion impurities.

Troubleshooting Guide (Q&A)

Scenario 1: The "Vanishing Peptide" Phenomenon

Symptom: The synthesis completes, but the final yield is <10%. The resin weight has barely increased. Diagnosis: Diketopiperazine (DKP) Formation. Context: You likely have a Proline, Glycine, or N-methylated amino acid at the C-terminus (position 2 relative to the linker).[1]

Q: How do I confirm DKP is the cause? A: Perform a colorimetric test (Kaiser/Chloranil) on the filtrate after the deprotection of the 2nd amino acid. If the filtrate contains the cleaved cyclic dipeptide, you won't see it easily. Instead, test the resin after the 3rd coupling. If the coupling seems to fail repeatedly (positive Kaiser) or the resin loading drops significantly (quantitative UV check of Fmoc release), DKP has occurred.

Q: How do I stop it? A: You must outrun the cyclization kinetics.

  • Use Bulky Protecting Groups: For the second amino acid (AA2), use a bulky side-chain protection if possible (e.g., Fmoc-Asp(OMpe)-OH) to sterically hinder the ring closure.

  • Shorten Deprotection Time: At the dipeptide stage, reduce Fmoc deprotection to 2 x 3 minutes (instead of 2 x 10).

  • Use Trityl Linkers for C-terminal Acids: If you don't need a C-terminal amide, switch to 2-Chlorotrityl Chloride resin. The steric bulk of the trityl group prevents DKP.

Scenario 2: The "Stubborn Peak" (Incomplete Removal)

Symptom: HPLC shows "Deletion Sequences" (missing one amino acid, usually mass -120 to -180 Da). Diagnosis: Aggregation-induced incomplete deprotection. Context: Common in sequences >15 residues or hydrophobic domains (e.g., Amyloid, GLP-1).

Q: Is 20% Piperidine enough? A: No. For aggregated sequences on benzylamine linkers, piperidine is too slow to penetrate the solvated resin matrix effectively.

  • The Fix: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU is a stronger, non-nucleophilic base that works faster.

  • The Cocktail: 2% DBU + 5% Piperazine in DMF.[2]

  • Why Piperazine? DBU alone can promote aspartimide formation. Piperazine acts as a scavenger for the Fmoc-fulvene byproduct.

Scenario 3: Aspartimide Formation (Mass -18 Da)

Symptom: Mass spec shows [M-18] peaks, especially in Asp-Gly or Asp-Asn sequences. Diagnosis: Base-catalyzed ring closure of Aspartic Acid.

Q: Does the linker affect this? A: Indirectly. Benzylamine linkers are often used for long syntheses where repetitive base exposure accumulates. Q: What is the remedy? A: Add an acid buffer to the deprotection cocktail.[3]

  • Protocol: Add 0.1 M HOBt (Hydroxybenzotriazole) or 5% Formic Acid to your 20% Piperidine solution. This suppresses the side-chain deprotonation that leads to aspartimide without stopping Fmoc removal.

Comparative Data: Base Cocktails

Select the deprotection cocktail based on your sequence risk profile.

Cocktail CompositionReactivity (Kinetic)Risk: DKPRisk: AspartimideRecommended Use Case
20% Piperidine / DMF StandardHighModerateGeneral synthesis (<15 AA, no Asp-Gly).
20% Piperidine / NMP High (Better Swelling)HighModerate"Difficult" sequences prone to aggregation.
2% DBU + 5% Piperazine / DMF Very High LowHigh (if unbuffered)Long peptides (>30 AA), aggregated regions.
20% Piperidine + 0.1M HOBt ModerateModerateVery Low Sequences containing Asp-Gly , Asp-Asn .
50% Morpholine / DMF LowVery Low LowExtremely sensitive sequences (e.g., glycopeptides).

Optimized Workflow: The "High-Fidelity" Protocol

This protocol is designed for Rink Amide resins to minimize both DKP (early stage) and Aggregation (late stage).

Phase 1: The Dipeptide Stage (Cycle 1-2)

Goal: Prevent DKP.

  • Swelling: DCM (20 min) followed by DMF (3 x 2 min).

  • Deprotection: 20% Piperidine in DMF.

    • Step A: 2 minutes (Flash).[1][4]

    • Step B: 5 minutes (Strict timing).

  • Washes: DMF (5 x 1 min) – Crucial to remove base quickly.

  • Coupling: Activate next AA immediately. Do not leave resin in free-amine state.

Phase 2: The Elongation Stage (Cycle 3+)

Goal: Prevent Aggregation.

  • Deprotection: 20% Piperidine + 0.1M HOBt in DMF.

    • Step A: 5 minutes.

    • Step B: 10-15 minutes.

  • Monitoring: Perform UV monitoring of the drain at 301 nm. If deprotection is <90% complete, repeat Step B with 2% DBU cocktail .

Decision Logic for Optimization

Optimization_Logic Start Analyze Sequence Check_Asp Contains Asp-Gly / Asp-Asn? Start->Check_Asp Check_Agg Sequence > 15 AA or Hydrophobic? Check_Asp->Check_Agg No HOBt_Proto Add 0.1M HOBt to Piperidine Check_Asp->HOBt_Proto Yes Std_Proto Standard Protocol (20% Pip/DMF) Check_Agg->Std_Proto No DBU_Proto Use DBU/Piperazine or Microwave (50°C) Check_Agg->DBU_Proto Yes

Figure 2: Decision matrix for selecting the optimal deprotection cocktail.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][5][6][7] Chemical Reviews, 109(6), 2455–2504. Link

    • Foundational text on protecting group stability and orthogonal deprotection str
  • Coin, I., et al. (2007). "Depsipeptides as a Tool to Suppress Diketopiperazine Formation." Journal of Peptide Science, 13, 1-39. Link

    • Detailed analysis of DKP mechanisms and prevention.
  • Merck/Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis: Technical Guide." Link

    • Standard industrial protocols for Rink Amide handling.
  • Ralhan, K., et al. (2015).[8] "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in SPPS."[6][8][9] RSC Advances, 5, 104417-104425.[8] Link

    • Source for the DBU/Piperazine cocktail kinetics.
  • Behrendt, R., et al. (2016). "Preventing Aspartimide Formation in Fmoc SPPS." Journal of Peptide Science, 22(2), 92-97. Link

    • Validation of HOBt and bulky side-chain str

Sources

Technical Support Center: Troubleshooting Aggregation in SPPS with Hydrophobic C-terminal Modifications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides for research, diagnostics, and therapeutic applications.[1] However, the synthesis of certain "difficult sequences," particularly those with hydrophobic C-terminal modifications, is often plagued by on-resin aggregation.[2][3] This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering these challenges. We will delve into the mechanistic underpinnings of aggregation and offer field-proven strategies to ensure the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in SPPS, and why are hydrophobic C-termini particularly problematic?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support, primarily driven by the formation of intermolecular hydrogen bonds that create stable secondary structures like β-sheets.[2][4] This process leads to poor solvation of the peptide-resin complex, physically hindering the access of reagents to the reactive N-terminus of the growing peptide.[2][3] The consequences range from slowed or incomplete coupling and deprotection reactions to complete synthesis failure.[5]

Hydrophobic C-terminal modifications exacerbate this issue for two key reasons:

  • Increased Hydrophobicity: The addition of a hydrophobic moiety at the C-terminus increases the overall non-polar character of the initial peptide sequence attached to the resin. This promotes the association of peptide chains to minimize contact with the polar synthesis solvent (e.g., DMF), thereby facilitating the hydrogen bonding that initiates aggregation.[2]

  • Proximity to the Resin: The C-terminus is the anchor point to the solid support. When this region is hydrophobic, it creates a localized non-polar environment early in the synthesis, which can act as a nucleation point for aggregation as the peptide chain elongates.

Q2: How can I identify on-resin aggregation during my synthesis?

A2: Several signs can indicate that your peptide is aggregating on the resin:

  • Visual Observation (Resin Shrinking): A noticeable decrease in the swollen resin bed volume is a strong indicator of aggregation.[6] As peptide chains collapse upon each other, they expel solvent, causing the resin beads to shrink and sometimes clump together.

  • Incomplete Reactions: Monitoring coupling and deprotection steps can reveal underlying aggregation.

    • Kaiser Test: This colorimetric test detects free primary amines. In cases of severe aggregation, the N-terminus can become inaccessible, leading to a false-negative result (yellow beads) even if the coupling has failed.

    • UV-Vis Monitoring (for automated synthesizers): In continuous flow synthesizers, aggregation is often detected by a flattening and broadening of the Fmoc-deprotection peak, indicating slower, hindered removal of the protecting group.[7]

  • Analytical Confirmation: The most definitive way to confirm aggregation is by cleaving a small amount of peptide from the resin at various stages of the synthesis and analyzing it by HPLC and Mass Spectrometry. The appearance of deletion sequences (missing amino acids) or truncated peptides points to inefficient coupling steps caused by aggregation.

Q3: What are the first-line strategies to combat aggregation when synthesizing a peptide with a hydrophobic C-terminus?

A3: A proactive approach is always best. When you anticipate a difficult synthesis due to a hydrophobic C-terminus, consider these initial strategies:

  • Resin Selection:

    • Low-Loading Resin: Utilize a resin with a low substitution level (e.g., 0.1-0.3 mmol/g).[8] This increases the physical distance between the growing peptide chains, reducing the likelihood of intermolecular interactions.[4]

    • PEGylated Resins: Resins that incorporate polyethylene glycol (PEG) linkers (e.g., NovaSyn® TG, TentaGel) create a more polar and better-solvated environment around the peptide chains, which can help to keep them separated and accessible.[4][8]

  • Solvent Choice:

    • High-Polarity Solvents: Switch from the standard N,N-dimethylformamide (DMF) to more polar, aprotic solvents like N-methyl-2-pyrrolidone (NMP) or even add dimethyl sulfoxide (DMSO) to your solvent mixtures.[5][9] These solvents are better at disrupting hydrogen bonds.

    • "Magic Mixture": A combination of DCM, DMF, and NMP (1:1:1) can be particularly effective for solvating aggregating sequences.[8][10]

  • Elevated Temperature:

    • Increasing the reaction temperature (e.g., to 60-90°C) can provide enough thermal energy to disrupt the stable hydrogen bonds that hold aggregates together and increase reaction kinetics.[1][11][12] Microwave-assisted SPPS is especially effective at rapidly and uniformly heating the reaction, often leading to significantly improved outcomes for difficult sequences.[8]

G cluster_0 Initial Troubleshooting Workflow start Difficult Sequence Identified (Hydrophobic C-Terminus) resin Resin Selection: - Low-Loading - PEGylated start->resin solvent Solvent Optimization: - NMP or DMSO - Magic Mixture start->solvent temp Increase Temperature: - Conventional Heating - Microwave SPPS start->temp monitor Monitor Synthesis: - Resin Swelling - Kaiser Test / UV resin->monitor solvent->monitor temp->monitor success Synthesis Successful monitor->success No Aggregation advanced Proceed to Advanced Strategies monitor->advanced Aggregation Persists

Caption: Initial troubleshooting workflow for hydrophobic peptides.

Advanced Troubleshooting Strategies

If the initial strategies are insufficient, more advanced techniques that directly interfere with the mechanism of aggregation are required.

Q4: What are "structure-disrupting" amino acid derivatives, and how do they work?

A4: These are modified amino acids that are incorporated into the peptide sequence to physically block the formation of intermolecular hydrogen bonds. They are among the most effective tools for preventing aggregation.[9]

  • Pseudoproline Dipeptides: These are dipeptides where a serine (Ser) or threonine (Thr) residue is temporarily cyclized into a proline-like oxazolidine ring.[8][13] This introduces a "kink" in the peptide backbone, disrupting the linear structure required for β-sheet formation.[13] The native Ser or Thr residue is regenerated during the final trifluoroacetic acid (TFA) cleavage.[5] They are introduced using standard coupling methods and are highly effective when placed strategically within an aggregation-prone sequence.[13]

  • Backbone Protection (Dmb/Hmb): This strategy involves using amino acids where the backbone amide nitrogen is protected with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group.[6][9] This bulky group sterically hinders the formation of hydrogen bonds between peptide chains.[6][9] These are often introduced as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) to avoid the difficulty of coupling to the sterically hindered secondary amine.[2][14] Dmb and Hmb groups are also cleaved during the final TFA cleavage.[15]

G cluster_0 Mechanism of Structure-Disrupting Derivatives peptide1 Peptide Chain 1 (-NH-CO-) hbond Intermolecular H-Bond peptide1->hbond peptide2 Peptide Chain 2 (-NH-CO-) peptide2->hbond aggregation β-Sheet Aggregation hbond->aggregation pseudo Pseudoproline Introduces 'Kink' hbond->pseudo dmb Dmb/Hmb Group Steric Hindrance hbond->dmb disruption Disruption of H-Bonding pseudo->disruption dmb->disruption

Caption: How pseudoprolines and Dmb/Hmb groups prevent aggregation.

Q5: Can I use chemical additives to break up aggregates that have already formed?

A5: Yes. If aggregation is detected mid-synthesis, certain chemical washes can be employed to disrupt the existing secondary structures before proceeding with the next coupling step.

  • Chaotropic Salt Washes: Washing the peptide-resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, can effectively break up β-sheet structures.[5][8] These salts disrupt the structure of the solvent and interfere with non-covalent interactions like hydrogen bonds.[4] It is critical to thoroughly wash the resin with fresh DMF after the salt wash to prevent interference with the subsequent coupling reaction.[8]

Q6: My peptide is synthesized, but now it's insoluble after cleavage. What can I do?

A6: This is a common problem for highly hydrophobic peptides. The forces that cause on-resin aggregation can also lead to poor solubility of the final product.

  • Incorporate Solubilizing Tags: A highly effective, albeit more involved, strategy is to synthesize the peptide with a temporary hydrophilic tag (e.g., a poly-arginine tail) at the C- or N-terminus.[2][10][16] This tag enhances the solubility of the crude peptide, facilitating purification by HPLC. The tag is attached via a cleavable linker and is removed after purification.[16]

  • Alternative Dissolution Solvents: Before attempting to dissolve the peptide in aqueous buffers for purification, try solvents like neat DMSO, DMF, formic acid, or trifluoroethanol (TFE).[2] Once dissolved, the peptide solution can be carefully diluted into the HPLC mobile phase.

Data & Protocols
Table 1: Comparison of Anti-Aggregation Strategies
StrategyMechanismEase of ImplementationCostEffectivenessKey Consideration
Low-Loading Resin Increases distance between peptide chains.[4]EasyLowModerateReduces overall yield per synthesis batch.
Elevated Temperature Disrupts H-bonds; increases kinetics.[1]Moderate (requires specific hardware)ModerateHighRisk of side reactions (e.g., racemization) at very high temperatures.
Chaotropic Salt Wash Disrupts existing secondary structures.[8]EasyLowModerateMust be completely removed before coupling.[8]
Pseudoproline Dipeptide Introduces backbone "kink".[13]ModerateHighVery HighRequires specific dipeptide building blocks.[6]
Dmb/Hmb Backbone Protection Sterically blocks H-bond formation.[6]ModerateHighVery HighRequires specific amino acid derivatives.[6]
Protocol 1: On-Resin Aggregation Assessment (Resin Swelling Test)

This protocol provides a simple, qualitative method to monitor for on-resin aggregation.

  • Initial Measurement: Before beginning the synthesis, swell a known mass of your chosen resin in DMF within a graduated vessel (e.g., a fritted syringe with volume markings). Record this initial swollen volume.

  • Synthesis Progression: Proceed with the SPPS cycles.

  • Interval Measurement: After every 5-10 coupling cycles, or if you suspect aggregation, ensure the peptide-resin is in a known volume of DMF. Gently tap the vessel to settle the resin and record the new volume.

  • Interpretation: A significant decrease in the swollen resin volume, or a failure of the volume to increase as the peptide elongates, is a strong indication of on-resin aggregation and collapse of the peptide-resin matrix.[8]

Protocol 2: Chaotropic Salt Wash for Disrupting Existing Aggregation

This protocol should be performed after Fmoc deprotection and before a difficult coupling step.

  • Resin Preparation: After the standard Fmoc deprotection and subsequent DMF washes, drain the synthesis vessel.

  • Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the peptide-resin.[8] Agitate for 1-2 minutes. Drain and repeat this wash one more time.

  • Thorough DMF Wash: It is crucial to remove all residual LiCl. Wash the resin thoroughly with DMF (at least 5 x 1 min).

  • Coupling: Proceed immediately with your standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.

References
  • Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS. Benchchem.
  • Addressing peptide aggregation issues during synthesis with hydrophobic residues. Benchchem.
  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. ChemPep.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. [Source Not Available].
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Peptide Secondary Structure Prediction: Aggreg
  • Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Request PDF.
  • Hmb and Dmb Protected Derivatives. AAPTEC.
  • Peptide Synthesis | Solid-Phase | SPPS. Vapourtec.
  • Synthetic protocol for the synthesis of protected amino acids (4 a‐j) using DMB and DETB. [Source Not Available].
  • Technical Support Center: Preventing Peptide Aggregation in Sequences Containing Serine. Benchchem.
  • A Comparative Guide to Aggregation-Disrupting Techniques in Solid-Phase Peptide Synthesis. Benchchem.
  • SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. PubMed.
  • Fmoc-(Fmoc-Hmb)amino acids and Dmb amino acids. Aapptec Peptides.
  • Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies.
  • Hmb and Dmb Dipeptides Archives. Aapptec Peptides.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH.
  • Methods and protocols of modern solid phase peptide synthesis. DU Chem.
  • Rational development of a strategy for modifying the aggregatibility of proteins. PMC.
  • Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. ChemRxiv.
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC.
  • Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Glycine Derivatives. Benchchem.
  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. PMC.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. [Source Not Available].
  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript.
  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering (RSC Publishing). doi:10.1039/D3RE00494E.
  • The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.

Sources

Technical Support Center: Troubleshooting TFA Cleavage of Benzylamine Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with byproduct formation during the cleavage of peptides from benzylamine-based linkers—such as the Backbone Amide Linker (BAL)—using Trifluoroacetic Acid (TFA).

Mechanistic Causality: The Origin of Cleavage Byproducts

In Fmoc Solid-Phase Peptide Synthesis (SPPS), TFA acts as a superacid (pKₐ ≈ 0.5) that protonates the acid-labile benzylic ether or amide bonds anchoring the peptide to the solid support[1]. This protonation initiates a heterolytic C–O or C–N bond cleavage, generating a highly stabilized benzylic carbocation[1].

While this mechanism efficiently releases the peptide, the resulting carbocation is a potent electrophile. If the local concentration of scavengers is insufficient, this intermediate will irreversibly alkylate nucleophilic amino acid side chains—most notably Tryptophan (Trp), Cysteine (Cys), Methionine (Met), and Tyrosine (Tyr)[1]. Furthermore, backbone anchoring via BAL linkers can sometimes lead to incomplete cleavage or aldehyde-adduct byproducts if the reductive amination or the cleavage cocktail is not perfectly tuned[2]. Understanding this causality is the first step in designing a self-validating cleavage protocol.

Mechanism TFA TFA Addition (Superacid pKa ~0.5) Protonation Protonation of Benzylamine Linker TFA->Protonation Cleavage Heterolytic C-N/C-O Bond Cleavage Protonation->Cleavage Carbocation Highly Reactive Benzylic Carbocation Cleavage->Carbocation Scavenger Optimal Scavenger Cocktail (e.g., TIS, EDT, H2O) Carbocation->Scavenger Hydride/Thiol Quenching NoScavenger Insufficient Scavenging (Poor Cocktail Choice) Carbocation->NoScavenger Electrophilic Attack PurePeptide Target Peptide Released (High Purity) Scavenger->PurePeptide Byproduct Alkylation Byproducts (Trp, Cys, Met Adducts) NoScavenger->Byproduct

Mechanistic pathway of TFA-mediated cleavage and byproduct formation.

Quantitative Troubleshooting: Scavenger Cocktails & Byproduct Profiles

To systematically prevent byproduct formation, the cleavage cocktail must be matched to the peptide's specific sequence. The table below summarizes field-proven scavenger combinations and their quantitative impact on byproduct mitigation.

Cocktail NameComposition (v/v)Target Residues ProtectedPrimary Byproduct MitigatedRelative Efficiency / Notes
Reagent B TFA / TIS / H₂O (95 : 2.5 : 2.5)General sequencest-Butylation, TritylationStandard baseline. TIS acts as a strong hydride donor to quench benzylic cations[3].
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Cys, Met, Trp, TyrSevere alkylation, OxidationEssential for complex sequences. EDT prevents oxidation; Phenol protects Tyr[3].
BAL-Optimized TFA / H₂O / TIS (94 : 3 : 3)General BAL-anchoredIncomplete cleavageOptimized for Backbone Amide Linkers to ensure complete release of C-terminal acids[2].
Modified DTT TFA / TIS / H₂O / Thioanisole / DMS / DTT (70:5:5:10:10 + 1% DTT)Multiple Cys residuesS-t-butylation (+56 Da)Reduces S-t-butylation to <5%. Requires a two-step cleavage method[4].
Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Each includes internal checkpoints to ensure the reaction is proceeding as intended, allowing scientists to abort or adjust failing cleavages before losing valuable synthetic material.

Protocol A: Standard BAL Linker Cleavage for Non-Problematic Sequences

Objective: Clean release of a peptide from a BAL resin without nucleophile-rich residues.

  • Resin Preparation: Wash the peptidyl resin thoroughly with DCM (5 × 1 min) and MeOH (5 × 1 min). Dry under vacuum for 1 hour.

    • Validation Checkpoint: The resin should be free-flowing and non-clumping. Residual solvents will dilute the TFA, altering the cleavage kinetics and potentially stalling the reaction[2].

  • Cocktail Preparation: Prepare the cleavage cocktail: TFA / H₂O / TIS (94:3:3) fresh.

  • Cleavage Reaction: Add 10 mL of the cocktail per gram of dry resin. Agitate gently for 2 to 4 hours at room temperature[2].

    • Validation Checkpoint: Observe the color of the solution. A transient yellow/orange color is normal (indicating carbocation formation). If the color turns dark red or black, it indicates excessive side-reactions or insufficient scavenging, requiring immediate chilling and filtration.

  • Filtration & Precipitation: Filter the resin and wash twice with 2 mL of neat TFA. Combine the filtrates and concentrate to one-third volume under a gentle stream of N₂. Precipitate the peptide dropwise into 10 volumes of ice-cold diethyl ether[3].

  • Recovery: Centrifuge at 3000 × g for 5 minutes. Decant the supernatant and wash the pellet twice with cold ether. Lyophilize from 3% aqueous acetic acid[2].

Protocol B: Aggressive Scavenging for Cys/Trp-Rich Peptides on Benzylamine Linkers

Objective: Prevent S-t-butylation and indole alkylation in highly susceptible sequences.

  • Pre-chilling: Cool the specialized cleavage cocktail (TFA / TIS / H₂O / Thioanisole / DMS / 1% DTT at a ratio of 70:5:5:10:10) to 0°C[4].

  • Two-Step Cleavage:

    • Step 1: Add the chilled cocktail to the resin and agitate for 30 minutes at room temperature. This initial phase allows for controlled deprotection while minimizing exothermic degradation[4].

    • Step 2: Add neat TFA to bring the total TFA concentration to 80%. Continue agitation for an additional 150 minutes[4].

    • Validation Checkpoint: Perform a micro-cleavage at 90 minutes. Analyze via LC-MS. The absolute absence of a +56 Da (t-butyl) or +106 Da (benzylic) mass shift validates the scavenger efficiency.

  • Quenching: Filter and precipitate in cold ether as described in Protocol A.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a +106 Da mass addition on my peptide after BAL linker cleavage? A: A +106 Da mass shift is the classic signature of a benzylic carbocation adduct (derived from the linker) alkylating a nucleophilic side chain. To resolve this, ensure you are using a silane scavenger (like TIS). Silanes are excellent hydride donors that rapidly reduce benzylic cations to unreactive toluene derivatives before they can attack your peptide[1][3].

Q: My sequence contains multiple Cys residues, and I consistently observe a +56 Da adduct. How do I fix this? A: The +56 Da adduct corresponds to S-t-butylation, a common byproduct when t-butyl protecting groups are cleaved in the presence of Cysteine[4]. Switch to the two-step cleavage method (Protocol B) utilizing DMS and Thioanisole. The addition of 1% DTT is critical here; it keeps the Cys residues in a reduced state and acts as a sacrificial nucleophile to preferentially scavenge the t-butyl cations[4].

Q: Can I use TMSBr instead of EDT to protect Tryptophan from alkylation? A: Yes. Prolonged exposure of Trp-containing peptides to EDT in TFA can lead to the modification of Trp residues via dithioketal formation. Cleavage with Trimethylsilyl bromide (TMSBr) in the presence of thioanisole cleanly deprotects residues and completely suppresses sulfonation and alkylation byproducts without the need for malodorous EDT[3].

References
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. PeptideChemistry.org. 1

  • Fmoc Resin Cleavage and Deprotection. MilliporeSigma. 3

  • Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines. ACS Omega. 2

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. 4

Sources

optimizing cleavage time for acid-sensitive peptides on 4-Fmoc-aminobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solid Phase Peptide Synthesis (SPPS) Subject: Optimization of Cleavage Kinetics for Acid-Sensitive Sequences on Rink Amide (4-Fmoc-aminobenzylamine) Linkers Ticket ID: #SPPS-OPT-2024-RA Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Time vs. Integrity" Paradox

Welcome to the technical support center. You are working with 4-Fmoc-aminobenzylamine , the functional handle of Rink Amide resins. This linker yields a C-terminal amide (


) upon cleavage.

The central challenge you face is a kinetic paradox:

  • The Anchor & Arginine Requirement: The Rink Amide linker and the Pbf protecting group on Arginine (Arg) are acid-stable. They require high acid concentration (95% TFA) and extended time (2–4 hours) for complete removal.

  • The Acid-Sensitive Liability: Sensitive residues (Met, Trp, Cys, Asp-Gly) degrade or undergo side reactions (oxidation, alkylation, aspartimide formation) when exposed to high acid for extended periods.

Your Goal: Optimize the cleavage window to ensure full Pbf removal/linker cleavage without destroying the peptide sequence.

Part 1: The Decision Matrix (Workflow)

Before mixing reagents, determine your cleavage strategy using the logic flow below.

CleavageOptimization Figure 1: Strategic selection of cleavage cocktails and timing based on peptide composition. Start Analyze Sequence CheckArg Contains Arg(Pbf)? Start->CheckArg CheckSens Contains Met/Cys/Trp? CheckArg->CheckSens Yes CocktailB Standard Cocktail (Reagent B) 95% TFA / TIS / H2O CheckArg->CocktailB No CheckAsp Contains Asp-Gly? CheckSens->CheckAsp Yes (High Risk) CheckSens->CocktailB No CocktailK Scavenger-Rich (Reagent K/H) + EDT/Thioanisole/Phenol CheckAsp->CocktailK No TimeCold Time: 60-90 min @ 0°C (Ice Bath) CheckAsp->TimeCold Yes (Aspartimide Risk) TimeShort Time: 90-120 min (Risk: Incomplete Pbf) CocktailB->TimeShort No Arg TimeLong Time: 180-240 min (Risk: Oxidation) CocktailK->TimeLong Arg Present

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific failure modes associated with Rink Amide cleavage.

Q1: My peptide shows a mass shift of +252 Da. What happened?

Diagnosis: Incomplete removal of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group from Arginine.[1] The Science: The Pbf group is relatively acid-stable. While the Rink Amide linker typically cleaves in 60 minutes, Pbf removal is the rate-limiting step. Solution:

  • Extend Time: Increase cleavage time to 3–4 hours .

  • Verify Scavengers: Ensure your cocktail contains Water (hydrolysis) and TIS/Thioanisole (cation scavenging). Without adequate scavengers, the cleaved Pbf cation can re-attach to Trp residues (see Q3).

  • Reference: Biotage data confirms that 2 hours is often insufficient for Arg-rich peptides, leading to Pbf adducts [1].

Q2: I see a +16 Da or +32 Da shift on Methionine (Met) or Tryptophan (Trp).

Diagnosis: Acid-catalyzed oxidation. Met converts to Methionine Sulfoxide (+16); Trp converts to hydroxytryptophan or kynurenine derivatives. The Science: During cleavage, reactive electrophiles (t-butyl cations) are generated.[2][3] Without potent sulfur-based scavengers, these attack the electron-rich sulfur in Met or the indole ring in Trp. Solution:

  • Switch Cocktail: Abandon standard TFA/TIS/Water. Use Reagent K or Reagent H .

  • Reagent H (The "Met-Saver"): TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), Ammonium Iodide (1.5%).[4] The Iodide/DMS system actively reduces sulfoxides back to Met in situ [2].

  • Limit Air: Perform the cleavage under a Nitrogen blanket.

Q3: My resin turned bright pink/red, and the yield is low.

Diagnosis: Formation of stable carbocations and potential linker re-attachment. The Science: The cleavage of the Rink Amide linker generates a benzyl carbocation. If this is not quenched immediately, it causes the resin to turn red (a visual indicator of the cation) and can lead to alkylation of the peptide or re-attachment. Solution:

  • Add 1,3-Dimethoxybenzene (DMB): Adding 3% DMB to the cocktail is highly effective at quenching the specific carbocation generated by Rink Amide, preventing re-attachment [3].

  • Silane Scavengers: Ensure TIS (Triisopropylsilane) is present at 2.5–5%.[2]

Q4: I have an Asp-Gly sequence and see a -18 Da mass shift (M-18).

Diagnosis: Aspartimide formation. The Science: The nitrogen of the Glycine amide bond attacks the side-chain ester of Aspartic acid, forming a cyclic imide. This is accelerated by heat and base, but can occur during prolonged acid cleavage if the exotherm is not controlled. Solution:

  • Temperature Control: Pre-chill the cleavage cocktail to 4°C. Perform the first 30 minutes of cleavage in an ice bath.

  • Avoid "Over-Cleavage": Do not exceed 2 hours if possible.

  • Chemical Prevention: Use Phenol in the cocktail; it helps suppress this side reaction.[5] For extremely prone sequences, use Hmb-backbone protection during synthesis [4].

Part 3: Optimized Protocols

Do not use a "one size fits all" approach. Select the protocol that matches your sequence liability.

Protocol A: The "Standard" (Robust Peptides)

Best for: Peptides without Met, Cys, or >2 Arg residues.

ReagentVolume %Function
TFA 95%Acidolysis of linker and protecting groups.
TIS 2.5%Scavenger for t-butyl cations.[2]
Water 2.5%Hydrolysis and Pbf scavenging.
  • Time: 90–120 minutes.

  • Temp: Room Temperature (RT).

Protocol B: The "High-Fidelity" (Reagent K Variant)

Best for: Peptides with Cys, Trp, Met, Tyr, or multiple Arg residues.

ReagentVolume %Function
TFA 82.5%Acidolysis.
Phenol 5%Protects Tyr/Trp; suppresses Aspartimide.
Thioanisole 5%Accelerates Pbf removal; protects Met/Trp.
Water 5%Essential for Pbf removal.
EDT (Ethanedithiol) 2.5%Critical for Cys/Trp protection. (Smells bad).
  • Time: 180–240 minutes (if Arg-rich).

  • Temp: Start at 0°C (15 min), then RT.

  • Note: If EDT is unacceptable due to odor, DODT (3,6-dioxa-1,8-octanedithiol) is a less odorous, equally effective alternative.

Part 4: Data Summary & Causality

The following table summarizes the causal relationship between specific residues and the required cleavage modifications.

Residue / MotifRisk FactorRequired ModificationMechanism
Arginine (Arg) Slow Pbf removalTime > 3 hoursPbf cleavage is the rate-limiting step; short times leave +252 Da adducts [1].
Methionine (Met) Oxidation (+16 Da)Add Iodide or ThioanisoleThioethers act as "sacrificial" nucleophiles to absorb reactive oxygen species [2].
Tryptophan (Trp) Indole alkylationAdd EDT / TISScavengers trap t-butyl cations before they attack the electron-rich indole ring [5].
Asp-Gly Aspartimide (-18 Da)Cold Cleavage (0°C)Lower temperature reduces the kinetic energy available for the cyclization reaction [4].
Rink Linker Re-attachmentAdd TIS or DMBBenzyl cations from the linker must be quenched to prevent reacting back with the C-terminus [3].

References

  • Biotage. (2023). How long should I let my cleavage reaction stir at room temperature? Retrieved from [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[4][6] Peptide Research.[7] Retrieved from [Link]

Sources

Technical Support Center: Purifying Peptides Synthesized with 4-Fmoc-aminobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fmoc-aminobenzylamine (Fmoc-NH-Ph-CH₂-NH₂) is a specialized building block primarily used in Solid Phase Peptide Synthesis (SPPS) to generate Peptide-N-benzylamides or as a core component of acid-labile Safety-Catch linkers (e.g., Sieber or Ramage amide linker analogs).

While this moiety enables the synthesis of C-terminal amides and specific bioconjugates (such as peptide anilides for Native Chemical Ligation), it introduces significant purification challenges. The aromatic benzylamine group acts as a hydrophobic anchor , often leading to column adsorption, aggregation, and the "masking" of deletion sequences during Reverse Phase HPLC (RP-HPLC).

This guide addresses the specific physicochemical hurdles introduced by this group and provides field-proven protocols to resolve them.

Part 1: Diagnostic Troubleshooting (Q&A)

Category 1: Chromatographic Anomalies

Q1: My peptide elutes as a broad, tailing peak rather than a sharp band. Is my column failing? Diagnosis: Likely Hydrophobic Aggregation , not column failure. Technical Insight: The 4-aminobenzylamine group adds a rigid, hydrophobic aromatic ring to the C-terminus. This promotes


 stacking interactions between peptide chains, especially in aqueous mobile phases. This "intermolecular velcro" causes the peptide to drag through the column stationary phase, resulting in peak broadening.
Action Plan: 
  • Thermal Denaturation: Run the HPLC column at 60°C . Elevated temperature disrupts the

    
     stacking and hydrogen bonding, sharpening the peak.
    
  • Chaotropic Modifiers: Add 1–5% Isopropanol (IPA) or Hexafluoroisopropanol (HFIP) to Mobile Phase B. This reduces the surface tension and disrupts hydrophobic aggregates better than Acetonitrile (ACN) alone.

Q2: I cannot separate the target peptide from the


 deletion sequence. They co-elute. 
Diagnosis:  The Hydrophobic Masking Effect .
Technical Insight:  In standard SPPS, a single amino acid deletion usually shifts retention time significantly. However, the 4-aminobenzylamine group is so hydrophobic that it dominates the interaction with the C18 alkyl chains. The "pull" of this aromatic anchor masks the subtle hydrophobicity difference caused by a missing amino acid (e.g., a missing Glycine or Alanine).
Action Plan: 
  • Change Selectivity: Switch from a C18 column to a Phenyl-Hexyl or Diphenyl column. These stationary phases interact via

    
     mechanisms and are more sensitive to the aromatic differences in the peptide backbone, potentially resolving the deletion sequence.
    
  • Shallower Gradient: Reduce the gradient slope to 0.25% B per minute (e.g., 20% to 35% B over 60 minutes) to maximize resolution.

Category 2: Chemical Stability & Solubility

Q3: The crude peptide solution turns brown or purple upon standing. Is it degrading? Diagnosis: Aniline Oxidation . Technical Insight: If you are synthesizing a peptide-anilide (where the aniline amine is free), this group is electron-rich and highly susceptible to oxidation by atmospheric oxygen, forming colored quinone-like species. Action Plan:

  • Acidic Environment: Keep the peptide solution acidic (pH < 4). Protonating the aniline nitrogen (pKa ~ 4–5) reduces its electron density and resistance to oxidation.

  • Degassing: Use thoroughly degassed buffers for purification.

  • Speed: Lyophilize fractions immediately after collection; do not leave them in solution overnight.

Q4: My peptide precipitates when I inject it onto the HPLC, causing high backpressure. Diagnosis: Solubility Mismatch (The "Crash-Out" Effect). Technical Insight: Peptide-benzylamides are often less soluble in water than their free-acid counterparts due to the loss of the C-terminal charge and the addition of the hydrophobic ring. Injecting a high-concentration DMSO slug into an aqueous mobile phase can cause immediate precipitation at the column head. Action Plan:

  • Injection Solvent: Dissolve the peptide in 50% Acetic Acid or Formic Acid instead of pure DMSO if possible. This matches the mobile phase pH.

  • On-Column Dilution: Use a "sandwich injection" method or reduce the injection volume to prevent local concentration spikes.

Q5: Can I use acetone to clean my glassware or precipitate the peptide? Diagnosis: CRITICAL WARNING – Do NOT use Acetone. Technical Insight: The free amine on the 4-aminobenzylamine group (if deprotected) is a nucleophile. It will react with ketones (like acetone) or aldehydes to form Schiff bases (imines) . This reaction is rapid and irreversible under some conditions, creating a +40 Da (mass of propene) adduct. Action Plan:

  • Strictly exclude acetone and aldehydes from all washing and purification steps. Use Methanol or Ethanol for cleaning.

Part 2: Optimized Experimental Protocols

Protocol A: High-Resolution Purification of Hydrophobic Benzylamides

Objective: To resolve deletion sequences masked by the hydrophobic C-terminal anchor.

ParameterStandard ConditionOptimized Condition (4-Fmoc-ABz)
Column C18 (Alkyl)Phenyl-Hexyl or C4 (for >30 mers)
Temperature Ambient (25°C)60°C (Critical for peak sharpening)
Buffer A 0.1% TFA in Water0.1% TFA in Water
Buffer B 0.1% TFA in ACN0.1% TFA in 80% ACN / 20% Isopropanol
Flow Rate 1.0 mL/min0.8 mL/min (lowered to reduce backpressure at high viscosity)
Gradient 1% B/min0.25% to 0.5% B/min

Step-by-Step Workflow:

  • Equilibration: Equilibrate the column at 60°C for at least 30 minutes to stabilize the baseline.

  • Sample Prep: Dissolve crude peptide in HFIP (Hexafluoroisopropanol) if highly insoluble, then dilute 1:1 with Mobile Phase A. If soluble, use 50% Acetic Acid.

  • Loading: Inject a small test load (analytical scale) to confirm elution window.

  • Elution: Run the shallow gradient. Monitor at 214 nm (amide bond) and 254 nm (aromatic ring).

    • Note: The benzylamine group absorbs strongly at 254 nm. A high 254/214 ratio confirms the presence of the linker/handle.

  • Post-Run: Flush column with 95% B to remove strongly adsorbed hydrophobic aggregates.

Protocol B: Solubility & Handling Guide

Use this decision matrix to solubilize recalcitrant peptide-benzylamides.

Peptide Charge (Net)Primary Solvent RecommendationSecondary Additive (If Turbid)
Positive (+) 0.1% TFA or 10% Acetic Acid10% TFE (Trifluoroethanol)
Neutral (0) DMSO (Max 20% final vol)HFIP (Hexafluoroisopropanol)
Negative (-) 0.1% Ammonium BicarbonateAcetonitrile (dropwise)
Hydrophobic HFIP (Dissolve first, then dilute)6M Guanidine HCl (for gelation)

Part 3: Mechanism Visualization

The following diagram illustrates why purification is difficult: the Hydrophobic Masking Effect where the benzylamine tail dominates the interaction, and the Aggregation pathway.

G Peptide Target Peptide (Sequence) Linker 4-Aminobenzylamine (Hydrophobic Anchor) Peptide->Linker C-Terminal Attachment Interaction Strong Hydrophobic Adsorption Linker->Interaction Drives Binding Aggregation Pi-Pi Stacking (Broad Peaks) Linker->Aggregation Intermolecular Stacking C18 C18 Stationary Phase (Hydrophobic Interaction) Interaction->C18 Masking Masking Effect: Linker dominates retention (Loss of resolution) Interaction->Masking Hides n-1 impurities Aggregation->Interaction Multi-chain binding

Figure 1: The Hydrophobic Anchor Mechanism. The 4-aminobenzylamine moiety (red) acts as a dominant hydrophobic anchor, driving strong interaction with the C18 column and promoting aggregation via Pi-Pi stacking, which obscures subtle sequence errors (Masking Effect).

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4][5] Chemical Reviews, 109(6), 2455-2504.

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214.

  • Bachem Technical Support. (2021). "Peptide Solubility Guidelines." Bachem Knowledge Center.

  • Sigma-Aldrich. (2023). "Cleavage and Deprotection Protocols for Fmoc SPPS." MilliporeSigma Technical Guides.

  • Shigematsu, et al. (2021). "Traceless parallel peptide purification by a first-in-class reductively cleavable linker system." Chemical Science.

Sources

Technical Support Center: Solubility Optimization for Crude Peptide Amides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving solubility of crude peptides cleaved from benzylamine-based linkers (e.g., Rink Amide, Sieber, PAL). Ticket ID: SOL-AMIDE-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Triage: The "Brick" Protocol

User Issue: "I just cleaved my peptide from Rink Amide resin. After ether precipitation, the pellet won't dissolve in water or mobile phase."

Root Cause Analysis: Peptides generated from benzylamine-style linkers are C-terminal amides. Unlike C-terminal acids (from Wang resin), amides lack the ionizable C-terminal carboxylate, reducing polarity and removing a potential handle for pH-dependent solubilization. If the sequence is hydrophobic or prone to


-sheet formation, the crude pellet often aggregates into a supramolecular structure that resists standard solvation.
Interactive Decision Tree (Visualization)

Use this flowchart to determine your solubilization strategy based on peptide properties.

SolubilityLogic Start Crude Peptide Pellet (Insoluble) CheckSeq Analyze Sequence (Hydrophobicity & pI) Start->CheckSeq IsHydrophobic >50% Hydrophobic residues? CheckSeq->IsHydrophobic IsAggregated High Beta-Sheet Potential? (Val, Ile, Thr runs) IsHydrophobic->IsAggregated No Step1 Strategy A: Organic Modifiers (ACN/TFE) IsHydrophobic->Step1 Yes Step2 Strategy B: Chaotropic Disruption (Guanidine/Urea) IsAggregated->Step2 No (Hard Pellet) Step3 Strategy C: Fluorinated Reset (HFIP) IsAggregated->Step3 Yes (Gel/Cloudy) Step1->Step3 Fails Step2->Step3 Fails

Caption: Decision matrix for selecting the appropriate solubilization solvent based on physiochemical properties.

Solubilization Protocols (The "Wet" Chemistry)

Protocol A: The Organic Modifier Ladder

Best For: Moderately hydrophobic peptides intended for immediate HPLC purification. Mechanism: Lowers the dielectric constant of the solvent, disrupting hydrophobic interactions.

  • Calculate Volume: Aim for a concentration of 5–10 mg/mL.

  • The "Wet" Step: Add a minimal volume (10% of final volume) of pure organic solvent directly to the dry pellet.

    • Standard: Acetonitrile (ACN).

    • Aggregated: Trifluoroethanol (TFE) or Dimethylformamide (DMF).

    • Warning: Avoid DMSO if Methionine (Met) or Cysteine (Cys) are present due to oxidation risks [1].

  • Sonication: Sonicate for 5 minutes. The pellet should turn into a gel or clear oil.

  • Dilution: Slowly add 0.1% aqueous TFA (acidic peptides) or 0.1% Ammonium Bicarbonate (basic peptides) to reach the target volume.

  • Centrifugation: Spin at 10,000 x g for 5 mins. Inject the supernatant.

Protocol B: The Chaotropic "Reset" (Guanidine HCl)

Best For: "Brick-dust" pellets, long sequences (>30 AA), and aggregated precipitates. Mechanism: 6M Guanidine Hydrochloride (GnHCl) is a powerful chaotrope that denatures secondary structures (beta-sheets) by disrupting hydrogen bonding networks [2].

StepActionTechnical Note
1 Prepare BufferDissolve 6M GnHCl in 0.1% TFA/Water.
2 Add to PelletAdd minimal volume to the peptide.[1] Vortex vigorously.
3 Heat (Optional)Incubate at 40°C for 10 mins (Do NOT exceed 45°C to avoid carbamylation).
4 HPLC LoadingCRITICAL: Inject directly onto the Prep-HPLC.
5 ElutionGnHCl is a salt; it will elute in the void volume (dead time).[1] Your peptide will retain on the C18 column.

Self-Validating Check: If the solution remains cloudy after 6M GnHCl addition, the issue is likely covalent crosslinking (e.g., disulfide scrambling) rather than non-covalent aggregation. Add DTT (10 mM) to verify.

Protocol C: The HFIP "Structural Reset"

Best For: Amyloidogenic peptides, beta-sheet rich sequences, and "gels." Mechanism: Hexafluoroisopropanol (HFIP) is the "nuclear option." It is a potent hydrogen bond donor that completely dissolves beta-sheets and alpha-helices, resetting the peptide to a random coil state [3][4].

  • Dissolve: Add 100% HFIP to the crude pellet. It should dissolve almost instantly.

  • Incubate: Let stand for 30–60 minutes at room temperature.

  • Evaporate: Remove HFIP under a stream of nitrogen or rotary evaporation.

  • Reconstitute: The resulting film will often retain a "memory" of the random coil state. Redissolve immediately in 50% ACN/Water or Protocol A.

Structural & Synthetic Interventions (Prevention)

If the above chemical methods fail, the insolubility is intrinsic to the sequence. You must alter the synthesis strategy for the next batch.

Mechanism of Aggregation on Benzylamine Linkers

Peptides grown on Rink Amide linkers are prone to on-resin aggregation because the growing chain is anchored at the C-terminus, allowing the N-terminus to whip around and form inter-chain hydrogen bonds (beta-sheets).

AggregationMechanism Resin Rink Amide Resin Peptide1 Peptide Chain A (Hydrophobic) Resin->Peptide1 Anchored Peptide2 Peptide Chain B (Hydrophobic) Resin->Peptide2 Anchored Aggregate Beta-Sheet Aggregate Peptide1->Aggregate H-Bonding Peptide2->Aggregate H-Bonding Pseudo Pseudoproline Intervention Pseudo->Aggregate Disrupts Structure

Caption: Visualization of inter-chain beta-sheet formation on solid support and disruption via Pseudoprolines.

Recommended Synthetic Changes
  • Pseudoproline Dipeptides: Insert Fmoc-Xaa-Thr(PsiMe,Mepro)-OH or Ser variants at every 6–8 residues. This introduces a "kink" in the backbone, preventing beta-sheet stacking [5].

  • PEG-Based Resins: Switch from Polystyrene (PS) to ChemMatrix or Tentagel. These resins swell better in both organic and aqueous solvents, reducing aggregation during cleavage.

  • Isoacyl Dipeptides: For extremely difficult sequences (e.g., Amyloid Beta), use O-acyl isopeptides. These rearrange to the native peptide only upon pH adjustment after purification.

Frequently Asked Questions (FAQs)

Q: I used DMSO to dissolve my peptide, but now I see a "M+16" peak on my Mass Spec. What happened? A: You oxidized your Methionine. DMSO is a mild oxidant. If your sequence contains Met, Cys, or Trp, avoid DMSO. Use NMP (N-methylpyrrolidone) or DMF instead. If you must use DMSO, keep it on ice and inject immediately.

Q: Can I load a peptide dissolved in 6M Guanidine onto my Mass Spec (LC-MS)? A: NO. 6M Guanidine will suppress ionization and potentially clog your ESI source with salt. You must desalt the sample first (e.g., using a C18 ZipTip) or use the Prep-HPLC method (Protocol B) where the salt is diverted to waste before the MS detector triggers.

Q: My peptide is acidic (lots of Glu/Asp). Should I still use TFA in my solubilization buffer? A: Generally, no. Acidic peptides are protonated and uncharged at pH 2 (TFA), leading to precipitation.

  • Fix: Dissolve in 0.1% Ammonium Hydroxide or Ammonium Bicarbonate (pH ~8). This deprotonates the side chains (

    
    ), creating repulsion and solubility.
    

Q: The peptide dissolves in HFIP but precipitates immediately when I add water. How do I purify it? A: This is "Hydrophobic Collapse."

  • Fix: Do not jump straight to water. Use a gradient dilution .

    • Dissolve in minimal HFIP.

    • Add 50% Acetic Acid.

    • Dilute with water. Alternatively: Load the HFIP solution onto the HPLC column (if volume is small), but ensure your starting gradient is high enough in organic (e.g., 10-20% B) to prevent precipitation at the column head.

References

  • ResearchGate. Solubilizing hydrophobic peptides for HPLC purification. Available at: [Link]

  • JPT Peptide Technologies. Beta-Amyloid 1-42 HFIP treated.[2] Available at: [Link]

  • NIH / PubMed Central. Hexafluoroisopropanol Induces Amyloid Fibrils... by Enhancing Both Hydrophobic and Electrostatic Interactions. Available at: [Link]

  • Mesa Labs. SPPS Tips For Success: Minimizing Aggregation. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Analysis of Peptides Synthesized via 4-Fmoc-Aminobenzylamine Linker vs. Standard SPPS Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the 4-FABA Linker

In advanced peptide drug discovery, C-terminal modifications are critical for enhancing proteolytic stability, altering pharmacokinetics, or providing bioorthogonal handles for antibody-drug conjugates (ADCs) and photoswitchable peptidomimetics [1, 2]. The 4-Fmoc-aminobenzylamine (4-FABA) linker (IUPAC: 9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate, CAS: 159790-81-5) has emerged as a highly specialized bifunctional building block for these applications [3].

Unlike standard Rink Amide or Wang linkers—which yield primary amides or carboxylic acids, respectively—the 4-FABA linker is utilized in Solid-Phase Peptide Synthesis (SPPS) to generate peptides with a C-terminal 4-aminobenzylamide moiety. The resulting free aniline group provides a unique chemoselective site for downstream conjugation. However, integrating this aniline-containing linker fundamentally alters the crude peptide's chromatographic behavior and impurity profile. This guide objectively compares the HPLC performance, cleavage dynamics, and analytical profiles of 4-FABA-derived peptides against traditional Rink Amide and Wang linker alternatives.

Mechanistic Causality in Cleavage and Chromatography

As a self-validating system, understanding the analytical output of a peptide requires tracing the causality back to its chemical behavior during cleavage and its ionization state during chromatography.

Cleavage Chemistry and Scavenger Dependency

During global deprotection and cleavage using Trifluoroacetic acid (TFA), the highly nucleophilic aniline ring of the 4-FABA linker is susceptible to electrophilic aromatic substitution. Tert-butyl cations, generated from the removal of standard protecting groups (e.g., Boc, tBu, Trt), readily attack the electron-rich aniline ring.

  • Standard Linkers (Rink Amide/Wang): Standard Reagent K (TFA/Water/Phenol/Thioanisole/EDT) efficiently quenches cations without modifying the C-terminal primary amide or acid.

  • 4-FABA Linker: Using standard Reagent K often results in a massive +56 Da impurity peak in the HPLC chromatogram, corresponding to the mono-tert-butylation of the aniline ring. To suppress this, the cleavage causality dictates the use of an optimized, highly nucleophilic scavenger cocktail (e.g., elevated Triisopropylsilane (TIPS) and Anisole) to outcompete the aniline for the cations.

HPLC Retention Time Dynamics (The pH Effect)

The 4-aminobenzylamide moiety introduces competing chromatographic properties: a hydrophobic aromatic ring and an ionizable primary aromatic amine (


).
  • At pH 2.0 (Standard 0.1% TFA Mobile Phase): The aniline group is fully protonated (

    
    ). This localized positive charge drastically increases polarity, counteracting the hydrophobicity of the benzyl ring. Consequently, 4-FABA peptides often elute earlier or at a similar retention time to their neutral Rink Amide analogs.
    
  • At pH 7.0 (Ammonium Acetate Mobile Phase): The aniline is neutral. The full hydrophobic effect of the benzyl ring is realized, causing a significant delay in retention time compared to standard amides.

Experimental Protocol: Synthesis and Analytical Workflow

To validate these mechanistic claims, the following step-by-step methodology describes the synthesis, cleavage, and HPLC analysis of a model decapeptide (Ac-SYPGQVFEAK) using the three comparative linker strategies.

Step 1: Resin Loading & Solid-Phase Synthesis
  • 4-FABA Linker Preparation: Swell 2-Chlorotrityl chloride (2-CTC) resin (0.5 mmol/g) in anhydrous DCM. Add 4-(N-Fmoc-aminomethyl)aniline (1.5 eq) and DIPEA (3.0 eq). The free aniline nitrogen attacks the trityl cation, anchoring the linker. React for 2 hours, then cap unreacted sites with Methanol/DIPEA/DCM (1:2:7).

  • Standard Controls: Swell commercial Fmoc-Rink Amide AM resin (0.5 mmol/g) and Fmoc-Lys(Boc)-Wang resin (0.5 mmol/g) in DMF.

  • Elongation: Perform standard Fmoc/tBu SPPS on all three resins. Deprotect the Fmoc group on the benzylamine of the 4-FABA linker (or standard resins) using 20% Piperidine in DMF. Couple subsequent amino acids using DIC/Oxyma Pure (3.0 eq each) for 45 minutes at room temperature. N-terminally acetylate the final sequence.

Step 2: Global Deprotection and Cleavage
  • Rink/Wang Cleavage: Treat the resins with standard TFA/TIPS/Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • 4-FABA Cleavage: Treat the 4-FABA resin with the optimized aniline-protecting cocktail: TFA/TIPS/Anisole/Water (90:5:2.5:2.5 v/v/v) for 2 hours.

  • Isolation: Filter the cleavage cocktails, precipitate the peptides in cold diethyl ether, centrifuge at 4000 rpm for 5 minutes, decant, and lyophilize the crude pellets.

Step 3: HPLC Analytical Method
  • Column: C18 Reverse-Phase Analytical Column (4.6 x 150 mm, 5 µm, 100 Å).

  • Mobile Phase A (Acidic): 0.1% TFA in Milli-Q Water (pH ~2.0).

  • Mobile Phase B (Acidic): 0.1% TFA in Acetonitrile.

  • Gradient: 10% to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Dual-wavelength UV at 214 nm (peptide bonds) and 254 nm (aniline/aromatic rings).

Data Presentation & Performance Comparison

The quantitative data below summarizes the chromatographic behavior and purity profiles of the model peptide synthesized via the three different linkers.

Linker SystemResulting C-TerminusRet. Time (pH 2.0)Ret. Time (pH 7.0)Crude Purity (UV 214nm)Primary Impurity Profile
Wang Resin Carboxylic Acid (

)
11.2 min9.4 min> 92%Truncated sequences
Rink Amide Primary Amide (

)
10.8 min10.9 min> 90%Deletion peptides
4-FABA (Standard Cleavage) 4-aminobenzylamide10.5 min14.2 min< 60%+56 Da (t-Butylation)
4-FABA (Optimized Cleavage) 4-aminobenzylamide10.5 min14.2 min> 85%Minor oxidation products

Data Interpretation: The 4-FABA peptide exhibits a dramatic 3.7-minute retention time shift when transitioning from pH 2.0 to pH 7.0, confirming the protonation state of the aniline group. Furthermore, the optimized cleavage cocktail successfully rescues the crude purity by suppressing the +56 Da alkylation event.

Workflow Visualization

The following diagram maps the logical relationship between the choice of linker, the required chemical interventions during cleavage, and the resulting analytical outputs.

G N1 Solid Support (2-CTC Resin) N2 4-FABA Linker Attachment (Aniline Anchoring) N1->N2 DIPEA/DCM N3 Standard SPPS (Fmoc/tBu strategy) N2->N3 Fmoc Deprotection & Elongation N4_Bad Standard Cleavage (TFA/Water/TIPS 95:2.5:2.5) N3->N4_Bad Sub-optimal Scavenging N4_Good Optimized Cleavage (TFA/TIPS/Anisole/Water 90:5:2.5:2.5) N3->N4_Good Strategic Scavenging N5_Bad Alkylated Impurity (+56 Da t-Butyl Adduct) N4_Bad->N5_Bad Electrophilic Attack N5_Good Pure C-terminal 4-aminobenzylamide Peptide N4_Good->N5_Good Cation Quenching N6 HPLC Analysis (pH-dependent retention shift) N5_Bad->N6 N5_Good->N6

Caption: SPPS workflow and cleavage causality for 4-FABA peptides, highlighting the prevention of t-butylation.

Conclusion

The 4-Fmoc-aminobenzylamine linker is a powerful tool for generating C-terminal aniline-functionalized peptides, but it cannot be treated as a direct drop-in replacement for Rink Amide. As demonstrated by the comparative HPLC data, researchers must proactively adjust their cleavage cocktails to prevent electrophilic aromatic substitution and account for the pH-dependent ionization of the aniline group during chromatographic purification.

References

  • National Center for Biotechnology Information. "4-Fmoc-amino-benzylamine | C22H20N2O2 | CID 118703221 - PubChem". PubChem Compound Summary. URL: [Link]

  • Papini, A. M., et al. "A Photochromic Azobenzene Peptidomimetic of a β-Turn Model Peptide Structure as a Conformational Switch". Frontiers in Chemistry, 2019. URL: [Link]

mass spectrometry of peptides with a C-terminal benzylamine modification

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry of C-Terminal Benzylamine Modified Peptides

Executive Summary

This technical guide evaluates the performance of C-terminal Benzylamine (BZA) modification in peptide mass spectrometry. Unlike standard C-terminal amidation or free acid forms, BZA derivatization introduces a distinct hydrophobic and basic moiety (


) via an amide linkage. This modification is increasingly utilized to enhance electrospray ionization (ESI) response, modulate chromatographic retention, and generate specific reporter ions.

This guide compares BZA-modified peptides against Free Acid (unmodified) and Standard Amide (


)  counterparts, providing actionable protocols and mechanistic insights for drug development and proteomics researchers.

Mechanistic Principles

The utility of C-terminal benzylamine lies in its ability to alter the physicochemical properties of the peptide, directly influencing ionization and fragmentation physics.

Ionization Enhancement (The "Flypaper" Effect)
  • Hydrophobicity: The benzyl ring increases the peptide's hydrophobicity index. In Reversed-Phase LC (RPLC), this ensures better retention and desolvation efficiency, critical for detecting hydrophilic short peptides that otherwise elute in the void volume.

  • Proton Affinity: Converting the C-terminal carboxyl group (

    
    ) to a benzylamide (
    
    
    
    ) removes a dissociable acidic proton. This eliminates the formation of zwitterions (net charge 0) in the gas phase, funneling the ion population toward the protonated
    
    
    state in positive ESI.
Fragmentation Dynamics

Under Collision-Induced Dissociation (CID), BZA peptides exhibit a dual fragmentation personality:

  • Backbone Sequencing: They generate standard

    
    - and 
    
    
    
    -ion series, allowing for sequence confirmation.[1]
  • Reporter Ion Generation: The benzyl group can cleave to form the stable tropylium cation (

    
    )  at m/z 91.05 .[2] This serves as a diagnostic marker for the presence of the modification, although the amide bond is more stable than the amine linkages formed by reductive amination.
    

Comparative Analysis

The following table contrasts C-terminal Benzylamine with its primary alternatives.

Table 1: Performance Comparison of C-Terminal Modifications

FeatureFree Acid (

)
Standard Amide (

)
Benzylamine (

)
Ionization (ESI+) Low (Zwitterionic suppression)Medium (Neutralizes acid)High (Hydrophobic boost + Basic)
LOD (Sensitivity) High (pmol range)MediumLow (fmol range)
Retention Time Early eluting (Polar)ModerateLate eluting (Hydrophobic shift)
Reporter Ion NoneNonem/z 91.05 (Tropylium)
Metabolic Stability Low (Carboxypeptidase sensitive)HighHigh (Steric hindrance)
Synthesis Cost NoneLowMedium (Requires coupling)

Experimental Workflow

Derivatization Protocol (Carboxyl Activation)

This protocol describes the chemical attachment of benzylamine to a peptide C-terminus using carbodiimide chemistry.

Reagents:

  • Peptide sample (

    
    )
    
  • Benzylamine (BZA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma

  • Solvent: DMF or DMSO

Step-by-Step Methodology:

  • Dissolution: Dissolve peptide in anhydrous DMF to a concentration of

    
    .
    
  • Activation: Add

    
     equivalents of EDC and 
    
    
    
    equivalents of HOAt to the peptide solution. Incubate for 5 minutes at room temperature to form the active ester.
  • Coupling: Add

    
     equivalents of Benzylamine.
    
  • Reaction: Vortex and incubate at room temperature for 2 hours.

  • Quenching: Add

    
     TFA in water to quench the reaction and acidify for purification.
    
  • Purification: Desalt using a C18 ZipTip or SPE cartridge to remove excess reagents before MS analysis.

Workflow Visualization

G Start Native Peptide (C-term -COOH) Activation Activation (EDC/HOAt) Start->Activation DMF, 5 min Coupling Coupling (+ Benzylamine) Activation->Coupling Active Ester Purification SPE/Desalting (Remove Excess BZA) Coupling->Purification 2 hrs, RT Analysis LC-MS/MS Analysis Purification->Analysis ESI+

Figure 1: Step-by-step chemical derivatization workflow for C-terminal benzylamine modification.

MS Fragmentation Pathway

Understanding the fragmentation is crucial for spectral interpretation. The diagram below illustrates the competition between backbone cleavage and tag loss.

Fragmentation cluster_0 Pathway A: Backbone Cleavage cluster_1 Pathway B: Tag Reporter Precursor Precursor Ion [M+H]+ b_ion b-ion Series (N-term fragments) Precursor->b_ion Low CE y_ion y-ion Series (C-term + BZA) Precursor->y_ion Low CE Tropylium Tropylium Ion (m/z 91.05) Precursor->Tropylium High CE / Instability NeutralLoss Neutral Loss [M+H - 91]+ Precursor->NeutralLoss Benzyl cleavage

Figure 2: Competitive fragmentation pathways in CID MS/MS of Benzylamine-modified peptides.

Expert Insights & Troubleshooting

  • The "Proline Effect": If your peptide contains Proline, be aware that the high proton affinity of Proline may sequester the proton, suppressing the formation of the m/z 91 reporter ion. In these cases, the BZA tag acts primarily as a retention time shifter rather than a fragmentation reporter.

  • Differentiation from Phenylalanine: The mass of a Benzylamine modification (mass shift +89.04 Da vs. OH) must be carefully distinguished from internal Phenylalanine residues (mass 147.07 Da). High-resolution MS (Orbitrap/Q-TOF) is recommended to resolve the exact mass defect.

  • Stability: Unlike ester modifications which hydrolyze easily, the benzylamide bond is robust. Samples can be stored at

    
     for months without degradation.
    

References

  • Sodhi, R. et al. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry.[3][4] Link

  • Munchbach, M. et al. (2013). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Analytical Chemistry. Link

  • Li, X. et al. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection. Analytica Chimica Acta. Link

  • Bachem. Peptide Manufacturing and Protection Groups Guide. Link

Sources

comparing 4-Fmoc-aminobenzylamine with Rink amide linker for peptide amides

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares Rink Amide Linker (the industry standard for peptide amides) with 4-Fmoc-aminobenzylamine (a specialized linker for C-terminal functionalization and stable anchoring).

Executive Summary

Rink Amide Linker and 4-Fmoc-aminobenzylamine are both bifunctional reagents used in Solid-Phase Peptide Synthesis (SPPS), but they serve fundamentally different purposes due to their acid sensitivity.

  • Select Rink Amide Linker if your goal is to synthesize Peptide Amides (–CONH₂) . It contains an electron-rich dimethoxybenzhydryl group that cleaves with 95% TFA to release the amide.

  • Select 4-Fmoc-aminobenzylamine if your goal is to synthesize Peptide-Benzylamines (–CONH–CH₂–Ph–NH₂) or to permanently anchor a peptide to a surface. It lacks the electron-donating groups required for amide release, making the peptide-linker bond stable to standard TFA cleavage cocktails.

Chemical Structure & Mechanistic Differences

The core difference lies in the lability of the C-N bond connecting the peptide to the linker.

Rink Amide Linker (Knorr Linker)
  • Structure: 4-[(2,4-dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid.

  • Mechanism: The presence of two electron-donating methoxy groups on the aromatic ring stabilizes the carbocation intermediate formed during cleavage. This allows the C-N bond to break in 95% TFA, releasing the peptide as a primary amide.

  • Cleavage Product: Peptide-CONH₂

4-Fmoc-aminobenzylamine
  • Structure: N-(4-aminobenzyl)carbamic acid 9H-fluoren-9-ylmethyl ester (Fmoc-NH-CH₂-Ph-NH₂).

  • Mechanism: This molecule lacks the electron-donating methoxy substituents found in Rink. Consequently, the benzylic C-N bond is stable to TFA. When used on an acid-labile resin (e.g., 2-Chlorotrityl Chloride), the cleavage occurs at the resin-linker bond, not the peptide-linker bond.

  • Cleavage Product: Peptide-CONH-CH₂-Ph-NH₂ (Peptide-Benzylamine)

Comparative Data Table
FeatureRink Amide Linker4-Fmoc-aminobenzylamine
Primary Application Synthesis of Peptide Amides (–CONH₂)Synthesis of C-terminal Benzylamines / Stable Anchoring
Acid Sensitivity (C-N Bond) High (Cleaves in 95% TFA)Low (Stable in 95% TFA)
Cleavage Mechanism Acidolytic cleavage of benzhydryl-amine bondCleavage of resin anchor (linker remains on peptide)
Resin Compatibility Polystyrene, Tentagel (Standard)2-Chlorotrityl Chloride (2-CTC), Carboxyl resins
Steric Hindrance Moderate (Benzhydryl is bulky)Low (Primary benzylamine is accessible)
Typical Loading 0.3 – 0.8 mmol/gDepends on base resin (typically 0.3 – 0.6 mmol/g)

Experimental Protocols

Protocol A: Standard Amide Synthesis (Rink Amide)

Use this protocol to generate standard C-terminal amides.

  • Resin Preparation: Swell Rink Amide MBHA resin in DCM (20 min).

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Coupling: Activate Fmoc-AA-OH (5 eq) with HBTU/DIEA (5 eq/10 eq) in DMF. Add to resin. Shake for 45-60 min.

  • Cleavage: Wash resin with DCM. Add Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Shake 2-3 hours.

  • Result: The acid cleaves the linker-peptide bond. Filter and precipitate filtrate in cold ether to recover Peptide-NH₂ .

Protocol B: C-Terminal Functionalization (4-Fmoc-aminobenzylamine)

Use this protocol to create a peptide with a reactive aniline handle or a benzylamine terminus.

  • Linker Loading:

    • Swell 2-Chlorotrityl Chloride (2-CTC) resin in DCM.

    • Dissolve 4-Fmoc-aminobenzylamine (2 eq) and DIEA (4 eq) in DCM.

    • Add to resin and shake for 2 hours. (The free aniline reacts with the trityl chloride; the Fmoc-benzylamine remains protected).

    • Note: The aniline is less nucleophilic than aliphatic amines, but 2-CTC is highly reactive. Ensure moisture-free conditions.

  • Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 min to cap unreacted trityl groups. Wash with DCM/DMF.

  • Peptide Assembly:

    • Remove Fmoc from the benzylamine (20% Piperidine).

    • Proceed with standard Fmoc SPPS (Coupling/Deprotection cycles).

  • Cleavage:

    • Option 1 (Fully Protected Fragment): Treat with 1% TFA in DCM (10 x 2 min). This cleaves the Resin-Aniline bond but keeps side-chain protecting groups intact.

    • Option 2 (Deprotected Peptide-Benzylamine): Treat with 95% TFA cocktail. This cleaves side chains and the Resin-Aniline bond. The Peptide-Linker bond remains intact.

  • Result: Peptide-NH-CH₂-Ph-NH₂ . The C-terminal aniline is now free for further conjugation (e.g., azo-coupling, ligation).

Decision Logic & Workflow Visualization

The following diagram illustrates the divergent pathways for these two linkers.

LinkerComparison Start Select Target C-Terminus RinkPath Target: Peptide Amide (-CONH2) Start->RinkPath FmocPath Target: Peptide-Benzylamine / Stable Anchor Start->FmocPath RinkResin Use Rink Amide Resin (Dimethoxy-benzhydryl) RinkPath->RinkResin FmocResin Use 4-Fmoc-aminobenzylamine on 2-CTC Resin FmocPath->FmocResin SPPS Standard Fmoc SPPS Cycles RinkResin->SPPS FmocResin->SPPS CleavageRink Cleavage: 95% TFA (Breaks C-N Bond) SPPS->CleavageRink Rink Path CleavageFmoc Cleavage: 95% TFA (Linker Remains Attached) SPPS->CleavageFmoc Benzylamine Path ProductRink Product: Peptide-CONH2 CleavageRink->ProductRink ProductFmoc Product: Peptide-NH-CH2-Ph-NH2 CleavageFmoc->ProductFmoc

Caption: Decision pathway for selecting between Rink Amide and 4-Fmoc-aminobenzylamine based on desired C-terminal functionality.

Advanced Applications

Rink Amide: The "Gold Standard"

Rink amide is the default choice for 90% of peptide amide syntheses. Its reliability stems from the "Safety-Catch" nature of the Fmoc group during synthesis and the clean cleavage driven by the electron-rich ring system.

  • Key Use Case: GLP-1 agonists, Neuropeptides, and amidated hormones.

4-Fmoc-aminobenzylamine: The "Functional Handle"

This linker is valuable when the C-terminus needs to be a reactive handle rather than a simple amide.

  • Azo-Peptide Switches: As demonstrated in recent research, the aniline group can be reacted with nitroso compounds to form azobenzene photoswitches directly on the peptide terminus [1].

  • Surface Immobilization: The stability of the benzylamine linkage allows the peptide to be permanently tethered to carboxylated surfaces or beads without leaching during acidic washing steps [2].

  • Native Chemical Ligation (NCL): While not a standard thioester, the aniline handle can be converted into specific auxiliaries for ligation strategies.

References

  • Frontiers in Chemistry. (2019). A Photochromic Azobenzene Peptidomimetic of a β-Turn Model Peptide Structure as a Conformational Switch. Retrieved from [Link]

  • National Institutes of Health (PMC). (2011). New Biofuel Integrating Glycerol into Its Composition Through the Use of Covalent Immobilized Pig Pancreatic Lipase. Retrieved from [Link]

  • PubChem. 4-Fmoc-amino-benzylamine Compound Summary. Retrieved from [Link]

4-Fmoc-aminobenzylamine vs. Wang resin for C-terminal acids

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Selection of C-Terminal Linkers in SPPS: Wang Resin vs. 4-Fmoc-aminobenzylamine

In Solid-Phase Peptide Synthesis (SPPS), the choice of solid support and linker chemistry is the single most critical variable dictating the C-terminal functionality of a synthesized peptide[1]. For drug development professionals and peptide chemists aiming to synthesize native C-terminal carboxylic acids (-COOH), selecting the correct anchoring chemistry is paramount.

A common point of structural confusion arises when comparing traditional acid-labile ester linkers, such as Wang resin , with amine-bearing building blocks like 4-Fmoc-aminobenzylamine . While both are utilized in Fmoc-SPPS workflows, they serve fundamentally divergent synthetic purposes. This guide objectively compares their chemical behaviors, mechanistic causality, and performance, demonstrating why Wang resin remains the gold standard for C-terminal acids[2], and why amine-based linkers are strictly reserved for specialized amide derivatives[3].

Mechanistic Profiling: Ester vs. Amide Bond Causality

The core difference between these two reagents lies in the thermodynamics and acid-lability of the covalent bonds they form with the C-terminal amino acid.

Wang Resin: The Gold Standard for C-Terminal Acids

Wang resin consists of a polystyrene core functionalized with a 4-benzyloxybenzyl alcohol linker[4]. When the first amino acid is loaded onto this resin, it forms an ester bond .

  • The Causality of Cleavage: During final cleavage with concentrated Trifluoroacetic Acid (TFA), the ester bond undergoes acidolysis. This reaction is thermodynamically driven by the electron-donating para-alkoxy group on the linker, which highly stabilizes the resulting 4-alkoxybenzyl carbocation transition state[4]. The peptide is consequently released as a free C-terminal carboxylic acid. Scavengers (like water or triisopropylsilane) must be present to quench the reactive carbocation and prevent it from re-alkylating the peptide's nucleophilic side chains.

4-Fmoc-aminobenzylamine: Designed for C-Terminal Amides

4-Fmoc-aminobenzylamine (CAS 159790-81-5) is a soluble bifunctional building block, typically featuring an Fmoc-protected aliphatic benzylamine and a free aromatic aniline (or vice versa). When a peptide's C-terminus is coupled to its free amine, it forms a carboxamide bond [3].

  • The Causality of Stability: Unlike ester bonds, primary and secondary amide bonds are highly resistant to acidolysis due to the partial double-bond character of the C-N bond (resonance stabilization). Treating this linkage with 95% TFA will successfully remove standard side-chain protecting groups but will entirely fail to cleave the C-terminal amide bond. Consequently, the resulting product is a C-terminal aminobenzylamide—not a free acid.

Quantitative Comparison

To streamline decision-making for your SPPS workflows, the following table summarizes the operational and chemical metrics of both reagents.

FeatureWang Resin4-Fmoc-aminobenzylamine
Linkage Type Formed Ester (-CO-O-R)Amide (-CO-NH-R)
Cleavage Reagent 90-95% TFANot cleavable by standard TFA
Final C-Terminal Product Carboxylic Acid (-COOH) Substituted Amide (-CONH-R)
C-Terminal Racemization Risk High (Requires DMAP for esterification)Low (Standard amidation via HATU)
Primary Application Native peptide synthesis[2]Peptidomimetics & spacer bioconjugation[3]
Structural Role Insoluble polymeric solid supportSoluble building block / linker

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols detail the distinct workflows for both reagents, including built-in analytical validation steps to verify the C-terminal species.

Protocol A: Synthesis of C-Terminal Acids via Wang Resin

Note: Because esterification of the first amino acid onto Wang resin's hydroxyl group is difficult, hypernucleophilic catalysts like 4-dimethylaminopyridine (DMAP) are required, which introduces a risk of epimerization (racemization) via oxazolone formation[5].

  • Resin Swelling: Swell 1.0 g of Wang resin (loading ~0.6 mmol/g) in Dichloromethane (DCM) for 30 minutes, then wash with Dimethylformamide (DMF).

  • Amino Acid Activation: Dissolve 5 eq of Fmoc-AA-OH and 5 eq of N,N′-Diisopropylcarbodiimide (DIC) in DMF. Stir for 5 minutes.

  • Loading: Add the activated amino acid to the resin, followed immediately by 0.1 eq of DMAP. Agitate for 2 hours at room temperature.

  • Capping: Wash the resin, then cap unreacted hydroxyl groups using Acetic Anhydride/Pyridine/DMF (1:2:7) for 30 minutes to prevent deletion sequences.

  • Elongation & Cleavage: Complete standard Fmoc-SPPS. Cleave the peptide using a cocktail of 95% TFA / 2.5% TIPS / 2.5% H2O for 2 hours[4].

  • Validation: Precipitate the peptide in cold diethyl ether. Analyze via LC-MS. Expected Result: The mass spectrum will confirm the presence of the exact mass corresponding to the free C-terminal -COOH.

Protocol B: Synthesis of C-Terminal Amides via 4-Fmoc-aminobenzylamine

Note: This protocol is used when a researcher specifically desires a modified C-terminal aminobenzylamide, often for downstream photochromic or fluorophore conjugation[3].

  • Coupling: To a solution of the fully protected peptide-acid (synthesized via a highly acid-labile 2-CTC resin and mildly cleaved with 1% TFA) in DMF, add 1.2 eq of 4-Fmoc-aminobenzylamine.

  • Activation: Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 1 hour at room temperature.

  • Global Deprotection: Treat the purified intermediate with 95% TFA / 2.5% TIPS / 2.5% H2O for 2 hours.

  • Validation: Precipitate in cold ether and analyze via LC-MS. Expected Result: The mass spectrum will show a mass shift corresponding to the addition of the aminobenzylamine moiety, confirming the amide bond survived the TFA cleavage intact.

Workflow Visualizations

The following diagrams map the logical pathways and chemical stability of the linkages formed by both reagents.

WangCleavage Resin Peptide-Wang Resin (Ester Linkage) TFA 95% TFA + Scavengers Resin->TFA Acidolysis Intermediate Protonated Ester Intermediate TFA->Intermediate Product Free C-Terminal Acid (Peptide-COOH) Intermediate->Product Cleavage Byproduct 4-Alkoxybenzyl Carbocation Intermediate->Byproduct Leaving Group

Mechanism of TFA-mediated cleavage of Wang resin yielding a C-terminal acid.

AmideStability Amine 4-Fmoc-aminobenzylamine (Free Amine) Coupling Amino Acid + HATU/DIPEA Amine->Coupling Amide Peptide-Amide Linkage (Highly Stable) Coupling->Amide Amidation TFA 95% TFA Cleavage Attempt Amide->TFA Result C-Terminal Amide (No Acid Formed) TFA->Result Bond Intact

Formation and TFA stability of the amide bond using 4-Fmoc-aminobenzylamine.

Conclusion

Attempting to use 4-Fmoc-aminobenzylamine to generate a C-terminal acid is a fundamental design error in peptide synthesis. Because it forms a highly stable amide bond, it will exclusively yield modified C-terminal amides. For researchers requiring native C-terminal carboxylic acids, Wang resin (or hyper-acid-sensitive alternatives like 2-Chlorotrityl chloride resin) remains the scientifically validated, authoritative choice[1],[4].

References

  • Applied Polytech. "SPPS Resin, Solid Phase Peptide Synthesis." Applied Polytech. Available at:[Link]

  • Frontiers in Chemistry. "A Photochromic Azobenzene Peptidomimetic of a β-Turn Model Peptide Structure as a Conformational Switch." Frontiers. Available at:[Link]

  • MDPI. "Design, Synthesis, and Utility of Defined Molecular Scaffolds." MDPI. Available at: [Link]

Sources

comparative yield analysis of different linkers for peptide amides

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of C-terminal peptide amides is a fundamental process in drug development, as the amide modification frequently enhances a peptide's metabolic stability and biological activity by mimicking native protein termini. In Solid-Phase Peptide Synthesis (SPPS), the choice of the linker anchoring the peptide to the resin is not merely a structural formality; it is the primary determinant of crude yield, purity, and the downstream purification burden.

This guide provides an objective, data-driven comparative analysis of four premier amide-yielding linkers: Rink Amide , Sieber Amide , PAL , and Ramage . By examining the causality behind their chemical behavior under acidic cleavage, we provide a definitive framework for selecting the optimal linker for your specific peptide sequence.

Mechanistic Causality: Linker Chemistry and Cleavage Dynamics

The performance of an SPPS linker is dictated by the stability of the carbocation it forms during acidic cleavage. The concentration of Trifluoroacetic Acid (TFA) required to release the peptide directly correlates with the linker's electron-donating properties and structural rigidity.

  • Rink Amide (Standard Fmoc-SPPS): The Rink amide linker relies on two electron-donating methoxy groups to stabilize the carbocation formed during cleavage, requiring 95% TFA. The Causality of Yield Loss: Under these harsh conditions, the Rink linker can fragment into highly reactive species. If scavengers are not perfectly optimized, these carbocations will irreversibly alkylate electron-rich amino acids—most notoriously Tryptophan (Trp)—leading to significant yield reduction and complex impurity profiles[1].

  • Sieber Amide (Hyper-Acid Sensitive): The Sieber linker utilizes a 9-xanthenyl group. The Causality of High Yield in Fragments: The extended conjugated system of the xanthenyl group provides extreme hyper-conjugative stabilization of the resulting carbocation. This allows cleavage to occur at just 1% TFA in Dichloromethane (DCM). This ultra-mild condition leaves side-chain protecting groups (like t-Butyl and Boc) completely intact, making Sieber the absolute gold standard for synthesizing fully protected peptide fragments for downstream segment condensation[2].

  • PAL Linker (Enhanced Solvation): PAL (5-(4-aminomethyl-3,4-dimethoxyphenoxy)valeric acid) is chemically similar to Rink but incorporates a valeric acid spacer. The Causality of Sequence Fidelity: This spacer physically distances the growing peptide chain from the polymeric resin backbone. This increased flexibility and solvation drastically reduce steric crowding, making PAL the superior choice for synthesizing long, aggregation-prone sequences (>30 amino acids) where Rink yields typically drop off[3].

  • Ramage Linker (Steric and Side-Reaction Immunity): The Ramage linker features a rigid tricyclic dibenzocycloheptadiene framework. The Causality of Trp Protection: Unlike Rink, the Ramage linker does not break apart into reactive fragments during the final 95% TFA global deprotection step. This completely bypasses the formation of linker-related side products. Furthermore, its unique geometry makes it highly efficient for loading sterically hindered C-terminal residues like Phenylalanine (Phe), Tyrosine (Tyr), and Isoleucine (Ile)[1][4].

LinkerSelection Start Target: C-Terminal Peptide Amide Q1 Need fully protected peptide fragments? Start->Q1 Sieber Sieber Amide (1% TFA Cleavage) Q1->Sieber Yes Q2 Contains Trp or hindered C-term (Phe, Tyr, Ile)? Q1->Q2 No Ramage Ramage Linker (Avoids linker fragmentation) Q2->Ramage Yes Q3 Long sequence (>30 amino acids)? Q2->Q3 No PAL PAL Linker (Spacer improves solvation) Q3->PAL Yes Rink Rink Amide (Standard Fmoc-SPPS) Q3->Rink No

Decision matrix for selecting SPPS linkers based on peptide sequence and cleavage requirements.

Comparative Yield & Performance Data

The following table synthesizes quantitative yield and purity data derived from comparative literature studies on model peptides (e.g., Trp-containing tripeptides and medium-sized hormones)[1][2][3].

Performance MetricRink AmideSieber AmidePAL LinkerRamage Linker
Cleavage Acid (TFA %) 90% - 95%1% - 2%90% - 95%3% (Protected) or 95% (Global)
Typical Crude Purity 75.3% - 91.0%70.0% - 85.0%80.0% - 90.0%>95.0%
Trp-Alkylation Risk High (Requires heavy scavengers)Low (Side-chains remain protected)ModerateZero (Linker does not fragment)
Steric Hindrance Tolerance ModerateLow to ModerateModerateExcellent (Ideal for C-term Ile/Phe)
Best Use Case Standard, short, non-complex peptidesProtected fragments for segment condensationLong sequences (>30 AA) requiring high solvationPeptides with Trp, Cys, or bulky C-termini

Data Insight: In a direct comparative study synthesizing the Trp-containing model peptide H-Phe-Lys-Trp-NH2, cleavage from Rink amide resin using TFA/TIS/H2O yielded the expected peptide at only 75.3% purity, with 21.4% of the product ruined by Rink linker fragments attaching to the Trp indole ring. In stark contrast, the exact same sequence synthesized on Ramage resin yielded the product with near-perfect purity, as the Ramage linker remained structurally intact during 95% TFA cleavage[1][5].

CleavageMechanisms cluster_Rink Rink Amide (95% TFA) cluster_Ramage Ramage Linker (95% TFA) Resin Peptide-Resin Complex RinkCation Highly Reactive Linker Cation Resin->RinkCation Standard RamageStable Stable Tricyclic Framework Resin->RamageStable Ramage TrpAlkylation Side Reaction: Trp Alkylation RinkCation->TrpAlkylation RinkYield Reduced Purity (~75-90%) TrpAlkylation->RinkYield NoAlkylation No Linker Fragmentation RamageStable->NoAlkylation RamageYield High Purity (>95%) NoAlkylation->RamageYield

Mechanistic divergence during global deprotection: Rink cation formation vs. Ramage stability.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating workflows. The inclusion of the Kaiser test provides an immediate binary go/no-go checkpoint, preventing the propagation of errors.

Protocol A: Loading the First Amino Acid (Optimized for Ramage/Rink)

Objective: Maximize loading yield of the C-terminal amino acid, particularly for sterically hindered residues.

  • Resin Swelling: Weigh 0.1 mmol of Fmoc-Ramage or Fmoc-Rink Amide AM resin into a reaction vessel. Swell the resin in Dimethylformamide (DMF) or a green alternative like TEP-DMSO (3:1) for 20 minutes at room temperature[1].

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Self-Validation (Kaiser Test): Take a few resin beads and apply the Kaiser test reagents.

    • Pass: Beads turn deep blue (free primary amines are exposed).

    • Fail: Beads remain yellow (deprotection failed; repeat step 2).

  • Pre-Activation: In a separate vial, dissolve 3.0 equivalents (eq) of Fmoc-AA-OH, 3.0 eq of OxymaPure, and 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC) in minimal DMF. Stir for 5 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate for 45 minutes. For hindered residues (Ile, Val, Phe) on Ramage resin, extend coupling to 90 minutes.

  • Self-Validation (Kaiser Test): Wash resin (5 × 1 min DMF). Perform Kaiser test.

    • Pass: Beads remain yellow/colorless (complete coupling). Proceed to next cycle.

    • Fail: Beads turn blue. Do not proceed. Perform a second coupling using a different activator (e.g., HATU/DIPEA).

Protocol B: Differential Cleavage Workflows

Objective: Execute cleavage tailored to the linker's specific acid lability.

Workflow 1: Global Deprotection (Rink, PAL, Ramage)

  • Prepare Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O. (Note: If synthesizing a Trp/Cys heavy peptide on Rink, add 2.5% DODT to suppress alkylation. If using Ramage, standard TIS/H₂O is sufficient as the linker does not fragment).

  • Add 10 mL of cocktail per gram of resin. Agitate for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate dropwise into 10 volumes of ice-cold diethyl ether. Centrifuge and wash the pellet twice with cold ether.

Workflow 2: Protected Fragment Cleavage (Sieber Amide)

  • Prepare Mild Cocktail: 1% TFA in DCM.

  • Add to Sieber resin and agitate for exactly 10 minutes.

  • Filter directly into a flask containing 10% Pyridine in Methanol (to immediately neutralize the TFA and prevent premature side-chain deprotection).

  • Repeat the 1% TFA treatment 3-5 times until the peptide is fully released (monitor via TLC or LC-MS).

  • Evaporate the DCM under reduced pressure and precipitate the protected fragment in water or ether.

References

  • Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS) . Green Chemistry Letters and Reviews. Available at:[Link]

  • Peptide Synthesis Resins . AAPPTEC. Available at:[Link]

  • Seplife® Ramage Resin . Sunresin Life Sciences. Available at:[Link]

Sources

MS/MS fragmentation pattern of peptides from 4-Fmoc-aminobenzylamine linker

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the MS/MS fragmentation patterns of peptides synthesized using the 4-Fmoc-aminobenzylamine linker . This content is designed for researchers utilizing this specific linker for C-terminal modification, chemoselective ligation, or mass tagging.

Executive Summary

The 4-Fmoc-aminobenzylamine linker (often derived from Fmoc-4-aminobenzylamine or Fmoc-4-aminomethylaniline ) is a bifunctional spacer used in Solid-Phase Peptide Synthesis (SPPS). Unlike standard acid-labile linkers (e.g., Rink Amide, Wang) that release a simple amide or acid upon cleavage, this linker typically forms a stable C-terminal 4-aminobenzylamide moiety on the peptide.

Key Performance Indicators:

  • Modification Type: C-terminal 4-aminobenzylamide (Peptide–NH–CH₂–Ph–NH₂).

  • Mass Shift: +104.07 Da (relative to the C-terminal free acid) or +105.07 Da (relative to the C-terminal amide).

  • Diagnostic Ions: Strong signals at m/z 106.07 (4-aminobenzyl carbocation/iminium) and m/z 121.08 (4-aminobenzylamine molecular ion).

  • Primary Application: Chemoselective ligation (e.g., bis-aryl hydrazone formation), surface immobilization, and enhancing ionization efficiency.

Chemical Identity & Synthesis Mechanism[1][2]

Linker Structure and Function

The linker is based on 4-aminobenzylamine (ABA), which contains two distinct amine groups:

  • Aliphatic Amine (Benzylic): Highly nucleophilic, typically used for peptide chain elongation (protected by Fmoc).

  • Aromatic Amine (Aniline): Less nucleophilic, often used for attachment to a carboxyl-functionalized resin (e.g., 2-Chlorotrityl or Wang-Carbonate) or left free for post-cleavage conjugation.

In the most common configuration ("Inverse" or "Stable" Linker strategy):

  • The aromatic amine is coupled to a carboxyl-resin (forming a stable amide bond).

  • The aliphatic amine (Fmoc-protected) serves as the initiation point for peptide synthesis.

  • Cleavage (TFA): The resin linkage (if amide) is stable; however, if attached via an acid-labile handle (e.g., BAL or specialized resins), the peptide is released.

    • Note: If the user refers to the Fmoc-4-aminobenzylamine reagent coupled to a standard resin to generate a C-terminal modified peptide , the final product retains the linker moiety.

Structural Transformation
  • Starting Material: Fmoc-NH-CH₂-Ph-NH₂ (Fmoc-4-aminobenzylamine).

  • Final Peptide Construct: [N-term]...[C-term]-CO-NH-CH₂-Ph-NH₂.

MS/MS Fragmentation Pattern Analysis

The presence of the 4-aminobenzylamine group significantly alters the fragmentation spectrum compared to standard peptides.

Mass Shift and Precursor Ion
  • Precursor Mass: The peptide mass is increased by the mass of the -NH-CH₂-Ph-NH₂ group minus the displaced OH.

    • Formula added: C₇H₉N₂ (121.16 Da).

    • Formula lost (from COOH): OH (17.01 Da).

    • Net Mass Shift: +104.15 Da (monoisotopic).

  • Charge State: The terminal aniline group (pKa ~4.6) is less basic than the N-terminus or Lys/Arg side chains but can accept a proton in low pH buffers, potentially increasing the charge state distribution (e.g., promoting [M+3H]³⁺ over [M+2H]²⁺).

Fragmentation Series (CID/HCD)

The fragmentation follows standard backbone cleavage (b- and y-ions), but the y-ion series carries the C-terminal modification.

Ion TypeDescriptionMass Calculation (Monoisotopic)
b-ions N-terminal fragmentsUnchanged (Same as standard peptide).
y-ions C-terminal fragmentsShifted by +104.15 Da (vs. free acid).
Internal Immonium ionsStandard amino acid immonium ions present.
Diagnostic Reporter Ions

High-energy collision (HCD) or intense CID often yields characteristic ions derived from the linker itself. These are critical for validating the presence of the modification.

  • m/z 106.065 (C₇H₈N⁺): The 4-aminobenzyl carbocation (or iminium equivalent). This is the most dominant diagnostic peak, formed by cleavage of the peptide-linker amide bond.

  • m/z 121.076 (C₇H₉N₂⁺): The protonated 4-aminobenzylamine ion (less common, usually requires rearrangement).

  • m/z 77.039 (C₆H₅⁺): Phenyl cation (common in aromatic systems).

Fragmentation Pathway Diagram

MS_Fragmentation cluster_peptide Peptide-Linker Construct cluster_ions Diagnostic Ions Peptide [Peptide]-CO-NH-CH2-Ph-NH2 Ion106 m/z 106.07 [H2N-Ph-CH2]+ Peptide->Ion106 Direct Linker Cleavage ySeries y-ions (Shifted +104 Da) Peptide->ySeries Backbone Cleavage bSeries b-ions (Unchanged) Peptide->bSeries Backbone Cleavage ySeries->Ion106 Linker Loss (High Energy)

Caption: Fragmentation pathway of 4-aminobenzylamine-modified peptides showing the origin of the diagnostic m/z 106 ion and the shifted y-series.

Comparative Analysis: 4-Fmoc-ABA vs. Alternatives

Feature4-Fmoc-aminobenzylamine (ABA)Rink Amide LinkerWang Linker
C-Terminus 4-Aminobenzylamide (–NH–CH₂–Ph–NH₂)Primary Amide (–NH₂)Carboxylic Acid (–OH)
Mass Shift +104.15 Da (vs Acid)-0.98 Da (vs Acid)0 Da (Reference)
Diagnostic Ion m/z 106.07 None specific (NH3 loss)None specific (H2O loss)
Stability High (Stable to TFA if amide-linked)Acid Labile (Cleaves in 95% TFA)Acid Labile (Cleaves in 95% TFA)
Primary Use Ligation handle, Tagging, NCLStandard Amide PeptidesStandard Acid Peptides

Experimental Protocols

Synthesis of C-terminal ABA Peptides

This protocol assumes the attachment of the linker to a carboxyl-functionalized resin (e.g., 2-Chlorotrityl Chloride or activated Carboxyl resin).

  • Resin Loading:

    • Swell 2-Chlorotrityl Chloride resin in DCM.

    • Add Fmoc-4-aminobenzylamine (2 eq) and DIPEA (4 eq) in DCM/DMF.

    • React for 2 hours. Cap unreacted sites with MeOH/DIPEA.

  • Peptide Assembly:

    • Remove Fmoc (20% Piperidine in DMF).

    • Couple subsequent amino acids using standard HBTU/DIEA or DIC/Oxyma protocols.

    • Note: The benzylic amine is highly reactive; the first coupling proceeds rapidly.

  • Cleavage:

    • Treat resin with 95% TFA / 2.5% TIS / 2.5% H₂O .

    • Result: The acid-labile resin bond cleaves. If using 2-CTC, the aromatic amine is released, yielding Peptide-CO-NH-CH₂-Ph-NH₂ .

    • Precipitate in cold diethyl ether and lyophilize.

MS/MS Acquisition Parameters

To maximize the detection of the diagnostic m/z 106 ion:

  • Method: HCD (Higher-energy Collisional Dissociation) is preferred over CID.

  • Collision Energy: Use a Stepped NCE (Normalized Collision Energy) of 25, 30, 35%. Higher energy favors the formation of the reporter ion.

  • Isolation Window: 2.0 m/z (ensure precursor isolation includes the isotopic envelope).

References

  • Burke, T. R., et al. (2015). "Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry." eScholarship. Link

  • Ulysse, L., & Chmielewski, J. (1994). "A Photochromic Azobenzene Peptidomimetic." Frontiers in Chemistry. (Discussion of 4-aminobenzylamine in linker synthesis). Link

  • Vergara, I., et al. (2019). "Positron Emission Tomography Imaging of the Gastrin-Releasing Peptide Receptor with a Novel Bombesin Analogue." ACS Omega. (Synthesis of Fmoc-p-aminomethylaniline derivatives). Link

  • Ceccarini, L., et al. (2020). "Bioactive conjugate, preparation method therefor and use thereof." Google Patents. (Usage of 4-aminobenzylamine as a cleavable linker component). Link

Definitive Guide: Quantification of Peptide Amidation via CEX-HRMS vs. Traditional HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

C-terminal amidation is a critical post-translational modification (PTM) for many therapeutic peptides and hormones (e.g., GLP-1 agonists, calcitonin, oxytocin), essential for biological activity and stability. The absence of amidation results in the Free Acid impurity (hydrolysis product), which often exhibits reduced potency and altered pharmacokinetics.

Quantifying the Amidated vs. Free Acid ratio is a challenging Critical Quality Attribute (CQA) assessment because the two species differ by only 0.984 Da and possess nearly identical hydrophobicity.

This guide evaluates the industry-standard methods and introduces the Volatile pH-Gradient Cation Exchange Chromatography coupled to High-Resolution Mass Spectrometry (CEX-HRMS) as the superior analytical workflow. While traditional RPLC-UV lacks specificity and salt-based CEX lacks MS-compatibility, the integrated CEX-HRMS workflow offers baseline separation driven by charge variants with simultaneous mass-based validation.

The Analytical Challenge: The "Minus One" Dalton Problem

The conversion of a C-terminal Free Acid (-COOH) to an Amide (-CONH


) results in a mass shift of -0.984 Da .
  • Free Acid (Impurity): R-COOH (Monoisotopic Mass =

    
    )
    
  • Amide (Active): R-CONH

    
     (Monoisotopic Mass = 
    
    
    
    )
The Isotope Overlap Dilemma

In Mass Spectrometry, the


C isotope  of the Amidated peptide (Mass = 

) overlaps almost perfectly with the monoisotopic peak of the Free Acid impurity (Mass =

).
  • Consequence: In a mixture where the Amide is dominant (e.g., 99% purity), the

    
    C isotope signal of the Amide can completely mask the trace Free Acid signal in low-resolution MS, leading to false-positive purity results.
    
  • Requirement: Accurate quantification requires either ultra-high resolution MS (>60,000 resolving power) to distinguish the mass defect or, preferably, chromatographic baseline separation prior to detection.

Comparative Analysis of Methodologies

Method A: Reversed-Phase HPLC (RPLC-UV)

The Traditional Baseline

RPLC separates based on hydrophobicity. While robust for general purity, it struggles with amidation analysis.

  • Mechanism: Partitioning between C18 stationary phase and mobile phase.

  • Limitation: The hydrophobicity difference between -COOH and -CONH

    
     is negligible at low pH (typical TFA conditions). Both groups are neutral, leading to co-elution .
    
  • Verdict: Not Recommended for specific amidation quantification without extensive method development (e.g., using polar-embedded columns or high pH resistant phases).

Method B: Salt-Gradient Cation Exchange (CEX-UV)

The Separation Specialist

CEX separates based on surface charge. It is highly effective for this specific modification.

  • Mechanism: At pH 5.0–6.0, the Free Acid deprotonates to a negative charge (-COO

    
    ), while the Amide remains neutral (-CONH
    
    
    
    ). This creates a net charge difference of +1 for the Amide relative to the Acid.
  • Performance: The Amidated form binds stronger and elutes later.

  • Limitation: Traditional CEX uses non-volatile salts (NaCl, Phosphate) which are incompatible with MS . Peak identity must be inferred from retention time, which is risky during process development.

  • Verdict: Good for QC , but lacks identification capabilities.

Method C: Volatile pH-Gradient CEX-HRMS (The Recommended Solution)

The "Product" Workflow

This method combines the superior separation of CEX with the identification power of HRMS by using volatile buffer systems .

  • Mechanism: A pH gradient (e.g., pH 5.0

    
     7.[1]5) using Ammonium Acetate/Carbonate elutes peptides as their net charge changes.[2]
    
  • Performance: Achieves baseline separation of the Acid/Amide pair.

  • MS Compatibility: The volatile mobile phase allows direct coupling to ESI-MS.

  • Verdict: Superior. Provides orthogonal validation (Retention Time + Exact Mass).

Summary of Performance
FeatureRPLC-UVTraditional CEX-UVVolatile CEX-HRMS
Separation Principle HydrophobicityCharge (Salt elution)Charge (pH elution)
Resolution (Acid/Amide) Low / Co-elutionHigh High
MS Compatibility ExcellentPoor (requires desalting)Excellent
Quantification Basis UV Area (Non-specific)UV Area (Specific RT)UV Area + MS Confirmation
Sensitivity ModerateModerateHigh

Detailed Protocol: Volatile pH-Gradient CEX-HRMS

This protocol is designed for the quantification of a therapeutic peptide (e.g., GLP-1 analogue) amidation levels.

I. Reagents & Mobile Phase[3][4]
  • Mobile Phase A (Low pH): 20 mM Ammonium Acetate, adjusted to pH 5.0 with Acetic Acid.

  • Mobile Phase B (High pH): 20 mM Ammonium Bicarbonate (or Ammonium Hydroxide), adjusted to pH 7.5–8.0.

  • Note: Ensure buffers are fresh to prevent pH drift due to CO

    
     absorption.
    
II. Chromatographic Conditions
  • Column: Weak Cation Exchange (WCX) or Strong Cation Exchange (SCX) designed for pH gradients (e.g., Propac Elite WCX or equivalent).

  • Flow Rate: 0.2 – 0.3 mL/min (compatible with ESI source).

  • Gradient:

    • 0-2 min: 0% B (Isocratic hold for loading)

    • 2-20 min: Linear gradient 0%

      
       100% B (pH 5.0 
      
      
      
      8.0)
    • 20-25 min: 100% B (Wash)

  • Temperature: 30°C.

III. Mass Spectrometry Settings (Q-Exactive / Orbitrap)
  • Ionization: ESI Positive Mode.

  • Resolution: 35,000 or 70,000 (at m/z 200).

  • Scan Range: m/z 300 – 2000 (depending on peptide charge state).

  • AGC Target: 1e6.

  • Data Type: Profile (essential for resolving isotope envelopes).

IV. Data Processing & Quantification
  • Extract UV Chromatogram (214 nm): Integrate peaks. The Free Acid will elute earlier (lower net positive charge) than the Amidated form.

  • MS Verification: Extract Ion Chromatograms (XIC) for the specific charge state (e.g.,

    
    ).
    
    • Amide:

      
      
      
    • Free Acid:

      
       (for z=3, mass shift is 0.984/3).
      
  • Calculation:

    
    
    Use UV area for quantification if baseline separated; use MS area if partial overlap occurs.
    

Visualizations

Diagram 1: The Analytical Workflow

This decision tree guides the selection of the optimal method based on the stage of drug development.

Workflow Start START: Peptide Amidation Quant CheckRes Is RPLC Resolution > 1.5? Start->CheckRes RPLC Use RPLC-UV (Routine QC) CheckRes->RPLC Yes Complex Resolution Poor (<1.5) Co-elution of Acid/Amide CheckRes->Complex No SelectCEX Select Cation Exchange (CEX) Complex->SelectCEX DevStage Development Stage? SelectCEX->DevStage QC Routine QC / Lot Release DevStage->QC Locked Method RD R&D / Characterization DevStage->RD Investigation SaltCEX Salt-Gradient CEX-UV (Robust, No MS) QC->SaltCEX VolatileCEX Volatile pH-Gradient CEX-HRMS (High Specificity) RD->VolatileCEX

Caption: Decision matrix for selecting the appropriate chromatographic mode. CEX is required when RPLC fails to resolve the 1 Da mass difference.

Diagram 2: Separation Mechanism (pH Gradient)

Visualizing why CEX works when RPLC fails.

Mechanism Condition Condition: pH 6.0 Acid Free Acid Impurity (C-term: -COO⁻) Net Charge: +1 Condition->Acid Deprotonates Amide Amidated Product (C-term: -CONH₂) Net Charge: +2 Condition->Amide Neutral Column Cation Exchange Resin (-SO₃⁻) Acid->Column Weak Binding Amide->Column Strong Binding Elution Elution Order Column->Elution Gradient Elution->Acid Elutes First (Low pH/Salt) Elution->Amide Elutes Second (High pH/Salt)

Caption: Mechanistic basis of separation. At pH ~6, the Free Acid loses a positive charge equivalent, eluting earlier than the Amidated product.

References

  • Füssl, F., et al. (2018). Charge Variant Analysis of Monoclonal Antibodies Using Direct Coupled pH Gradient Cation Exchange Chromatography-Mass Spectrometry. Analytical Chemistry.[3][4][5][6][7][8]

  • Thermo Fisher Scientific. (2020). Analysis of Therapeutic Monoclonal Antibodies Using Volatile pH Gradient Cation Exchange Chromatography Directly Coupled to Native Mass Spectrometry.

  • Zhang, T., et al. (2014). Identification and quantification of C-terminal amidation in peptides using LC-MS/MS. Journal of Chromatography B.

  • Agilent Technologies. (2014). pH Gradient Elution for Improved Separation of Monoclonal Antibody Charge Variants.

  • Matrix Science. (2018). The plus one dilemma: Distinguishing deamidation and amidation mass shifts. Mascot Newsletter.

Sources

stability of benzylamine linker under various SPPS conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Benzylamine Linker Under Various SPPS Conditions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In Solid-Phase Peptide Synthesis (SPPS), the "benzylamine linker" class—encompassing Rink Amide , PAL , Sieber Amide , and Backbone Amide Linker (BAL) variants—is the industry standard for generating C-terminal peptide amides. Unlike benzyl ester linkers (e.g., Wang) that yield acids, benzylamine linkers rely on the acid-lability of a benzylic C-N bond.

This guide objectively compares the stability profiles of these linkers. The critical differentiator is the electronic richness of the aromatic ring system, which dictates the acid concentration required for cleavage (from 1% to 95% TFA). Selecting the correct linker is not merely a matter of preference but a strategic choice to ensure orthogonality with side-chain protecting groups and to prevent premature cleavage.

Mechanistic Basis of Stability

The stability of benzylamine linkers is governed by the stability of the carbocation intermediate formed during acidolysis.

  • Mechanism: Protonation of the ether oxygen (or amide carbonyl) facilitates the cleavage of the C-N bond, releasing the peptide amide and generating a resin-bound carbocation.[1]

  • Electronic Effect: Electron-donating groups (methoxy, xanthenyl systems) stabilize the carbocation, making the linker more acid-labile.

    • Rink Amide: Dimethoxy-substituted → Requires 95% TFA .

    • Sieber Amide: Xanthenyl system (hyper-conjugated) → Requires 1% TFA .

Visualizing the Stability Hierarchy

The following diagram illustrates the relative acid stability of common benzylamine-type linkers compared to standard acid/base resins.

LinkerStability Sieber Sieber Amide (Hyper-Acid Labile) Cleaves: 1% TFA PAL PAL Linker (High Acid Labile) Cleaves: 1-5% TFA Sieber->PAL Increasing Stability Fmoc Fmoc SPPS Compatible Sieber->Fmoc Rink Rink Amide (Standard Acid Labile) Cleaves: 95% TFA PAL->Rink Increasing Stability MBHA MBHA (Traditional) (Acid Stable) Cleaves: HF / TFMSA Rink->MBHA Increasing Stability Rink->Fmoc Boc Boc SPPS Compatible MBHA->Boc

Caption: Stability hierarchy of benzylamine-derived linkers. Red indicates highest lability (cleavable with dilute acid), while Blue indicates highest stability (requiring strong mineral acids).

Comparative Stability Analysis
A. Acid Stability (TFA Tolerance)

This is the primary selection criterion. The choice depends on whether you need to cleave the peptide fully deprotected or protected (for fragment condensation).

Linker TypeChemical Structure CoreCleavage ConditionStability Half-Life (t1/2)Application
Sieber Amide Xanthenyl-3-yl-amine1% TFA in DCM< 2 min (1% TFA)Synthesis of protected peptide amides.
PAL 5-(4-aminomethyl-3,5-dimethoxyphenoxy) valeric acid5-95% TFA ~5-10 min (5% TFA)Peptide amides; often gives cleaner products than Rink for long sequences.
Rink Amide 2,4-dimethoxybenzylamine95% TFA Stable at 1-5% TFA; t1/2 < 10 min at 95% TFAStandard production of deprotected peptide amides.
Rink Amide MBHA Rink linker on MBHA core95% TFA Similar to Rink AmideStandard production; MBHA core offers better mechanical stability than polystyrene.
BAL (Backbone) Tris(alkoxy)benzylamine95% TFA Stable at 50% TFASynthesis of C-terminal modified peptides (aldehydes, esters).

Critical Insight:

  • Sieber Amide is so labile that it cannot withstand the standard 50% TFA used to remove Boc groups if a hybrid Fmoc/Boc strategy is employed. It is strictly for Fmoc/tBu strategies where the final cleavage is mild.

  • Rink Amide is "safety-catch" stable against the 20% piperidine used for Fmoc removal but requires high acid concentration for final release, ensuring the peptide remains anchored throughout the synthesis.

B. Base Stability (Piperidine/DBU)

All benzylamine linkers in the Fmoc-compatible class (Rink, Sieber, PAL, BAL) are completely stable to nucleophilic bases such as:

  • 20% Piperidine in DMF (Fmoc removal).

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) used in specialized deprotection.

  • Exception: Strong bases (e.g., Lithium Hydroxide) can cause hydrolysis of the ester anchor if the linker is attached to the resin via an ester bond (e.g., Rink Amide attached to a hydroxymethyl resin), though this is rare in commercial pre-loaded resins which use stable amide linkages to the core.

C. Nucleophile Stability (Alloc/Allyl Deprotection)
  • Pd(0) Conditions: Benzylamine linkers are stable to Pd(PPh3)4 and radical scavengers (PhSiH3) used for removing Alloc/Allyl groups. This allows for orthogonal side-chain modification (e.g., cyclization) while the peptide is still anchored.

Experimental Protocols
Protocol A: Determining Linker Stability (Acid Lability Test)

Purpose: To verify if a linker will prematurely cleave under specific acidic conditions (e.g., during side-chain deprotection of Mmt/Mtt groups).

  • Preparation: Synthesize a short model peptide (e.g., Fmoc-Gly-Gly-Linker-Resin).

  • Treatment:

    • Wash resin 3x with DCM.

    • Incubate resin with 1% TFA / 5% TIS / 94% DCM (for Sieber simulation) or 50% TFA / DCM (for hybrid simulation).

    • Collect filtrate at t = 5, 15, 30, and 60 minutes.

  • Analysis:

    • Neutralize filtrate immediately with pyridine or dilute NaHCO3.

    • Analyze via HPLC/MS.

    • Pass Criteria: < 0.1% cleavage of the peptide-linker bond indicates stability.

Protocol B: Optimized Cleavage for Rink Amide (Standard)

Purpose: To maximize yield while minimizing re-attachment or alkylation.

  • Cocktail: Prepare 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DODT (if Cys/Met present).

  • Incubation: Add 10 mL cocktail per gram of resin. Shake at room temperature for 2 hours .

    • Note: For Rink Amide MBHA, extending to 3 hours may improve yield due to the denser matrix.

  • Precipitation: Filter resin and drop filtrate into cold diethyl ether (-20°C).

  • Isolation: Centrifuge at 3000 rpm for 5 min. Decant ether.

Troubleshooting: The "Red Color" Phenomenon

Researchers often observe a bright red/orange color when treating Rink Amide or Sieber resins with TFA.

  • Cause: This is the formation of the stable carbocation (dimethoxybenzyl or xanthenyl cation) upon cleavage.

  • Diagnostic Value:

    • Strong Red: Indicates successful cleavage initiation.

    • No Color: May indicate failed cleavage or insufficient acid strength.

    • Persistence: The color should persist. If it fades rapidly, it may suggest cation quenching by scavengers is proceeding (which is good), but immediate fading might imply insufficient acid excess.

References
  • Stathopoulos, P., et al. (2006). "Side reactions in the SPPS of peptide amides using the Rink amide linker." Journal of Peptide Science. Link

  • Albericio, F., & Tyley, A. (1999). "Backbone Amide Linker (BAL) Strategy for N-Fmoc Solid-Phase Synthesis." Organic Letters. Link

  • Bernatowicz, M. S., et al. (1989). "Urethane protected derivatives of 1,1-dimethyl-2-phenyl-ethylamine as reagents for the synthesis of peptide amides." Tetrahedron Letters. Link

  • Rink, H. (1987). "Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin." Tetrahedron Letters. Link

  • Novabiochem. (2020). "Peptide Synthesis: Linkers and Resins Guide." Merck KGaA. Link

Sources

Choosing Between 4-Fmoc-aminobenzylamine and Sieber Amide Resin for Protected Fragments

Author: BenchChem Technical Support Team. Date: March 2026

In convergent peptide synthesis and the development of complex bioconjugates, the generation of fully protected peptide fragments is a critical bottleneck. The strategic choice of the C-terminal modifying agent or solid support dictates the downstream orthogonal ligation options. Two highly specialized tools for this purpose are Sieber Amide Resin and 4-Fmoc-aminobenzylamine .

While both are utilized to generate protected fragments with C-terminal amide modifications, their mechanistic roles are entirely divergent. Sieber amide resin is a hyper-acid-labile solid support designed to yield standard primary amides (-CONH₂), whereas 4-Fmoc-aminobenzylamine is a bifunctional building block used to install an activatable aniline handle for native chemical ligation or self-immolative linker generation.

This guide provides an objective, data-backed comparison of their performance, mechanistic causality, and step-by-step experimental workflows to help you select the optimal strategy for your synthetic pipeline.

Mechanistic Divergence & Causality

Sieber Amide Resin: The Standard for Protected Primary Amides

Sieber amide resin (9-Fmoc-amino-xanthen-3-yloxy-Merrifield resin) is the gold standard for synthesizing protected peptide fragments terminating in a primary amide [1].

  • The Causality of Acid Lability: The linker features a xanthenyl core. Upon acidolysis, the resulting carbocation is highly resonance-stabilized by the extended aromatic system and the electron-donating oxygen atom in the xanthene ring. This extreme stabilization allows cleavage to occur at very low trifluoroacetic acid (TFA) concentrations (1–2%), which is mild enough to leave highly sensitive side-chain protecting groups (e.g., Trt, tBu, Boc) completely intact.

4-Fmoc-aminobenzylamine: The Activatable Handle

4-Fmoc-aminobenzylamine (Fmoc-NH-C₆H₄-CH₂-NH₂) is not a resin, but a bifunctional linker and reagent [2].

  • The Causality of Orthogonality: It features a highly nucleophilic primary aliphatic amine (benzylamine) and an Fmoc-protected aromatic amine (aniline). When coupled to the C-terminus of a protected peptide acid (typically cleaved from a 2-CTC resin), it forms a stable 4-aminobenzylamide. The Fmoc group provides base-labile orthogonality. Once the Fmoc is removed via piperidine, the revealed aniline can be diazotized and converted into a thioester for Native Chemical Ligation (NCL), or utilized as a self-immolative spacer in antibody-drug conjugates (ADCs).

Quantitative & Qualitative Comparison

The following table summarizes the operational parameters and performance metrics of both strategies.

ParameterSieber Amide Resin4-Fmoc-aminobenzylamine
Primary Role Solid-phase supportSolution-phase reagent / Bifunctional linker
C-Terminal Product Primary Amide (-CONH₂)4-aminobenzylamide (-CONH-CH₂-C₆H₄-NH₂)
Cleavage / Activation 1–2% TFA in DCM (or Toluene)20% Piperidine in DMF (Fmoc removal)
Side-Chain Protection Fully retained (tBu, Boc, Trt, Pbf)Fully retained
Downstream Application Direct fragment condensationThioester generation (NCL), Prodrug linkers
Orthogonality Acid-labile (Orthogonal to Fmoc)Base-labile (Orthogonal to acid)
Typical Yields 85–95% (Resin cleavage)70–85% (Solution coupling & isolation)

Workflow Visualizations

SieberWorkflow N1 Sieber Amide Resin N2 Fmoc SPPS (Chain Elongation) N1->N2 N3 Mild Cleavage (1% TFA in DCM) N2->N3 N4 Protected Peptide Primary Amide N3->N4

Workflow for generating protected peptide amides using Sieber amide resin.

AminobenzylamineWorkflow N1 Protected Peptide Acid (from 2-CTC Resin) N2 Solution Coupling (4-Fmoc-aminobenzylamine) N1->N2 N3 Peptide-4-Fmoc- aminobenzylamide N2->N3 N4 Fmoc Deprotection (Piperidine) N3->N4 N5 Activatable Aniline Handle N4->N5

Workflow for generating activatable protected fragments using 4-Fmoc-aminobenzylamine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating steps to prevent the premature degradation of sensitive protecting groups.

Protocol A: Mild Cleavage of Protected Fragments from Sieber Amide Resin

Note: Recent green chemistry advancements have demonstrated that Toluene or p-Xylene can replace toxic Dichloromethane (DCM) in this protocol without sacrificing yield [1].

  • Resin Preparation: Transfer the fully elongated Fmoc-deprotected peptidyl-Sieber resin to a sintered glass funnel. Wash thoroughly with DCM (3 × 10 mL) to swell the polymer matrix.

  • Cleavage Cocktail: Prepare a fresh solution of 1% TFA (v/v) in DCM (or Toluene for a greener alternative).

  • Iterative Cleavage: Add 10 mL of the cleavage cocktail to the resin. Incubate for 15 minutes with gentle agitation.

  • Self-Validating Neutralization (Critical): Filter the effluent directly into a receiving flask containing 2 mL of 10% Pyridine in Methanol. Causality: As the highly volatile DCM evaporates during concentration, the relative concentration of TFA spikes. If unneutralized, this transient high-acid environment will strip trityl (Trt) groups from Histidine or Cysteine. Pyridine neutralizes the TFA, locking the protecting groups in place.

  • Repetition: Repeat the cleavage step 4 to 5 times until the resin beads change from dark orange/red to pale yellow (indicating complete depletion of the xanthenyl carbocation).

  • Isolation: Concentrate the neutralized filtrate under reduced pressure to 5% of its original volume. Precipitate the protected peptide amide by adding ice-cold diethyl ether. Centrifuge and dry under a vacuum.

Protocol B: C-Terminal Derivatization with 4-Fmoc-aminobenzylamine

This protocol assumes you have already synthesized and cleaved a protected peptide acid from a 2-Chlorotrityl Chloride (2-CTC) resin.

  • Activation: Dissolve the protected peptide acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M). Add PyBOP (1.2 eq) and HOBt (1.2 eq).

  • Coupling: Add 4-Fmoc-aminobenzylamine (1.2 eq) followed by N,N-Diisopropylethylamine (DIEA) (2.4 eq). Causality: The aliphatic benzylamine is highly nucleophilic and will selectively attack the activated C-terminus, while the aniline nitrogen remains safely masked by the Fmoc group.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor the disappearance of the peptide acid via LC-MS.

  • Isolation: Quench the reaction by adding the mixture dropwise into vigorously stirred ice water to precipitate the protected peptide 4-Fmoc-aminobenzylamide. Filter and wash with water.

  • Activation for Ligation (Downstream): To utilize the handle, dissolve the intermediate in 20% Piperidine/DMF for 15 minutes to remove the Fmoc group. The resulting C-terminal aniline can now be subjected to NaNO₂/HCl at -15°C to form a diazonium salt, which is subsequently trapped by an alkyl thiol to form a peptide thioester for Native Chemical Ligation.

Strategic Selection Criteria

  • Choose Sieber Amide Resin when: Your final target is a simple peptide amide, and you are performing standard fragment condensation (e.g., coupling the C-terminus of Fragment A to the N-terminus of Fragment B). It provides the most direct, high-yield route to protected primary amides.

  • Choose 4-Fmoc-aminobenzylamine when: You are synthesizing a C-terminal fragment that must undergo Native Chemical Ligation (requiring a thioester precursor) or you are designing a self-immolative linker for a targeted drug delivery system. It acts as a strategic masking group that converts a standard carboxylic acid into a highly reactive electrophile upon downstream activation.

References

  • Al Musaimi, O., Gavva, V., & Williams, D. R. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(12), e202200236. Available at:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118703221, 4-Fmoc-amino-benzylamine. Available at:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Fmoc-amino-benzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the fields of peptide synthesis and drug development, the rigorous management of chemical reagents is paramount, extending from initial handling to final disposal. 4-Fmoc-amino-benzylamine hydrochloride, a key building block, requires meticulous disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for researchers and laboratory managers, grounding every recommendation in established safety protocols and scientific principles.

Part 1: Hazard Assessment and Essential Safety Precautions

Before initiating any disposal process, a thorough understanding of the chemical's hazard profile is critical. While a specific, comprehensive toxicological profile for 4-Fmoc-amino-benzylamine hydrochloride is not widely documented, its constituent chemical moieties—an Fmoc-protected amine and a benzylamine hydrochloride structure—necessitate that it be handled as a hazardous substance.

The benzylamine hydrochloride component suggests it may cause skin, eye, and respiratory irritation.[1][2] Similar amine hydrochlorides are classified as harmful if swallowed.[1][3] Therefore, all waste containing this compound must be managed with the assumption of these hazards.

Immediate Safety Protocols:

  • Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[4][5]

  • Personal Protective Equipment (PPE): A complete ensemble of PPE is mandatory. This includes:

    • Chemical-resistant safety goggles or a face shield.[4][6]

    • Nitrite or other chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6]

    • A lab coat.[4]

Hazard Profile & Safety Summary
Compound Name 4-Fmoc-amino-benzylamine hydrochloride
Anticipated Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Harmful if Swallowed.[1][2][3]
Handling Environment Certified Chemical Fume Hood.[5]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat.[4][6]
Primary Disposal Route Licensed Professional Hazardous Waste Disposal Service.[5][7]
Drain/Sewer Disposal Strictly Prohibited .[8][9]

Part 2: The Core Principles of Chemical Waste Management

Proper disposal is not merely about discarding a chemical; it's a systematic process governed by principles that ensure safety and compliance. It is illegal and environmentally irresponsible to dispose of chemical waste down the sanitary sewer or in regular trash.[8]

  • Waste Characterization: All waste containing 4-Fmoc-amino-benzylamine hydrochloride, including the pure compound, contaminated materials, and rinsate, must be classified and handled as hazardous chemical waste.[5][9]

  • Waste Segregation: Do not mix waste streams. Waste containing this compound should be kept separate from other categories like halogenated solvents, acidic waste (unless it's a solution of the compound itself), and basic waste.[9][10] Mixing incompatible waste can lead to dangerous chemical reactions.

  • Regulatory Adherence: All disposal activities must comply with local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[8] Your institution's Environmental Health and Safety (EHS) office is the primary resource for ensuring compliance and arranging for final disposal.[8][11]

Part 3: Step-by-Step Disposal Protocols

This section details the specific, actionable procedures for managing different forms of waste associated with 4-Fmoc-amino-benzylamine hydrochloride.

Protocol 1: Disposal of Unused or Waste Solid Compound

This protocol applies to expired, off-spec, or residual solid 4-Fmoc-amino-benzylamine hydrochloride.

  • Container Selection: Place the solid waste into a designated, chemically compatible container with a secure, screw-on cap.[11] The container must be in good condition and free of leaks.

  • Labeling: Affix a completed hazardous waste tag to the container.[8][11] The label must, at a minimum, include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "4-Fmoc-amino-benzylamine hydrochloride".

    • Approximate quantity of the waste.

    • The date of accumulation.

    • The name of the generating researcher or lab.

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.[11]

  • Disposal Request: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[8][11] Do not attempt to transport or dispose of the chemical yourself.

Protocol 2: Decontamination and Disposal of Empty Containers

Empty containers that once held 4-Fmoc-amino-benzylamine hydrochloride must be thoroughly decontaminated before they can be disposed of as non-hazardous waste.[8]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a small amount of a suitable solvent.[8][11] A volatile organic solvent like acetone or ethanol is effective for this purpose.

  • Collect Rinsate: Crucially, all three rinses must be collected in a designated hazardous waste container labeled appropriately (e.g., "Hazardous Waste: Acetone Rinsate of 4-Fmoc-amino-benzylamine hydrochloride").[8][11] This rinsate is considered hazardous waste and must not be poured down the drain.

  • Drying: Allow the triple-rinsed container to air dry completely in the fume hood.

  • Defacing: Once dry, completely remove or deface the original chemical label on the container to prevent any future misidentification.[8][11]

  • Final Disposal: The clean, dry, and defaced container can now be disposed of in the regular laboratory glass waste or trash, in accordance with your institution's specific policies.[8]

Protocol 3: Management of Contaminated Labware and PPE

Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with 4-Fmoc-amino-benzylamine hydrochloride must also be disposed of as hazardous waste.

  • Collection: Place all contaminated disposable materials into a durable, sealable plastic bag or a designated solid waste container.[12]

  • Labeling: Clearly label the bag or container as "Hazardous Waste" and list the chemical contaminant ("Solid Waste contaminated with 4-Fmoc-amino-benzylamine hydrochloride").

  • Disposal: This container should be stored and disposed of through your institution's EHS office, following the same procedure as for solid chemical waste.

Part 4: Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of waste related to 4-Fmoc-amino-benzylamine hydrochloride.

G Disposal Workflow for 4-Fmoc-amino-benzylamine hydrochloride Start Identify Waste Type SolidWaste Unused/Waste Solid Compound Start->SolidWaste ContaminatedItems Contaminated Labware / PPE Start->ContaminatedItems EmptyContainer Empty Original Container Start->EmptyContainer CollectSolid 1. Place in compatible container. 2. Affix Hazardous Waste Label. SolidWaste->CollectSolid Protocol 1 CollectContaminated 1. Place in labeled bag/container. 2. Label as 'Hazardous Waste'. ContaminatedItems->CollectContaminated Protocol 3 TripleRinse Triple-rinse with solvent in a fume hood. EmptyContainer->TripleRinse Protocol 2 StoreAndRequest Store in Satellite Accumulation Area. Contact EHS for Pickup. CollectSolid->StoreAndRequest CollectContaminated->StoreAndRequest CollectRinsate Collect ALL rinsate as hazardous liquid waste. TripleRinse->CollectRinsate DryAndDeface 1. Air dry container. 2. Deface original label. TripleRinse->DryAndDeface CollectRinsate->StoreAndRequest DisposeContainer Dispose of clean container in regular lab trash/glass waste. DryAndDeface->DisposeContainer

Caption: Decision workflow for disposal of 4-Fmoc-amino-benzylamine hydrochloride.

Conclusion

The responsible disposal of 4-Fmoc-amino-benzylamine hydrochloride is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of hazard assessment, waste segregation, and regulatory compliance, and by meticulously following the procedural steps outlined in this guide, researchers can effectively mitigate risks to personnel and the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste.
  • BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
  • Wikipedia. (2023, December 5). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ConnectSci. (2019, November 22). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • EPA.ie. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • AAPPTec. (n.d.). H-D-Ala-NH2 HCl MSDS - Safety Data Sheet. Retrieved from [Link]

  • University of California, Santa Barbara Office of Research. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]

  • BenchChem. (n.d.). Navigating the Complexities of Fmoc Chemistry Waste: A Guide to Proper Disposal.
  • The University of Texas at Austin. (n.d.). Procedures for Disposal of Hazardous Waste. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Fmoc-amino-benzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to provide immediate, actionable safety and operational intelligence for handling 4-Fmoc-amino-benzylamine hydrochloride . It moves beyond generic safety advice to address the specific physicochemical properties of Fmoc-protected amine salts.

Executive Summary: The Hazard Profile

4-Fmoc-amino-benzylamine hydrochloride is a bifunctional building block commonly used in peptide synthesis and linker chemistry. Its safety profile is defined by two competing moieties: the bulky, lipophilic Fmoc group and the hydrophilic, acidic benzylamine hydrochloride tail.

  • Primary Hazard: Skin & Eye Irritation / Potential Corrosivity. While the Fmoc group reduces volatility, the free amine (released upon neutralization) or the acidic hydrochloride salt can cause significant tissue irritation (H315, H319) and respiratory distress (H335) if inhaled as dust.

  • Physical State: Hygroscopic solid (white to off-white powder).

  • Critical Risk: Hydrolysis. Upon contact with moisture or basic mucous membranes, the HCl salt can dissociate, creating an acidic local environment, while the amine moiety may act as a sensitizer.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adjusting to the state of the matter (Solid Powder vs. Organic Solution).

A. Hand Protection: The "Double-Barrier" Standard

Why: Fmoc-derivatives are often dissolved in polar aprotic solvents (DMF, NMP) or chlorinated solvents (DCM). Latex is permeable to these solvents, carrying the chemical through to the skin.

ParameterRecommendationScientific Rationale
Material Nitrile Rubber (100%)Superior resistance to incidental splashes of DMF/DCM compared to latex.
Thickness Minimum 0.11 mm (4-5 mil) Provides tactile sensitivity for weighing while maintaining a breakthrough time >15 mins for common solvents.
Technique Double Gloving Required when handling solutions. The outer glove is sacrificial; if splashed, remove immediately. The inner glove protects against permeation during removal.
Inspection Visual Check Inspect for pinholes. HCl salts can be abrasive; discard gloves if grit is felt inside.
B. Eye & Face Protection

Why: HCl salts are fine particulates that can become airborne via static electricity. Contact with the eye's moisture creates an immediate acidic burn.

  • Standard Operation (Weighing/Transfer): Chemical Safety Goggles (Indirect Vented). Safety glasses with side shields are insufficient for fine powders that can drift around lenses.

  • High-Volume/Solution Phase: Face Shield over Goggles. Required if heating or pressurizing reaction vessels.

C. Respiratory Protection

Why: Inhalation of the dust triggers coughing and inflammation (H335).

  • Primary Control: Chemical Fume Hood . All open handling must occur here.

  • Secondary Control (Outside Hood): N95 or P95 Particulate Respirator . Note: Surgical masks provide zero protection against chemical dust.

Operational Logic: PPE Selection Workflow

The following logic gate ensures you select the correct PPE level based on the experimental phase.

PPE_Selection Start Start: Assess State State_Solid Solid (Powder) Start->State_Solid State_Soln Solution (DMF/DCM) Start->State_Soln Risk_Dust Risk: Airborne Dust Static Charge State_Solid->Risk_Dust Risk_Splash Risk: Solvent Permeation Skin Absorption State_Soln->Risk_Splash PPE_L1 Level 1 PPE: Nitrile Gloves (Single) Safety Goggles Lab Coat Risk_Dust->PPE_L1 < 1g PPE_L2 Level 2 PPE: Nitrile Gloves (Double) Face Shield + Goggles Fume Hood (Mandatory) Risk_Dust->PPE_L2 > 1g or Drafts Risk_Splash->PPE_L2

Figure 1: Decision logic for PPE selection based on physical state and quantity.

Operational Protocol: Handling & Solubilization

Step 1: Weighing (The Static Risk)

Fmoc-protected salts are notorious for static charge, causing "flying powder" that contaminates balances and gloves.

  • Environment: Place the analytical balance inside a fume hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder.

  • Transfer: Do not pour from the bottle. Use a clean stainless steel spatula.

  • Clean Up: Immediately wipe the balance area with a wet tissue (water solubilizes the HCl salt) followed by ethanol.

Step 2: Solubilization (The Exotherm)
  • Solvent Choice: The compound is soluble in organic solvents (DMSO, DMF, Methanol).

  • Procedure: Add the solid to the vial first, then add the solvent.

  • Caution: As an amine hydrochloride, neutralization (e.g., adding a base like DIEA or Piperidine) will release the free amine. This reaction is exothermic. Perform neutralization slowly in a cooled vessel to prevent solvent splashing.

Emergency & Disposal Protocols

Spill Response
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a waste bag.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.

Waste Disposal Strategy

Proper disposal prevents environmental contamination and regulatory fines.[1]

Disposal_Flow Waste_Origin Waste Generated Check_State Physical State? Waste_Origin->Check_State Solid_Waste Solid Waste Check_State->Solid_Waste Liquid_Waste Liquid Waste Check_State->Liquid_Waste Bin_Solid Bin: Hazardous Solid (Tag: Toxic/Irritant) Solid_Waste->Bin_Solid Powder/Wipes Check_Solvent Solvent Type? Liquid_Waste->Check_Solvent Bin_Halo Bin: Halogenated Organic (DCM, Chloroform) Check_Solvent->Bin_Halo Contains Halogens Bin_NonHalo Bin: Non-Halogenated Organic (DMF, DMSO, MeOH) Check_Solvent->Bin_NonHalo No Halogens

Figure 2: Waste stream segregation for Fmoc-amine derivatives.

Disposal Notes:

  • Halogen Content: Even if dissolved in non-halogenated solvents (like DMF), the compound itself contains Chloride (HCl salt). However, for waste classification, the solvent volume usually dictates the stream. Consult your local EHS officer.[2][3] If in doubt, default to Halogenated Waste to prevent issues in the incinerator.

  • Labeling: Clearly tag waste as "Contains Fmoc-amine derivatives" and "Irritant."

References

  • National Institutes of Health (NIH) - PubChem. 4-Fmoc-amino-benzylamine | C22H20N2O2 | CID 118703221. Retrieved from [Link]

Sources

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